molecular formula C6H12O6 B15570963 D-Glucose-d1-3

D-Glucose-d1-3

货号: B15570963
分子量: 181.16 g/mol
InChI 键: WQZGKKKJIJFFOK-CUCXIZKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-Glucose-d1-3 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-CUCXIZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to D-Glucose-d1-3: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-d1-3, a stable isotope-labeled monosaccharide essential for metabolic research and quantitative analysis. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is an isotopologue of D-glucose where the hydrogen atom at the C-3 position is substituted with a deuterium (B1214612) (D or ²H) atom. This specific labeling provides a valuable tool for tracing the metabolic fate of glucose in biological systems without altering its fundamental chemical reactivity. In solution, D-glucose, and therefore this compound, exists predominantly in its cyclic hemiacetal forms (pyranose and furanose), with the α- and β-anomers of the glucopyranose form being the most abundant.[1]

The structure is unambiguously defined by standard chemical identifiers:

  • SMILES: [2H][C@@]1(O)--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O

  • InChI: 1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D

  • InChI Key: WQZGKKKJIJFFOK-XVKSOXPJSA-N

The following diagram illustrates the cyclic (β-D-glucopyranose) form of this compound, with the deuterium atom highlighted at the C-3 position.

Caption: Chemical structure of β-D-Glucose-d1-3.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. The incorporation of a single deuterium atom results in a mass shift of +1 compared to unlabeled D-glucose.

PropertyValueReference
Empirical Formula C₆DH₁₁O₆[2]
Molecular Weight 181.16 g/mol [2]
Isotopic Purity ≥97 atom % D
Physical Form Solid
Melting Point 150-152 °C
Optical Activity [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)
CAS Number 106032-60-4[3]

Experimental Protocols

The synthesis of position-specific labeled sugars like this compound often involves multi-step chemical or chemoenzymatic methods. A common chemical approach is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose. A plausible synthetic route for this compound would adapt this methodology, starting from a suitable 5-carbon sugar.

Example Synthetic Protocol: Modified Kiliani Synthesis for 3-Position Labeling

This protocol is based on the well-established synthesis for C-14 labeled glucose at the C-3 position and is adapted for deuterium labeling.[4] The process involves a series of cyanohydrin reactions.

  • Starting Material: The synthesis would begin with D-arabinose.

  • Cyanohydrin Formation: D-arabinose is reacted with a deuterium cyanide source (e.g., DCN, generated in situ) or subjected to a reaction where the C-2 hydrogen of the intermediate cyanohydrin can be exchanged with D₂O under basic conditions before hydrolysis. This step forms a mixture of two epimeric cyanohydrins (gluconic and mannonic nitriles) with deuterium incorporated.

  • Hydrolysis: The resulting deuterated cyanohydrins are hydrolyzed to their corresponding carboxylic acids, D-gluconic-3-d1 acid and D-mannonic-3-d1 acid.

  • Lactonization and Separation: The mixture of acids is converted to their respective lactones (e.g., by heating). The D-glucono-1,4-lactone-3-d1 can then be separated from its mannose epimer chromatographically.

  • Reduction: The purified D-glucono-1,4-lactone-3-d1 is reduced to this compound. A common method for this reduction is using sodium amalgam in a weakly acidic solution.[5]

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography.

The following workflow diagram illustrates this synthetic logic.

Synthesis_Workflow Arabinose D-Arabinose Cyanohydrin Cyanohydrin Formation (with Deuterium Source) Arabinose->Cyanohydrin Hydrolysis Hydrolysis to Aldonic Acids Cyanohydrin->Hydrolysis Separation Lactonization & Chromatographic Separation Hydrolysis->Separation Reduction Reduction of Lactone Separation->Reduction Purification Final Purification Reduction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a crucial tool in metabolic research and drug development, primarily as a stable isotope tracer.

  • Metabolic Flux Analysis: It is used to trace the path of glucose through various metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[6] By using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of glucose metabolism and identify changes in metabolic fluxes in response to drugs, genetic modifications, or disease states.[3]

  • Quantitative Internal Standard: Due to its specific mass difference from endogenous glucose, this compound is an ideal internal standard for accurately quantifying glucose concentrations in complex biological samples like blood, plasma, or tissue extracts.[3]

  • Drug Development: In pharmacology, it can be used to assess the effect of drug candidates on glucose metabolism, providing insights into the mechanism of action for drugs targeting metabolic disorders like diabetes or cancer.

References

An In-depth Technical Guide to D-Glucose-d1-3: Properties, Analysis, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-d1-3, a stable isotope-labeled form of D-glucose, serves as a powerful tracer in metabolic research, enabling the elucidation of complex biological pathways. The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), at the C-3 position allows for the tracking of glucose metabolism through various enzymatic reactions without the need for radioactive materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and its application in studying key signaling pathways relevant to drug development and disease research.

Physical and Chemical Properties

This compound is a white solid that is highly soluble in water. Its physical and chemical characteristics are crucial for its use in experimental settings. The key properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₆H₁₁DO₆[1]
Molecular Weight 181.16 g/mol [1]
Appearance Solid[2]
Melting Point 150-152 °C[2]
Isotopic Purity Typically ≥97 atom % D[2][3]
Solubility Highly soluble in water-
Storage Recommended storage at -20°C for long-term stability.[2]

Experimental Protocols

The accurate analysis of this compound and its metabolites is fundamental to its application in tracer studies. The following sections detail established methodologies for its quantification and the assessment of metabolic fluxes.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantitative analysis of deuterated glucose and its metabolites in biological samples. The following protocol outlines the key steps for sample preparation and analysis.

Methodology:

  • Sample Preparation:

    • For plasma or serum samples (approximately 20-50 µL), proteins are precipitated by the addition of a cold solvent such as methanol (B129727) or acetone.

    • The supernatant is collected after centrifugation and dried under a stream of nitrogen gas.

  • Derivatization: To increase volatility for GC analysis, the dried extract is derivatized. A common method is methoxime-trimethylsilylation:

    • The dried sample is first treated with methoxyamine hydrochloride in pyridine (B92270) to form methoxime derivatives of the aldehyde and ketone groups.

    • This is followed by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • Gas Chromatography: A capillary column suitable for sugar analysis (e.g., a DB-5ms) is used to separate the derivatized glucose from other components. The oven temperature is programmed to achieve optimal separation.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Selected ion monitoring (SIM) is used to quantify the abundance of specific ions corresponding to unlabeled and deuterium-labeled glucose. For this compound, the specific fragment ions containing the C-3 position are monitored to determine the extent of deuterium incorporation.

  • Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the ions corresponding to the labeled and unlabeled glucose fragments.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling without the need for derivatization.

Methodology:

  • Sample Preparation:

    • Biological samples are extracted to isolate the metabolites of interest.

    • The dried extract is reconstituted in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • The presence of the deuterium at the C-3 position will result in the absence of the corresponding ¹H signal and a characteristic change in the ¹³C signal (a triplet for the C-3 carbon due to coupling with deuterium, and potential isotope shifts on neighboring carbons).

  • Data Analysis: The position and extent of deuterium labeling are determined by analyzing the changes in the NMR spectra compared to an unlabeled glucose standard. Quantification can be achieved by integrating the relevant signals relative to the internal standard.

Metabolic Flux Analysis

Metabolic flux analysis using this compound allows for the quantification of the rate of metabolic reactions in a living system.

Workflow for a Cell Culture Experiment:

Metabolic_Flux_Workflow A Cell Culture Preparation B Introduction of this compound A->B Switch to labeled media C Incubation and Isotopic Labeling B->C Time course D Metabolite Extraction C->D Quench metabolism E Sample Analysis (GC-MS or LC-MS/MS) D->E Derivatization (if GC-MS) F Data Analysis and Flux Calculation E->F Isotopomer distribution analysis

Figure 1: General workflow for a metabolic flux experiment using this compound.

Methodology:

  • Cell Culture: Cells are cultured under specific experimental conditions.

  • Tracer Introduction: The standard glucose-containing medium is replaced with a medium containing a known concentration of this compound.

  • Time-Course Sampling: At various time points, cells and media are harvested.

  • Metabolite Extraction: Intracellular metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

  • Analysis: The isotopic enrichment in downstream metabolites (e.g., lactate (B86563), pyruvate (B1213749), TCA cycle intermediates) is measured by GC-MS or LC-MS/MS.

  • Flux Calculation: The mass isotopomer distribution data is used in computational models to calculate the flux through various metabolic pathways.

Key Metabolic and Signaling Pathways

This compound is an invaluable tool for investigating cellular metabolism and signaling. Its deuterated label allows for tracing its fate through central carbon metabolism and for understanding how glucose and its metabolites act as signaling molecules.

Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway

This compound enters the glycolytic pathway and is converted to glucose-6-phosphate. The deuterium label at the C-3 position is retained through the initial steps of glycolysis. By tracking the label in downstream metabolites such as pyruvate and lactate, the rate of glycolysis can be determined.

Furthermore, the label can be traced into the pentose phosphate pathway (PPP), an alternative route for glucose metabolism that is crucial for producing NADPH and precursors for nucleotide biosynthesis. The fate of the C-3 deuterium can help to distinguish the relative contributions of the oxidative and non-oxidative branches of the PPP.

Insulin (B600854) Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis, and its dysregulation is implicated in diseases such as diabetes and cancer. Insulin binding to its receptor initiates a cascade that leads to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.[4] this compound can be used to measure the rate of glucose uptake in response to insulin stimulation, providing a direct readout of the activity of this pathway.[4]

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Translocation Glucose_uptake This compound Uptake GLUT4_membrane->Glucose_uptake Facilitates

Figure 2: Simplified insulin signaling pathway leading to glucose uptake.
Glucose Signaling in Cancer Metabolism

Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by increased glucose uptake and lactate production even in the presence of oxygen.[5][6] This metabolic reprogramming is driven by various signaling pathways, including the PI3K/Akt/mTOR pathway.[7] Glucose itself can act as a signaling molecule to promote cell growth and proliferation.[8] this compound can be used to trace the metabolic fate of glucose in cancer cells and to investigate how targeting specific metabolic enzymes or signaling pathways affects glucose utilization and cell viability.[9]

Cancer_Glucose_Signaling Glucose This compound GLUT GLUT Transporters Glucose->GLUT Uptake PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Glucose->PI3K_Akt_mTOR Activates G6P Glucose-6-Phosphate-d1 GLUT->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Proliferation Cell Proliferation & Growth Glycolysis->Proliferation Anabolic Precursors & ATP PPP->Proliferation NADPH & Nucleotides PI3K_Akt_mTOR->GLUT Upregulates PI3K_Akt_mTOR->Glycolysis Activates

Figure 3: Role of glucose in cancer cell metabolism and proliferation.

Conclusion

This compound is a versatile and indispensable tool for researchers in the fields of metabolism, drug development, and biomedical science. Its stable isotopic label provides a safe and effective means to trace the intricate pathways of glucose metabolism and to dissect the complex signaling networks that govern cellular function. The experimental protocols and applications outlined in this guide offer a foundation for the effective utilization of this compound in advancing our understanding of health and disease.

References

D-Glucose-d1-3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to D-Glucose-d1-3

This technical guide provides comprehensive information on this compound, a stable isotope-labeled form of D-glucose. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize isotopically labeled compounds as tracers or internal standards in their studies.

Core Data Presentation

This compound is a monosaccharide in which one hydrogen atom at the C3 position is replaced by a deuterium (B1214612) atom. This isotopic substitution makes it a valuable tool for various analytical and research applications.

Identifier Value Citation
Chemical Name D-Glucose-3-d1
Synonyms Glucose-d1-3; D-(+)-Glucose-d1-3; Dextrose-d1-3[1]
CAS Number 106032-60-4
Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol
Isotopic Purity Typically ≥97 atom % D

Experimental Protocols

The synthesis and analysis of this compound require specific methodologies to ensure the correct isotopic placement and to quantify its presence in biological samples.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical synthesis, often involving a cyanohydrin reaction to introduce the labeled carbon. A general synthetic approach can be adapted from methods used for synthesizing other position-specific labeled sugars, such as D-glucose-3-¹⁴C.[2]

General Synthetic Pathway:

A plausible synthetic route starts from a suitable four-carbon sugar precursor, such as D-erythrose. The synthesis would proceed through the following key steps:

  • Cyanohydrin Formation: Reaction of the starting sugar with a deuterated cyanide source (e.g., NaCN in D₂O or with a deuterated acid) to introduce the deuterium at the new chiral center.

  • Hydrolysis: Hydrolysis of the resulting cyanohydrin to form the corresponding aldonic acids.

  • Lactonization and Separation: Conversion of the aldonic acids to their lactones, followed by chromatographic separation of the epimers to isolate the desired precursor to D-glucose.

  • Reduction: Reduction of the isolated lactone to yield this compound.

Analytical Methodologies

The analysis of this compound and its metabolites is crucial for its application in tracer studies. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

2.2.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the positional deuterium enrichment of glucose.[3]

  • Sample Preparation and Derivatization: To make glucose amenable to GC analysis, it must be derivatized to increase its volatility. A common method is the preparation of the aldonitrile pentaacetate derivative.[4]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. The eluting compounds are then introduced into a mass spectrometer. Electron impact (EI) or chemical ionization (CI) can be used.[4]

  • Fragmentation Analysis: The mass spectrum of the derivatized this compound will show specific fragment ions. By comparing the mass spectra of labeled and unlabeled standards, the location of the deuterium atom can be confirmed.[3][4] For instance, the analysis of specific ion clusters can reveal which carbon-hydrogen bonds are retained in the fragments, thereby pinpointing the position of the deuterium label.[4]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, including the precise location of isotopic labels.

  • ²H (Deuterium) NMR: Direct detection of the deuterium nucleus provides a clear signal corresponding to its chemical environment. The ²H NMR spectrum of this compound would show a resonance at a chemical shift characteristic of the C3 position.[5][6]

  • ¹³C NMR: The presence of a deuterium atom on a carbon atom causes a characteristic isotopic shift in the ¹³C NMR spectrum and a splitting of the carbon signal due to ¹³C-²H coupling. This allows for the unambiguous confirmation of the deuterium's location.[7]

  • ¹H NMR: While less direct, high-resolution ¹H NMR can also be used. The absence or significant reduction in the intensity of the signal corresponding to the proton at the C3 position, along with potential changes in the coupling patterns of adjacent protons, would indicate deuterium substitution.

2.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing glucose from complex biological matrices without the need for extensive derivatization.

  • Chromatographic Separation: Techniques like hydrophilic interaction liquid chromatography (HILIC) can be employed to separate glucose from other polar metabolites.[8]

  • Mass Analysis: The separated glucose is then detected by a mass spectrometer, often using techniques like electrospray ionization (ESI). The mass difference between the labeled and unlabeled glucose allows for its quantification.[9]

Mandatory Visualization

The following diagrams illustrate the key aspects of this compound.

D_Glucose_d1_3_Properties cluster_identifiers Identifiers cluster_applications Key Applications cluster_analysis Analytical Techniques cas CAS Number 106032-60-4 formula Molecular Formula C₆H₁₁DO₆ mw Molecular Weight 181.16 g/mol tracer Metabolic Tracer internal_std Internal Standard ms Mass Spectrometry (GC-MS, LC-MS) nmr NMR Spectroscopy (²H, ¹³C, ¹H) d_glucose This compound d_glucose->cas has d_glucose->formula has d_glucose->mw has d_glucose->tracer used as d_glucose->internal_std used as d_glucose->ms analyzed by d_glucose->nmr analyzed by Analytical_Workflow start Biological Sample (containing this compound) extraction Metabolite Extraction start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS extraction->lcms nmr NMR extraction->nmr gcms GC-MS derivatization->gcms optional analysis Instrumental Analysis data Data Interpretation (Mass Shift, Fragmentation, Chemical Shift) analysis->data gcms->analysis lcms->analysis nmr->analysis

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of D-Glucose-d1-3, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. The selective incorporation of a deuterium (B1214612) atom at the C-3 position allows for precise tracking of glucose metabolism in various biological pathways. This document outlines a robust synthetic strategy, detailed experimental protocols, and modern purification techniques to obtain high-purity this compound.

Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process starting from commercially available D-glucose. The core of the strategy involves the protection of the hydroxyl groups at C-1, C-2, C-4, C-5, and C-6, followed by the oxidation of the free hydroxyl group at C-3 to a ketone. Subsequent stereoselective reduction of this ketone with a deuterium source introduces the deuterium atom at the C-3 position with the desired stereochemistry. The final step involves the removal of the protecting groups to yield this compound.

A widely used protecting group strategy for D-glucose involves the formation of di-O-isopropylidene acetals, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This intermediate is ideal as it selectively exposes the hydroxyl group at the C-3 position for further modification.

The general synthetic pathway can be summarized as follows:

Synthesis_Pathway D_Glucose D-Glucose Protected_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D_Glucose->Protected_Glucose Acetone, H+ Keto_Intermediate 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose Protected_Glucose->Keto_Intermediate Oxidation (e.g., Swern) Deuterated_Protected_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-3-d1 Keto_Intermediate->Deuterated_Protected_Glucose Reduction (NaBD4) D_Glucose_d1_3 This compound Deuterated_Protected_Glucose->D_Glucose_d1_3 Deprotection (Acid)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

This initial step protects the hydroxyl groups at C-1, C-2, C-5, and C-6, leaving the C-3 hydroxyl group accessible for oxidation.[1]

Materials:

  • D-Glucose

  • Anhydrous Acetone

  • Concentrated Sulfuric Acid

  • Sodium Carbonate

Procedure:

  • Suspend D-glucose in anhydrous acetone.

  • Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with sodium carbonate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., cyclohexane) to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Oxidation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose to 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

The Swern oxidation is a reliable method for the mild oxidation of the C-3 hydroxyl group to a ketone.[1][2][3][4]

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Triethylamine (B128534) (TEA)

Procedure:

  • Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -70 °C.

  • After stirring for a short period, add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DCM dropwise.

  • Continue stirring at -78 °C for the recommended time.

  • Add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification Oxalyl_DCM Oxalyl Chloride in DCM at -78°C Activation Activation of DMSO Oxalyl_DCM->Activation DMSO_DCM DMSO in DCM DMSO_DCM->Oxalyl_DCM Slow Addition Alcohol_Addition Addition of Protected Glucose Activation->Alcohol_Addition Base_Addition Addition of Triethylamine Alcohol_Addition->Base_Addition Quenching Quenching with Water Base_Addition->Quenching Extraction Aqueous Workup Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Keto-Intermediate Purification->Final_Product

Caption: Workflow for the Swern oxidation.

Stereoselective Reduction of 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with Sodium Borodeuteride

This is the key step where the deuterium atom is introduced. The stereoselectivity of the reduction is crucial to obtain the D-gluco configuration. While reduction with sodium borohydride (B1222165) typically favors the D-allo isomer, the use of specific conditions or alternative deuterated reducing agents can influence the stereochemical outcome. For the synthesis of this compound, conditions favoring the formation of the equatorial hydroxyl group (D-gluco configuration) are required.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

  • Sodium Borodeuteride (NaBD₄)

  • Ethanol

  • Water

Procedure:

  • Dissolve the keto-intermediate in a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath.

  • Prepare a solution of sodium borodeuteride in a small amount of cold water or ethanol.

  • Slowly add the sodium borodeuteride solution to the solution of the keto-intermediate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • The crude product can be purified by column chromatography.

Deprotection to Yield this compound

The final step involves the acidic hydrolysis of the isopropylidene protecting groups to yield the free deuterated glucose.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-3-d1

  • Aqueous Acetic Acid or Trifluoroacetic Acid

Procedure:

  • Dissolve the deuterated protected glucose in an aqueous acidic solution (e.g., 80% acetic acid).

  • Heat the solution gently to facilitate the hydrolysis.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the acid under reduced pressure.

  • The resulting this compound can be further purified by chromatography.

Purification and Characterization

High purity of this compound is essential for its applications. Modern chromatographic techniques are employed for the purification of the final product and intermediates.

Purification Methods
  • Column Chromatography: Silica gel column chromatography is used for the purification of the protected intermediates.

  • Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the final purification of this compound. A variety of column chemistries can be employed, including:

    • Reversed-Phase (RP) HPLC: For protected, more hydrophobic intermediates.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for the separation of highly polar unprotected carbohydrates.

    • Amino-propyl bonded silica columns: Commonly used for carbohydrate separations.

Characterization Methods

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure and the position of the deuterium label. The absence of a signal for the proton at C-3 in the ¹H NMR spectrum is a key indicator of successful deuteration.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated glucose and to determine the isotopic enrichment.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are approximate values based on literature for analogous reactions and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)
Protection D-Glucose1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose80-90
Oxidation 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose70-85
Reduction 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-3-d160-80*
Deprotection 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-3-d1This compound>90

* The yield of the reduction step is highly dependent on the stereoselectivity achieved.

Logical Workflow for Synthesis and Purification

Full_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start D-Glucose Protection Protection (Di-isopropylidene) Start->Protection Oxidation Oxidation at C-3 (Swern) Protection->Oxidation Purification_Intermediates Column Chromatography of Intermediates Oxidation->Purification_Intermediates Reduction Stereoselective Reduction (NaBD4) Deprotection Acidic Deprotection Reduction->Deprotection Purification_Final Preparative HPLC of this compound Deprotection->Purification_Final Purification_Intermediates->Reduction Analysis NMR & MS Analysis Purification_Final->Analysis End High-Purity this compound Analysis->End

Caption: Overall workflow for this compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of D-Glucose-d1-3, a critical isotopically labeled monosaccharide used in metabolic research and drug development. Understanding the precise isotopic composition of this tracer is paramount for the accuracy and reliability of experimental results. This document outlines the common methods for determining isotopic enrichment, presents typical purity specifications, and provides detailed experimental protocols.

Isotopic Purity and Enrichment Data

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or multiply-labeled species. The enrichment is generally expressed as "atom % D," which represents the percentage of molecules in which a hydrogen atom at a specific position has been replaced by a deuterium (B1214612) atom.

ParameterSpecificationVendor Example
Isotopic Purity97-98 atom % DEurisotop, Sigma-Aldrich[1]
Chemical Purity≥98%Eurisotop[1]

Note: These values are typical and may vary between batches and suppliers. It is crucial to refer to the Certificate of Analysis (CoA) for specific lot information.

Core Analytical Methodologies for Determining Isotopic Enrichment

The two primary analytical techniques for quantifying the isotopic enrichment of deuterated glucose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that separates ions based on their mass-to-charge ratio (m/z). For this compound, the increase in mass due to the deuterium atom allows for its differentiation from unlabeled glucose. Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed method due to its high sensitivity and resolution.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy distinguishes atomic nuclei based on their magnetic properties. For this compound, both proton (¹H) and deuterium (²H) NMR can be utilized:

  • ¹H NMR: The degree of deuteration can be determined by observing the reduction or disappearance of the proton signal at the C-3 position.

  • ²H NMR: This technique directly detects the deuterium nucleus, providing a definitive confirmation of its presence and position.[1][2]

Experimental Protocols

Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the isotopic enrichment of glucose. The following protocol outlines the derivatization of glucose to a volatile form suitable for GC-MS analysis.

1. Sample Preparation (from plasma):

  • Deproteinize 20 µL of plasma using a suitable agent (e.g., acetone).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

Glucose must be derivatized to increase its volatility for GC analysis. A common method is the preparation of the aldonitrile pentaacetate or pentapropionate derivative.

  • Aldonitrile Pentapropionate Formation:

    • Dissolve the dried glucose sample in 50 µL of hydroxylamine (B1172632) hydrochloride solution (20 mg/mL in pyridine).

    • Heat the mixture at 90°C for 60 minutes.

    • Add 100 µL of propionic anhydride.

    • Incubate for 30 minutes at 60°C.

    • Evaporate the sample to dryness and dissolve the residue in 100 µL of ethyl acetate (B1210297) for injection into the GC-MS.[3]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column for sugar analysis (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) to monitor specific fragment ions.

4. Data Analysis:

The isotopic enrichment is determined by analyzing the mass isotopomer distribution of the molecular ion or specific fragment ions. The relative abundances of the deuterated (M+1) and unlabeled (M) ions are used to calculate the atom percent enrichment. Methods have been developed that can determine deuterium enrichment with an accuracy of 0.3 mol% or better without the need for calibration curves.[3]

Synthesis of Position-Specific Labeled Glucose

While detailed proprietary methods for the synthesis of this compound are not always publicly available, analogous methods for position-specific labeling of glucose with other isotopes, such as Carbon-14, provide insight into potential synthetic strategies. One established method is the use of successive Kiliani-Fischer syntheses. For the synthesis of D-Glucose-3-¹⁴C, for example, the synthesis starts with a smaller labeled precursor and builds the glucose molecule, introducing the label at the desired position.[4] It is plausible that a similar synthetic strategy, employing a deuterium-labeled building block, could be used for the production of this compound.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound Enrichment

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing start Plasma Sample deproteinize Deproteinization (e.g., Acetone) start->deproteinize centrifuge Centrifugation deproteinize->centrifuge dry_down Evaporation to Dryness centrifuge->dry_down derivatize Chemical Derivatization (e.g., Aldonitrile Pentapropionate) dry_down->derivatize dissolve Dissolution in Solvent (e.g., Ethyl Acetate) derivatize->dissolve gc_ms GC-MS Analysis dissolve->gc_ms mass_spectra Mass Spectra Acquisition gc_ms->mass_spectra isotopomer_analysis Mass Isotopomer Distribution Analysis mass_spectra->isotopomer_analysis enrichment_calc Enrichment Calculation (Atom % D) isotopomer_analysis->enrichment_calc

Caption: Workflow for determining this compound isotopic enrichment via GC-MS.

This guide provides a foundational understanding of the isotopic purity and enrichment of this compound. For specific applications, it is always recommended to consult the supplier's documentation and perform appropriate validation experiments.

References

D-Glucose-d1-3: An In-depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Glucose-d1-3. Due to the limited availability of specific stability data for this compound, this guide leverages data from its unlabeled counterpart, D-Glucose, to provide a robust framework for its handling and storage. The chemical properties of isotopically labeled compounds are nearly identical to their unlabeled counterparts; however, the presence of a deuterium (B1214612) atom at the C-3 position may introduce a kinetic isotope effect, potentially influencing the rate of degradation reactions. Therefore, the data presented for D-Glucose should be considered a close approximation for this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier information and general chemical principles.

FormulationStorage TemperatureAdditional RecommendationsTypical Shelf-Life (Unopened)
Solid (Powder) -20°CStore in a tightly sealed, desiccated container in a dark place. Protect from moisture and light.3 years
4°CFor short-term storage, ensure the container is tightly sealed and protected from moisture.2 years
Room Temperature (15-25°C)Suitable for short periods, provided the environment is dry and protected from light. Keep away from oxidizing agents.[1][2]Not recommended for long-term
In Solvent -80°CFor long-term storage of solutions. Use tightly sealed vials to prevent evaporation and contamination. Aliquot to avoid repeated freeze-thaw cycles.6 months
-20°CSuitable for short- to mid-term storage of solutions.[3][4]1 month

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage information and expiration dates.

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under various conditions, including exposure to heat, acidic or alkaline environments, light, and oxidizing agents. The degradation pathways are complex and can lead to a variety of degradation products.

Thermal Degradation

Elevated temperatures can lead to the caramelization and thermal degradation of glucose. Studies on unlabeled D-glucose solutions (20% w/w) heated at high temperatures (110-150°C) have shown a decrease in pH and the formation of organic acids and 5-hydroxymethylfurfural (B1680220) (5-HMF). The color of the solution also changes, indicating degradation. Solid glucose begins to decompose at approximately 188°C.

Degradation in Aqueous Solutions

Acidic Conditions: In acidic solutions, D-glucose can undergo dehydration to form intermediates such as 3,4-dideoxyglucosone-3-ene (3,4-DGE), which can then convert to 5-HMF. The stability of these intermediates increases as the initial pH decreases. Studies have shown that at a pH of 3, the formation of these degradation products is slowed, indicating a relative stability of D-glucose under these conditions.

Alkaline Conditions: In alkaline solutions, D-glucose can undergo isomerization, epimerization, and degradation. The kinetics of these reactions have been studied in 1 M sodium hydroxide (B78521) at 22°C. The following table summarizes the pseudo-first-order rate constants for the reactions of D-glucose.

ReactionRate Constant (k, h⁻¹)
D-Glucose → D-Fructose0.038
D-Glucose → D-Mannose0.0005
D-Glucose → Degradation Products0.002
Photodegradation

Exposure to ultraviolet (UV) light, particularly around 230 nm, can induce the degradation of D-glucose in aqueous solutions. The primary products of photodegradation in the presence of oxygen are gluconic acid and arabinose, a product of decarboxylation.

Oxidative Degradation

Strong oxidizing agents can degrade D-glucose. For instance, hydrogen peroxide can oxidize D-glucose, a reaction that is influenced by temperature and pH.

Logical Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound. The following diagram illustrates a general workflow for conducting stability studies.

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis and Reporting Phase Plan Define Stability Study Protocol (ICH Guidelines) Select Select Batches of this compound Plan->Select Initial Initial Analysis (Time 0) - Appearance - Purity (HPLC/GC-MS) - Isotopic Enrichment (MS) - Water Content (Karl Fischer) Select->Initial Storage Store Samples under Controlled Conditions - Long-term (25°C/60% RH) - Accelerated (40°C/75% RH) - Forced Degradation Initial->Storage Testing Periodic Stability Testing Storage->Testing Data Data Analysis - Identify Degradation Products - Quantify Purity and Impurities Testing->Data Report Generate Stability Report - Summarize Findings - Determine Shelf-Life Data->Report

General workflow for a stability study of this compound.

Key Degradation Pathways

The degradation of D-glucose involves several key chemical transformations. The diagram below illustrates a simplified overview of the initial steps in the acid-catalyzed degradation pathway.

Degradation_Pathway Glucose This compound Enol 1,2-Enediol Intermediate Glucose->Enol Isomerization (via enolization) Fructose D-Fructose-d1-3 Enol->Fructose Dehydration1 Dehydration Enol->Dehydration1 DG 3-Deoxyglucosone Dehydration1->DG Dehydration2 Further Dehydration DG->Dehydration2 DGE 3,4-Dideoxyglucosone-3-ene Dehydration2->DGE HMF 5-Hydroxymethylfurfural (5-HMF) DGE->HMF Cyclization

Simplified acid-catalyzed degradation pathway of D-Glucose.

Experimental Protocols

Detailed experimental protocols are essential for accurate stability assessment. The following are representative methodologies for key analytical techniques.

Protocol 1: Stability-Indicating HPLC-RID Method

This protocol describes a general method for quantifying this compound and detecting degradation products that do not have a UV chromophore.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Amino-based or ion-exchange column suitable for carbohydrate analysis.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Deionized water (18 MΩ·cm).

  • Mobile phase: A suitable mixture of acetonitrile and water (e.g., 75:25 v/v).

3. Chromatographic Conditions:

  • Column: e.g., Amino column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Run Time: Sufficient to elute the main peak and any potential degradation products.

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for a specified period. Neutralize before injection.

  • Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 105°C) for a specified period, then dissolve for analysis.

  • Photostability: Expose the solid or solution sample to light according to ICH Q1B guidelines.

6. Data Analysis:

  • Assess the purity of the sample by calculating the peak area percentage of this compound.

  • Identify and quantify any degradation products by comparing the chromatograms of stressed and unstressed samples.

Protocol 2: GC-MS Analysis of Derivatized this compound

This method is suitable for confirming the identity and purity of this compound and for identifying volatile degradation products after derivatization.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

2. Reagents and Materials:

  • This compound.

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Pyridine (B92270) (anhydrous).

  • Organic solvent for extraction (e.g., hexane).

3. Derivatization Procedure:

  • Place a small, accurately weighed amount of the dried this compound sample into a reaction vial.

  • Add anhydrous pyridine to dissolve the sample.

  • Add the silylating reagent (BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

4. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp to a high temperature (e.g., 280°C).

  • Injection Mode: Split injection.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable mass range (e.g., m/z 40-600).

5. Data Analysis:

  • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Analyze the mass spectrum to confirm the isotopic enrichment.

  • Screen for peaks corresponding to potential degradation products in the chromatograms of stressed samples.

Conclusion

While specific stability data for this compound is not extensively available, the information on unlabeled D-Glucose provides a strong foundation for its handling and storage. The primary factors influencing stability are temperature, pH, moisture, light, and the presence of oxidizing agents. For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions. The protocols and information provided in this guide offer a comprehensive starting point for ensuring the quality and reliability of this compound in research and development.

References

An In-depth Technical Guide to the Safe Handling of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling guidelines for D-Glucose-d1-3, a deuterated form of D-Glucose. It is intended for researchers, scientists, and drug development professionals who may be working with this stable isotope-labeled compound. The information is compiled from various safety data sheets and chemical property databases.

Substance Identification and Properties

This compound is the deuterium-labeled version of D-Glucose.[1] Stable isotope-labeled compounds like this compound are utilized as tracers or internal standards in quantitative analysis using techniques such as NMR, GC-MS, or LC-MS.[1] While it is chemically similar to its non-labeled counterpart, it is crucial to handle it with the same precautions as any laboratory chemical.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol (approx.)
CAS Number 56570-89-9[2]
Appearance White crystalline solid[3]
Melting Point 146 °C (295 °F) (for anhydrous D-Glucose)[4][5][6]
Solubility Highly soluble in water and acetic acid; slightly soluble in ethanol.[3]
Density 1.54 g/cm³ (for anhydrous D-Glucose)[3]
Storage Temperature Store at -20°C for short-term and -80°C for long-term (up to 6 months).[1][1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]

It is important to note that many safety data sheets for non-deuterated D-Glucose classify it as not hazardous.[7] However, given the specific classifications for the deuterated compound, it is prudent to handle it with a higher degree of caution.

Table 2: Toxicological Data for D-(+)-Glucose

TestSpeciesRouteValue
LD50RatOral25,800 mg/kg[8][9]
LD50MouseIntraperitoneal18,000 mg/kg[8]
LD50MouseIntravenous9,000 mg/kg[8]

Experimental Protocols and Methodologies

The toxicological data presented in safety data sheets, such as the LD50 (Lethal Dose, 50%), are derived from standardized experimental protocols.

LD50 Testing Methodology (General Overview): The LD50 value represents the single dose of a substance that is expected to cause death in 50% of a test animal population. In a typical oral LD50 study, the substance is administered to a group of animals (e.g., rats) by gavage. The animals are then observed for a set period (often 14 days) for signs of toxicity and mortality. A statistical analysis of the mortality rates at different dose levels is used to calculate the LD50 value. This data provides a measure of the acute toxicity of a substance.

Safe Handling and Storage

Proper handling and storage are critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[8][10]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[2][5][7]

  • Skin and Body Protection: Wear a lab coat or other impervious clothing.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[10]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[10][11]

  • Avoid breathing dust.[10][11]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Wash hands thoroughly after handling.[10][11]

  • Do not eat, drink, or smoke in the laboratory.[2][11]

Storage:

  • Store in a cool, dry, well-ventilated area.[10][11]

  • Keep the container tightly sealed.[11][12]

  • Store away from incompatible materials such as strong oxidizing agents.[12][13]

Spill and Disposal:

  • Spills: In case of a spill, avoid generating dust.[10][11] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[10][11]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[10][12]

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[12]

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[12]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[2]

Visualized Workflows and Concepts

The following diagrams illustrate the safe handling workflow for this compound and its application in metabolic research.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Weigh Carefully Weigh this compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Decontaminate Decontaminate Work Surfaces Dissolve->Decontaminate Disposal Dispose of Waste (Solid & Liquid) Decontaminate->Disposal RemovePPE Remove PPE Correctly Disposal->RemovePPE Store Store in Tightly Sealed Container at Recommended Temperature RemovePPE->Store

Caption: Safe Handling Workflow for this compound.

Metabolic_Tracer_Concept cluster_input Input cluster_system Biological System cluster_output Analysis d_glucose This compound (Labeled Tracer) cell Cell / Organism d_glucose->cell Introduction metabolites Labeled Metabolites cell->metabolites Metabolism analysis Mass Spectrometry / NMR Analysis metabolites->analysis Detection pathway Metabolic Pathway Elucidation analysis->pathway Data Interpretation

Caption: Conceptual Use of this compound as a Metabolic Tracer.

References

A Technical Guide to D-Glucose-d1-3: Commercial Availability, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-d1-3, a deuterated form of D-glucose, for research and development applications. This document outlines commercial suppliers, quantitative specifications, and a representative experimental workflow for its use as a metabolic tracer.

Introduction to this compound

This compound is a stable isotope-labeled monosaccharide where a hydrogen atom at the C3 position is replaced by a deuterium (B1214612) atom. This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in metabolic research and drug development. Its primary applications include use as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive, offering advantages in terms of safety and handling.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The product is typically supplied as a solid. Key suppliers and their product specifications are summarized in the table below.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityAvailable Quantities
Sigma-Aldrich D-Glucose-3-d161549897 atom % D-Custom packaging available upon request.[3]
MedChemExpress This compoundHY-113573S2--1 mg, 5 mg[1]
Eurisotop D-GLUCOSE (3-D1, 97-98%)DLM-3557-0.197-98%98%0.1 g, 0.5 g, and bulk quantities by quote.[4]

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Experimental Protocol: Representative Workflow for Metabolite Tracing

The following is a generalized workflow for a cell-based metabolite tracing experiment using this compound. This protocol is intended as a starting point and should be optimized for specific cell types and experimental questions.

Objective

To trace the metabolic fate of glucose through glycolysis and related pathways in cultured cells by monitoring the incorporation of deuterium from this compound into downstream metabolites using LC-MS.

Materials
  • This compound

  • Cell culture medium deficient in glucose

  • Cultured cells of interest

  • Standard cell culture reagents and equipment

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Internal standards for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Prior to the experiment, replace the standard growth medium with a glucose-free medium for a short period to deplete endogenous glucose.

    • Introduce the experimental medium containing a known concentration of this compound. Include control wells with unlabeled D-glucose.

  • Metabolite Extraction:

    • After the desired incubation time, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS method for separating and detecting polar metabolites.

    • Monitor for the mass shift in downstream metabolites resulting from the incorporation of the deuterium atom from this compound. For example, pyruvate, which is typically at a mass of 87.008, will show a species at 88.014 upon incorporation of one deuterium atom.

  • Data Analysis:

    • Process the LC-MS data to identify and quantify the isotopologues of metabolites of interest.

    • Calculate the fractional labeling of each metabolite to determine the contribution of the labeled glucose to its synthesis.

Visualizing Workflows and Pathways

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for sourcing and procuring this compound for research purposes.

Identify Research Need Identify Research Need Search for Suppliers Search for Suppliers Identify Research Need->Search for Suppliers Request Quotations Request Quotations Search for Suppliers->Request Quotations Evaluate Supplier Specifications Evaluate Supplier Specifications Request Quotations->Evaluate Supplier Specifications Select Supplier Select Supplier Evaluate Supplier Specifications->Select Supplier Place Purchase Order Place Purchase Order Select Supplier->Place Purchase Order Receive and Verify Compound Receive and Verify Compound Place Purchase Order->Receive and Verify Compound Store Compound Appropriately Store Compound Appropriately Receive and Verify Compound->Store Compound Appropriately

Caption: Procurement workflow for this compound.

Tracing this compound in Glycolysis

This diagram depicts the entry of this compound into the glycolytic pathway and the subsequent labeling of downstream metabolites.

This compound This compound Glucose-6-phosphate-d1 Glucose-6-phosphate-d1 This compound->Glucose-6-phosphate-d1 Fructose-6-phosphate-d1 Fructose-6-phosphate-d1 Glucose-6-phosphate-d1->Fructose-6-phosphate-d1 Fructose-1,6-bisphosphate-d1 Fructose-1,6-bisphosphate-d1 Fructose-6-phosphate-d1->Fructose-1,6-bisphosphate-d1 Glyceraldehyde-3-phosphate-d1 Glyceraldehyde-3-phosphate-d1 Fructose-1,6-bisphosphate-d1->Glyceraldehyde-3-phosphate-d1 Dihydroxyacetone phosphate Dihydroxyacetone phosphate Fructose-1,6-bisphosphate-d1->Dihydroxyacetone phosphate 1,3-Bisphosphoglycerate-d1 1,3-Bisphosphoglycerate-d1 Glyceraldehyde-3-phosphate-d1->1,3-Bisphosphoglycerate-d1 3-Phosphoglycerate-d1 3-Phosphoglycerate-d1 1,3-Bisphosphoglycerate-d1->3-Phosphoglycerate-d1 2-Phosphoglycerate-d1 2-Phosphoglycerate-d1 3-Phosphoglycerate-d1->2-Phosphoglycerate-d1 Phosphoenolpyruvate-d1 Phosphoenolpyruvate-d1 2-Phosphoglycerate-d1->Phosphoenolpyruvate-d1 Pyruvate-d1 Pyruvate-d1 Phosphoenolpyruvate-d1->Pyruvate-d1

Caption: Tracing deuterium from this compound in glycolysis.

Conclusion

This compound is a readily available and valuable tool for researchers in the life sciences. Its application in metabolic tracing studies provides critical insights into cellular metabolism and the mechanism of action of novel therapeutics. The information and protocols provided in this guide serve as a foundational resource for the successful implementation of this compound in experimental designs.

References

The Principle and Application of D-Glucose-d1-3 in Metabolic Tracing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of D-Glucose-d1-3 as a stable isotope tracer in metabolic research. We will delve into the core concepts of metabolic flux analysis, provide detailed experimental protocols, and present quantitative data to illustrate the power of this technique in elucidating cellular metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to gain a deeper understanding of metabolic pathways in health and disease.

Core Principles of Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful analytical technique used to investigate the intricate network of metabolic pathways within biological systems.[1] By replacing specific atoms in a molecule with their stable (non-radioactive) isotopes, researchers can track the journey of these labeled molecules as they are processed by cells.[1][2] Glucose, a central molecule in cellular metabolism, is a commonly used substrate for these tracing studies.[1] When this compound is introduced into a biological system, the deuterium (B1214612) atom on the third carbon acts as a tracer, allowing for the monitoring of its metabolic fate.

The primary analytical techniques for detecting and quantifying the incorporation of stable isotopes into metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] These methods allow for the elucidation of active metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable with traditional metabolomics, which offers only a static snapshot.[1]

The choice of the isotope's position on the glucose molecule is critical for probing specific pathways. The deuterium on the C3 position of this compound makes it a valuable tool for investigating the central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Key Metabolic Pathways Traced with this compound

This compound is instrumental in dissecting the flux through two key metabolic pathways:

  • Glycolysis: The central pathway for glucose catabolism, converting glucose into pyruvate (B1213749).[3][4]

  • Pentose Phosphate Pathway (PPP): A crucial pathway for generating NADPH and precursors for nucleotide biosynthesis.[3][5]

The fate of the deuterium label from this compound in these pathways provides quantitative insights into their relative activities. In glycolysis, the deuterium on the C3 of glucose is retained on the C3 of pyruvate and subsequently lactate (B86563). In the pentose phosphate pathway, the carbon backbone of glucose is rearranged, leading to a different labeling pattern in downstream metabolites. By analyzing the isotopic enrichment in key metabolites like lactate and ribose-5-phosphate, researchers can quantify the flux of glucose through these interconnected pathways.

Below is a diagram illustrating the flow of this compound through glycolysis and the pentose phosphate pathway.

Glycolysis_PPP_Flow This compound This compound G6P Glucose-6-Phosphate-d1-3 This compound->G6P F6P Fructose-6-Phosphate-d1-3 G6P->F6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate-d1-3 F6P->Pyruvate Lactate Lactate-d1-3 Pyruvate->Lactate R5P Ribose-5-Phosphate PPP->R5P NADPH NADPH PPP->NADPH

Metabolic fate of this compound in Glycolysis and the PPP.

Quantitative Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data, corrected for the natural abundance of the isotope, is then used to calculate metabolic fluxes. The following tables summarize hypothetical MIDs for key metabolites following labeling with this compound, illustrating the expected labeling patterns and how they can be used to infer pathway activity.

Table 1: Hypothetical Mass Isotopomer Distribution in Pyruvate

MetaboliteMass IsotopomerFractional Abundance (%) - Condition AFractional Abundance (%) - Condition B
PyruvateM+0 (Unlabeled)4060
M+1 (from this compound)6040

Condition A: High Glycolytic Activity Condition B: Low Glycolytic Activity

Table 2: Hypothetical Relative Flux through Glycolysis and PPP

ConditionRelative Glycolytic Flux (%)Relative PPP Flux (%)
Control7030
Drug Treatment4555

These tables demonstrate how quantitative data from this compound tracing can reveal shifts in metabolic pathway utilization under different experimental conditions.

Experimental Protocols

A successful stable isotope tracing experiment hinges on meticulous planning and execution. Below are detailed methodologies for in vitro and in vivo studies using this compound.

In Vitro Stable Isotope Tracing with Cultured Cells

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Glucose-free culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Centrifuge tubes

Protocol:

  • Cell Culture and Labeling:

    • Plate cells and allow them to reach the desired confluency.

    • Aspirate the regular growth medium and wash the cells twice with warm PBS.

    • Replace the medium with glucose-free medium supplemented with the desired concentration of this compound and dFBS. The duration of labeling depends on the pathways of interest.[6]

  • Metabolite Extraction:

    • At the end of the labeling period, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.

    • Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.[6]

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.[6]

The following diagram outlines the experimental workflow for in vitro metabolic tracing.

in_vitro_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis Plate Cells Plate Cells Wash with PBS Wash with PBS Plate Cells->Wash with PBS Add Labeling Medium Add Labeling Medium Wash with PBS->Add Labeling Medium Incubate Incubate Add Labeling Medium->Incubate Quench Metabolism Quench Metabolism Incubate->Quench Metabolism Scrape Cells Scrape Cells Quench Metabolism->Scrape Cells Collect Lysate Collect Lysate Scrape Cells->Collect Lysate Centrifuge Centrifuge Collect Lysate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Mass Spectrometry Mass Spectrometry Collect Supernatant->Mass Spectrometry

Experimental workflow for in vitro this compound tracing.
In Vivo Stable Isotope Tracing in Mouse Models

Objective: To trace the metabolic fate of this compound in different tissues of a living organism.

Materials:

  • Mouse model of interest

  • Sterile this compound solution

  • Infusion pump and catheters (for continuous infusion) or syringes (for bolus injection)

  • Anesthesia

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold 80% methanol

Protocol:

  • Tracer Administration:

    • Continuous Infusion: For steady-state labeling, place a catheter in a tail vein and infuse the labeled glucose solution at a constant rate.[6]

    • Bolus Injection: For a more rapid assessment of glucose uptake and metabolism, a single bolus of labeled glucose can be administered via intraperitoneal (IP) or intravenous (IV) injection.[6]

  • Tissue Harvesting:

    • At the desired time point after tracer administration, euthanize the animal using an approved method.

    • Quickly dissect the tissues of interest (e.g., tumor, liver, brain) and immediately freeze them in liquid nitrogen to halt metabolic activity.[7]

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in ice-cold 80% methanol.

    • Centrifuge the homogenate at high speed to pellet tissue debris and proteins.

    • Collect the supernatant containing the polar metabolites for analysis.

The logical relationship for in vivo tracer administration and analysis is depicted below.

in_vivo_logic cluster_administration Tracer Administration cluster_sampling Sampling & Analysis Continuous Infusion Continuous Infusion Tissue Harvesting Tissue Harvesting Continuous Infusion->Tissue Harvesting Bolus Injection Bolus Injection Bolus Injection->Tissue Harvesting Metabolite Extraction Metabolite Extraction Tissue Harvesting->Metabolite Extraction Mass Spectrometry Mass Spectrometry Metabolite Extraction->Mass Spectrometry

Logical workflow for in vivo this compound tracing studies.

Applications in Research and Drug Development

Stable isotope tracing with this compound is a versatile technique with broad applications:

  • Elucidating Metabolic Reprogramming in Disease: Characterizing the metabolic shifts that occur in cancer, diabetes, and neurodegenerative diseases.

  • Drug Discovery and Development: Understanding the mechanism of action of drugs that target metabolic pathways and assessing their efficacy.[8]

  • Biomarker Discovery: Identifying changes in metabolic fluxes that can serve as biomarkers for disease diagnosis or therapeutic response.

By providing a detailed map of metabolic fluxes, stable isotope tracing with this compound offers unparalleled insights into the dynamic nature of cellular metabolism, making it an indispensable tool in modern biological and biomedical research.

References

The Subtle Distinction: A Technical Guide to the Natural Abundance of Deuterium and its Critical Role in D-Glucose-d1-3 Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the natural abundance of deuterium (B1214612) and its implications for metabolic studies utilizing D-Glucose labeled at the C3 position (D-Glucose-3-d1). Understanding the baseline isotopic composition of biological systems is paramount for the accurate design and interpretation of tracer experiments aimed at elucidating complex metabolic pathways. This document provides a comprehensive overview of deuterium's natural prevalence, the metabolic fate of D-Glucose-3-d1, detailed experimental protocols, and the signaling pathways that can be investigated using this isotopic tracer.

The Natural Abundance of Deuterium: A Baseline for Isotopic Labeling

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment, albeit at low concentrations. Its abundance is a critical consideration in metabolic studies that employ deuterium-labeled compounds, as the introduced label must be sufficiently enriched to be distinguishable from the natural background. The natural abundance of deuterium varies depending on the source, with oceanic water serving as a primary reference standard.

Source Deuterium Abundance (ppm) Ratio (D:H) Molar Percentage (%)
Vienna Standard Mean Ocean Water (VSMOW)~155.76~1:6420~0.0156
Temperate Climate Water~150--
Equatorial Water~155--
Northern Canada Water~135--
Adult Human Body120 - 140--

Data compiled from various sources.[1][2][3]

The slight variations in natural deuterium abundance are due to isotopic fractionation during the water cycle. For instance, water with a lower deuterium content is found at higher altitudes and latitudes.[2] Within a biological system, the deuterium concentration is influenced by dietary intake and metabolic processes. A diet rich in carbohydrates can lead to metabolic water with a deuterium concentration of approximately 155.75 ppm, while the oxidation of fats produces metabolic water with a lower deuterium concentration of around 118 ppm.[4] This baseline understanding is crucial when introducing an external source of deuterium, such as D-Glucose-3-d1, as it allows for the accurate calculation of isotopic enrichment and metabolic flux.

Metabolic Fate of D-Glucose-3-d1: Tracing Glycolysis and Beyond

D-Glucose-3-d1 is a valuable tracer for investigating the upper part of the glycolytic pathway. The deuterium atom at the C3 position has a specific metabolic fate that dictates its utility in tracing studies.

Glycolysis and the Loss of the C3 Deuterium

Upon entering the cell, D-Glucose-3-d1 is phosphorylated to Glucose-6-phosphate and then isomerized to Fructose-6-phosphate. The key step determining the fate of the C3 deuterium is the aldolase (B8822740) reaction, which cleaves Fructose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). These two molecules are interconverted by the enzyme triosephosphate isomerase (TPI). It is during this isomerization that the hydrogen (or deuterium) at the C3 position of the original glucose molecule is exchanged with a proton from the surrounding water.[2][5] Consequently, the deuterium label from D-Glucose-3-d1 is lost to the cellular water pool at this stage of glycolysis.

This specific loss of the deuterium label is a critical piece of information. While it prevents the tracing of the carbon backbone further down into the TCA cycle using this particular isotopologue, it provides a unique tool to study the activity of the upper glycolytic pathway and the flux through the triosephosphate isomerase reaction.

Metabolic_Fate_of_D_Glucose_3_d1 cluster_glycolysis Glycolysis cluster_tca TCA Cycle D-Glucose-3-d1 D-Glucose-3-d1 G6P Glucose-6-phosphate-3-d1 D-Glucose-3-d1->G6P Hexokinase F6P Fructose-6-phosphate-3-d1 G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate-3-d1 F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate-1-d1 F16BP->G3P Aldolase DHAP->G3P G3P->DHAP Triosephosphate Isomerase Pyruvate Pyruvate G3P->Pyruvate Lower Glycolysis Water Cellular Water Pool (Enriched with D) G3P->Water Deuterium Exchange AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase TCA_Cycle TCA Cycle Metabolites AcetylCoA->TCA_Cycle

Metabolic fate of the deuterium atom from D-Glucose-3-d1.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic studies using D-Glucose-3-d1. These protocols are intended as a guide and may require optimization based on the specific experimental system.

Synthesis of D-Glucose-3-d1

While commercially available, understanding the synthesis of D-Glucose-3-d1 is valuable. A common approach is a multi-step chemo-enzymatic synthesis adapted from methods for producing radiolabeled glucose. A plausible route involves the following key steps:

  • Preparation of a C3-deuterated precursor: This can be achieved through stereospecific reduction of a suitable keto-sugar precursor using a deuterated reducing agent like sodium borodeuteride (NaBD₄).

  • Enzymatic or chemical conversion to D-Glucose-3-d1: The deuterated precursor is then converted to the final product through a series of protected chemical reactions or enzymatic transformations that build the glucose backbone.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high isotopic and chemical purity.

A detailed synthesis for the analogous ¹⁴C-labeled compound, which can be adapted for deuterium labeling, has been described by Isbell et al.[3][6]

In Vitro Cell Culture Protocol for Metabolic Tracing

This protocol outlines a general procedure for tracing the metabolism of D-Glucose-3-d1 in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free culture medium

  • D-Glucose-3-d1

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the experiment.

  • Tracer Incubation:

    • Aspirate the standard growth medium.

    • Wash the cells once with glucose-free medium.

    • Add pre-warmed glucose-free medium supplemented with a known concentration of D-Glucose-3-d1. The concentration should be optimized for the specific cell line and experimental goals.

    • Incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of glucose metabolism.

  • Metabolism Quenching and Metabolite Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add the pre-chilled extraction solvent to the culture plate.

    • Scrape the cells and collect the cell lysate into a pre-chilled tube.

    • Vortex the lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Preparation for Analysis:

    • Collect the supernatant containing the polar metabolites.

    • The extract can be directly analyzed or dried under a stream of nitrogen or using a vacuum concentrator for storage at -80°C and later reconstitution.

In_Vitro_Workflow start Start: Seed Cells incubation Tracer Incubation: Replace medium with D-Glucose-3-d1 containing medium start->incubation quenching Metabolism Quenching: Wash with ice-cold PBS incubation->quenching extraction Metabolite Extraction: Add cold 80% methanol quenching->extraction centrifugation Centrifugation: Pellet debris and proteins extraction->centrifugation collection Sample Collection: Collect supernatant centrifugation->collection analysis Analysis: LC-MS or NMR collection->analysis

General workflow for in vitro metabolic tracing.
Sample Analysis by Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing the isotopic enrichment of metabolites.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

General Procedure:

  • Chromatographic Separation: Metabolites in the extracted samples are separated using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

  • Mass Spectrometric Detection: The eluting metabolites are ionized (e.g., using electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured.

  • Data Analysis: The abundance of the unlabeled (M+0) and deuterated (M+1) isotopologues of glucose and its early glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate) is quantified. The isotopic enrichment is calculated as the ratio of the labeled isotopologue to the total pool of the metabolite.

Investigating Signaling Pathways with D-Glucose-3-d1

While D-Glucose-3-d1 is primarily a tool for flux analysis, the data it generates can provide insights into the regulation of metabolic pathways by various signaling cascades. For example, by measuring the rate of deuterium loss to water, one can infer the flux through the upper part of glycolysis, which is known to be regulated by key signaling pathways such as the insulin (B600854) signaling pathway.

The insulin signaling pathway is a highly conserved pathway that plays a central role in regulating glucose metabolism. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt promotes glucose uptake by stimulating the translocation of glucose transporters (e.g., GLUT4) to the cell membrane and also enhances the activity of key glycolytic enzymes like phosphofructokinase.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glycolysis_Activation Activation of Glycolytic Enzymes Akt->Glycolysis_Activation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Simplified insulin signaling pathway regulating glucose metabolism.

By using D-Glucose-3-d1 in combination with pharmacological inhibitors or genetic manipulations of components of the insulin signaling pathway, researchers can dissect the precise points of regulation within the upper glycolytic pathway.

Conclusion

The natural abundance of deuterium provides a fundamental baseline against which metabolic tracer studies must be compared. D-Glucose-3-d1, with its specific metabolic fate of deuterium loss in the upper glycolytic pathway, offers a unique tool for researchers to quantify flux through this critical segment of glucose metabolism. By combining the use of this isotopic tracer with robust experimental protocols and an understanding of the underlying signaling pathways, scientists and drug development professionals can gain deeper insights into the intricate regulation of cellular metabolism in both health and disease. This knowledge is essential for the identification of novel therapeutic targets and the development of more effective treatments for metabolic disorders.

References

An In-depth Technical Guide on the Kinetic Isotope Effect of Deuterium in D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) observed with deuterium-labeled D-glucose, a critical consideration in metabolic research and drug development. Understanding the KIE is essential for the accurate interpretation of data from metabolic flux analysis and for the design of deuterated drugs with modified metabolic stabilities. This document outlines the theoretical basis of the deuterium (B1214612) KIE, presents quantitative data from key studies, details relevant experimental protocols, and visualizes associated metabolic pathways and workflows.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1][2] The effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds.[1][2] A bond to a heavier isotope, such as deuterium (²H or D), has a lower zero-point vibrational energy than the corresponding bond to a lighter isotope, like protium (B1232500) (¹H or H).[2] Consequently, more energy is required to break a bond to a heavier isotope, often resulting in a slower reaction rate.

The magnitude of the primary deuterium KIE, expressed as the ratio of the rate constants (kH/kD), is typically in the range of 6 to 10 for reactions where a C-H bond is broken in the rate-determining step.[1] Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, are generally smaller.[1] In enzymatic reactions, the observed KIE can provide valuable insights into the reaction mechanism, particularly the rate-limiting step.

Quantitative Data on the Deuterium KIE in Glucose Metabolism

The following table summarizes experimentally determined deuterium KIE values for various metabolic transformations of D-glucose. These data are crucial for researchers using deuterated glucose as a tracer in metabolic studies, as the KIE can lead to an underestimation of metabolic fluxes if not properly accounted for.[3]

Deuterated SubstrateEnzyme/SystemMeasured ParameterKIE (kH/kD)Reference
D-Glucose-6-phosphate-d1 (G6P-d1)F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)kcat1.1[4][5]
D-Glucose-6-phosphate-d1 (G6P-d1)F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)kcat/Km1.1[4][5]
D-Glucose-6-phosphate-d1 (G6P-d1)F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)kobs (pre-steady state)1.4[4][5]
[6,6-²H₂]-glucoseRat Brain MetabolismLactate formation1.042[6]
[6,6-²H₂]-glucoseRat Brain MetabolismGlutamate formation1.035[6]
[6,6-²H₂]-glucoseRat Brain MetabolismGlutamine formation1.020[6]

Experimental Protocols for Measuring the Deuterium KIE

The determination of the kinetic isotope effect requires precise measurement of reaction rates for both the deuterated and non-deuterated substrates. Common techniques include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[7][8]

3.1. General Protocol for In Vitro KIE Measurement in Cultured Cells using Mass Spectrometry

This protocol outlines a general procedure for determining the KIE of deuterated glucose in cultured cells.

  • Cell Culture and Substrate Preparation :

    • Culture cells to a desired confluency (e.g., 70-80%).

    • Prepare two sets of culture media: one containing unlabeled D-glucose and another containing the deuterated D-glucose isotopologue at the same concentration.

  • Isotopic Labeling :

    • Replace the standard culture medium with the prepared isotopic labeling media.

    • Incubate the cells for a time course sufficient to observe metabolic labeling in the pathway of interest (e.g., >5 minutes for glycolysis, >2 hours for the TCA cycle).

  • Metabolite Extraction :

    • Rapidly quench metabolism by aspirating the medium and adding an ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry :

    • Dry the metabolite extract, for example, under a stream of nitrogen.

    • If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

    • Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.

  • Data Analysis and KIE Calculation :

    • Process the raw mass spectrometry data to calculate the fractional enrichment of the labeled metabolites. Correct for the natural abundance of isotopes.

    • Determine the rates of product formation from the deuterated (kD) and non-deuterated (kH) glucose.

    • Calculate the KIE as the ratio kH/kD.

3.2. Steady-State Kinetic Experiments with Purified Enzymes

This protocol is adapted from studies on F420-dependent Glucose-6-Phosphate Dehydrogenase.[4][5]

  • Reaction Mixture Preparation :

    • Prepare reaction mixtures containing a buffer, a constant concentration of the cofactor (e.g., F420), and varying concentrations of either D-glucose-6-phosphate (G6P) or D-glucose-6-phosphate-d1 (G6P-d1).

  • Enzymatic Reaction Initiation and Monitoring :

    • Initiate the reaction by adding a final concentration of the purified enzyme (e.g., 25 nM FGD).

    • Monitor the reaction progress, for example, by spectrophotometrically following the change in absorbance of the cofactor.

  • Data Analysis :

    • Plot the initial reaction rates against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km for both G6P and G6P-d1.

    • Calculate the KIE on kcat as (kcat for G6P) / (kcat for G6P-d1) and on kcat/Km as ((kcat/Km) for G6P) / ((kcat/Km) for G6P-d1).

Visualizing Pathways and Workflows

4.1. Glycolytic Pathway

The initial steps of glycolysis involve the conversion of glucose to glucose-6-phosphate and then to fructose-6-phosphate. The first enzymatic step where a C-H bond at the C1 position of the glucose ring is broken occurs in the pentose (B10789219) phosphate (B84403) pathway, catalyzed by glucose-6-phosphate dehydrogenase.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Aldolase PEP Phosphoenolpyruvate DHAP_G3P->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PPP_Step1 G6P Glucose-6-Phosphate G6PD Glucose-6-Phosphate Dehydrogenase G6P->G6PD Lactone 6-Phosphoglucono-δ-lactone G6PD->Lactone NADPH NADPH + H+ G6PD->NADPH NADP NADP+ NADP->G6PD KIE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Substrate_H Prepare Non-Deuterated Substrate (e.g., D-Glucose) Reaction_H Run Reaction with Non-Deuterated Substrate Substrate_H->Reaction_H Substrate_D Prepare Deuterated Substrate (e.g., D-Glucose-d1) Reaction_D Run Reaction with Deuterated Substrate Substrate_D->Reaction_D Rate_H Measure Reaction Rate (kH) Reaction_H->Rate_H Rate_D Measure Reaction Rate (kD) Reaction_D->Rate_D KIE Calculate KIE = kH / kD Rate_H->KIE Rate_D->KIE

References

Understanding the Nomenclature and Application of Deuterated Glucose Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nomenclature, applications, and methodologies associated with deuterated glucose isotopes. These stable isotope-labeled compounds are pivotal tools in metabolic research, offering a non-radioactive and minimally perturbative means to trace the fate of glucose through complex biochemical pathways. From elucidating fundamental cellular physiology to assessing the efficacy of novel drug candidates, deuterated glucose tracers, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide a dynamic view of metabolic activity.

The Core Principles of Deuterated Glucose Nomenclature

The naming convention for deuterated glucose isotopes is systematic, designed to convey the precise location and number of deuterium (B1214612) (²H or D) atoms that have replaced hydrogen (¹H) atoms on the glucose molecule. Understanding this nomenclature is critical for selecting the appropriate tracer for a specific metabolic inquiry.

The nomenclature typically follows this structure:

  • Stereoisomer Prefix: The "D-" prefix, as in D-glucose, denotes the naturally occurring stereoisomer.[1][2] This is a crucial descriptor of the molecule's three-dimensional configuration.[1][3]

  • Positional and Numerical Descriptors: Square brackets enclose the numbers of the carbon atoms to which deuterium is attached, followed by the chemical symbol for deuterium (²H or D) and a subscript indicating the number of deuterium atoms at that position. For instance, [6,6-²H₂]glucose signifies that two deuterium atoms are bonded to the 6th carbon of the glucose molecule.[4][5]

  • Uniform Labeling: The prefix "[U-]" indicates uniform labeling, where all non-exchangeable hydrogen atoms on the carbon skeleton of the glucose molecule are replaced with deuterium.[6] For example, [U-²H₇]glucose or D-glucose-d₇ means seven deuterium atoms are distributed across the glucose backbone.[7][8]

Common Deuterated Glucose Isotopes and Their Applications

The choice of a deuterated glucose tracer is dictated by the specific metabolic pathway under investigation.[6][9] Different isotopologues provide distinct insights into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and other related metabolic routes. The following table summarizes some commonly used deuterated glucose isotopes and their primary applications.

Isotope NameCommon SynonymsMolecular Weight ( g/mol )Typical Isotopic PurityKey Applications
[6,6-²H₂]glucose D-Glucose-6,6-d₂~182.19>98%Measuring endogenous glucose production and glucose appearance rates; considered a "non-recirculating" tracer.[5][6] Used in Deuterium Metabolic Imaging (DMI) studies.[4][10]
[U-²H₇]glucose D-Glucose-d₇, D-[1,2,3,4,5,6,6-²H₇]glucose~187.20>97%General overview of glucose metabolism into various downstream pathways.[6][7] Used in metabolic flux analysis (MFA) and as a metabolic probe for macromolecule synthesis.[11]
[1,2-²H₂]-Glucose D-Glucose-1,2-d₂~182.19>98%Tracing the pentose phosphate pathway (PPP) and glycolysis.[6]
[3-²H]-Glucose D-Glucose-3-d~181.18>98%Investigating redox metabolism and pathways involving hydride transfer.[12][13]
D-Glucose-d₁₂ Perdeuterated glucose~192.23>97%Used as a deuterium metabolic imaging (DMI) agent.[14]

Visualizing the Structure of Deuterated Glucose

The following diagram illustrates the structure of [6,6-²H₂]glucose, highlighting the specific positions of the deuterium labels.

Caption: Structure of [6,6-²H₂]glucose.

Applications in Research and Drug Development

Deuterated glucose isotopes are indispensable tools for quantitative metabolic flux analysis (MFA), a technique used to measure the rates of intracellular metabolic reactions.[12] By tracing the incorporation of deuterium from a labeled substrate into downstream metabolites, researchers can gain a detailed understanding of cellular physiology.

Key applications include:

  • Elucidating Drug Mechanism of Action: MFA with deuterated substrates can confirm if a drug is engaging its intended metabolic target and reveal its broader effects on cellular metabolism.[12]

  • Drug Metabolism and Pharmacokinetics (DMPK): Strategically placing deuterium atoms on a drug molecule can slow down metabolic pathways responsible for its clearance, thereby improving its pharmacokinetic profile.[12] Deuterated compounds are also used in pharmacokinetic studies to enhance experimental accuracy.[]

  • Deuterium Metabolic Imaging (DMI): DMI is an emerging in vivo imaging technique that uses deuterated substrates, such as [6,6-²H₂]glucose, to map metabolic pathways in three dimensions.[4][10] This method shows great promise for diagnosing and monitoring diseases characterized by altered metabolism, such as cancer.[16][17]

Visualizing a Simplified Metabolic Pathway

The diagram below illustrates how deuterium from [6,6-²H₂]glucose is transferred through the initial steps of glycolysis.

glycolysis_pathway Simplified Glycolysis Pathway with Deuterated Glucose cluster_input Input Substrate cluster_glycolysis Glycolysis cluster_tca TCA Cycle D-[6,6-²H₂]glucose D-[6,6-²H₂]glucose Glucose-6-phosphate-d₂ Glucose-6-phosphate-d₂ D-[6,6-²H₂]glucose->Glucose-6-phosphate-d₂ Fructose-6-phosphate-d₂ Fructose-6-phosphate-d₂ Glucose-6-phosphate-d₂->Fructose-6-phosphate-d₂ Glyceraldehyde-3-phosphate-d₁ Glyceraldehyde-3-phosphate-d₁ Fructose-6-phosphate-d₂->Glyceraldehyde-3-phosphate-d₁ Pyruvate-d₁ Pyruvate-d₁ Glyceraldehyde-3-phosphate-d₁->Pyruvate-d₁ Lactate-d₁ Lactate-d₁ Pyruvate-d₁->Lactate-d₁ Anaerobic Glutamate-d₁ Glutamate-d₁ Pyruvate-d₁->Glutamate-d₁ Aerobic

Caption: Fate of deuterium from [6,6-²H₂]glucose in glycolysis.

Detailed Experimental Protocol: In Vitro ²H-Metabolic Flux Analysis in Cultured Mammalian Cells

This protocol outlines the primary steps for conducting a deuterium tracing experiment in adherent mammalian cells.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Deuterated glucose tracer (e.g., [U-²H₇]glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Methodology:

  • Cell Seeding: Plate cells in multi-well plates (e.g., 6-well) at a density that ensures they reach approximately 80% confluency at the time of the experiment.[6][12] Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose and dFBS.[6] For example, for a final concentration of 10 mM [U-²H₇]glucose, add the appropriate volume of a sterile stock solution.

  • Initiate Labeling:

    • Aspirate the standard growth medium from the cell culture wells.

    • Gently wash the cells once with pre-warmed PBS.[6]

    • Add the pre-warmed deuterated glucose labeling medium to each well.

    • Incubate the cells for a predetermined period to achieve isotopic steady-state labeling of the metabolites of interest.[12] This duration should be optimized for the specific pathway being studied.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to quench all enzymatic activity.[12]

    • Place the culture plates on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[18]

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.[6]

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis by MS or NMR.[6]

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the key steps in a deuterated glucose tracing experiment.

experimental_workflow Workflow for Deuterated Glucose Tracing Experiment cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed cells and grow to ~80% confluency B Prepare labeling medium with deuterated glucose A->B C Replace standard medium with labeling medium B->C D Incubate for a defined period C->D E Quench metabolism with cold solvent D->E F Collect cell lysate E->F G Separate metabolites from cell debris F->G H Dry metabolite extract G->H I Analyze by MS or NMR H->I J Data analysis and flux calculation I->J

Caption: A generalized workflow for deuterated glucose tracing experiments.[6]

Conclusion

Deuterated glucose isotopes are powerful and versatile tools in the study of metabolism. A thorough understanding of their nomenclature is fundamental to their effective use. By selecting the appropriate isotopologue and employing robust experimental protocols, researchers can gain unparalleled insights into the complexities of metabolic pathways in both health and disease, thereby accelerating advancements in basic science and drug development.

References

Deconstructing the Certificate of Analysis for D-Glucose-d1-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of the Certificate of Analysis (CoA) is paramount to ensure the quality and reliability of experimental data. This guide provides an in-depth interpretation of the typical data and methodologies presented in a CoA for D-Glucose-d1-3, a deuterated form of glucose. While a specific CoA for this compound was not publicly available, this guide synthesizes representative data from commercially available deuterated glucose products to illustrate the key analytical parameters and their implications.

Quantitative Data Summary

The quantitative data presented in a CoA for this compound provides critical information about the identity, purity, and isotopic enrichment of the material. The following tables summarize the kind of specifications one would expect to find, based on data from various suppliers of related compounds.

Table 1: Identity and Physical Properties

ParameterSpecificationSignificance
Molecular Formula C₆H₁₁DO₆Confirms the elemental composition, including the presence of one deuterium (B1214612) atom.
Molecular Weight ~181.16 g/mol The theoretical molecular weight, which can be confirmed by mass spectrometry.
Appearance White solid/crystalline powderA basic quality control check for the physical state of the compound.
Optical Rotation Example: [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)[1]Confirms the stereochemistry of the glucose molecule, ensuring it is the D-enantiomer.
Melting Point 150-152 °C[1]A physical constant that can be indicative of purity.

Table 2: Purity and Isotopic Enrichment

ParameterSpecificationSignificance
Chemical Purity ≥98%[2]Indicates the percentage of the material that is D-Glucose, including all its isotopic forms. This is often determined by techniques like HPLC or NMR.
Isotopic Purity (Atom % D) ≥97 atom % D[1]Specifies the percentage of the labeled position (in this case, the 3-position) that is occupied by a deuterium atom. This is a critical parameter for tracer studies.
Mass Shift M+1[1]In mass spectrometry, this indicates that the deuterated molecule has a mass one unit higher than the unlabeled D-glucose.

Experimental Protocols

The specifications provided in a CoA are derived from a series of analytical experiments. The following are detailed methodologies for the key experiments typically cited for D-Glucose and its isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure, assess chemical purity, and determine the position and extent of isotopic labeling.

  • Methodology:

    • A sample of the this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

    • Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired using a high-field NMR spectrometer.

    • The ¹H NMR spectrum is used to verify the overall structure of the glucose molecule and to identify any proton-containing impurities. The absence or significant reduction of a signal at the 3-position would confirm deuteration at that site.

    • The ¹³C NMR spectrum provides information about the carbon backbone.

    • Quantitative NMR (qNMR) can be used to determine the chemical purity by comparing the integral of a characteristic peak of the analyte to that of a certified internal standard of known concentration.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and assess the isotopic enrichment.

  • Methodology:

    • The sample is introduced into a mass spectrometer, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

    • The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound (approximately 181.16 m/z).

    • The isotopic enrichment is determined by comparing the intensity of the peak for the deuterated molecule (M+1) to the peak for any residual unlabeled D-glucose (M).

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the chemical purity by separating the main component from any impurities.

  • Methodology:

    • The this compound sample is dissolved in a suitable solvent and injected into an HPLC system.

    • The sample is passed through a column packed with a stationary phase under high pressure.

    • Different components in the sample interact differently with the stationary phase and are eluted at different times.

    • A detector (e.g., a refractive index detector or a UV detector if the molecule is derivatized) measures the concentration of the eluting components.

    • The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Visualizations

Analytical Workflow for CoA Generation

The following diagram illustrates the typical workflow for the analysis of a batch of this compound to generate the data for a Certificate of Analysis.

Analytical Workflow for CoA Generation cluster_sampling 1. Sampling cluster_testing 2. Analytical Testing cluster_data_analysis 3. Data Analysis & Review cluster_documentation 4. Documentation Raw Material Raw Material NMR NMR Raw Material->NMR MS MS Raw Material->MS HPLC HPLC Raw Material->HPLC Physical_Tests Physical Tests (Appearance, MP) Raw Material->Physical_Tests Data_Processing Data Processing & Interpretation NMR->Data_Processing MS->Data_Processing HPLC->Data_Processing Physical_Tests->Data_Processing QA_Review Quality Assurance Review Data_Processing->QA_Review CoA_Generation Certificate of Analysis Generation QA_Review->CoA_Generation

CoA Generation Workflow
Logical Relationship of Purity and Enrichment

This diagram illustrates the relationship between chemical purity and isotopic purity for an isotopically labeled compound.

Purity and Enrichment Relationship Total_Material Total Material Batch Chemical_Purity Chemical Purity (e.g., ≥98%) Total_Material->Chemical_Purity is composed of Chemical_Impurities Chemical Impurities (e.g., ≤2%) Total_Material->Chemical_Impurities D_Glucose_Fraction D-Glucose Fraction Chemical_Purity->D_Glucose_Fraction Isotopic_Purity Isotopic Purity (e.g., ≥97% D) Unlabeled_Compound Unlabeled Compound (e.g., ≤3%) D_Glucose_Fraction->Isotopic_Purity is composed of D_Glucose_Fraction->Unlabeled_Compound

Purity vs. Enrichment

References

The Impact of D-Glucose-d1-3 on Cellular Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated effects of D-Glucose-d1-3 on cell viability and toxicity. Due to the limited direct experimental data on this specific isotopic analog, this paper extrapolates from the well-established roles of D-glucose in cellular metabolism and the known principles of deuterium (B1214612) substitution in biological systems. It also offers detailed protocols for key experiments to assess these effects and visualizes relevant cellular pathways and workflows.

Introduction to this compound

This compound is a stable isotope-labeled form of D-glucose where the hydrogen atom at the C3 position is replaced with deuterium. Such deuterated molecules are invaluable tools in metabolic research, serving as tracers to elucidate biochemical pathways without the concerns of radioactivity.[1][2] The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. This can potentially influence metabolic fluxes and downstream cellular processes. This guide explores the expected impact of this substitution on cell health.

Anticipated Effects on Cell Viability and Toxicity

The primary role of D-glucose is to serve as the main energy source for most cells through glycolysis and cellular respiration.[3][4] The introduction of a deuterium atom at the C3 position of D-glucose is not expected to fundamentally alter its ability to be taken up by cells and enter metabolic pathways. However, the kinetic isotope effect could potentially slow down enzymatic reactions where the C-H bond at the C3 position is broken.

High concentrations of D-glucose have been shown to reduce the viability of certain cancer cell lines, such as MCF-7, in a dose- and time-dependent manner, inducing DNA damage and apoptosis.[5] Conversely, glucose deprivation inhibits cell proliferation and motility.[6] It is plausible that this compound would exhibit similar dose-dependent effects, although the potency could be modulated by the kinetic isotope effect.

From a toxicological perspective, D-glucose is generally considered non-toxic.[7] Safety data for D-Glucose-d1 indicates it may cause skin and eye irritation and could be harmful if swallowed, though this is in the context of the pure substance rather than cellular exposure at physiological concentrations.[8]

Data Presentation: Comparison of Cell Viability and Toxicity Assays

While quantitative data for this compound is not available, the following table summarizes the principles of standard assays that can be used to evaluate its effects.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10]Colorimetric measurement of formazan concentration, correlating with the number of viable cells.[11]Well-established, cost-effective, and suitable for high-throughput screening.The formazan product is insoluble, requiring an additional solubilization step; can be influenced by changes in cellular metabolism that are independent of viability.[9][12]
LDH Assay Measurement of lactate (B86563) dehydrogenase (LDH) released into the culture medium from cells with compromised plasma membranes.[12]Enzymatic activity of LDH, indicating cytotoxicity and cell lysis.[13]Specifically measures cell death via membrane damage, allowing differentiation between cytotoxic and cytostatic effects.[12]Can be affected by serum LDH in the culture medium; less sensitive for early-stage apoptosis.
Annexin V Staining Detection of phosphatidylserine (B164497) (PS) that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with high affinity for PS, is fluorescently labeled.[14]Flow cytometry or fluorescence microscopy analysis of cells stained with Annexin V and a viability dye like propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15]Enables early detection of apoptosis and differentiation from necrosis.Requires more specialized equipment (flow cytometer); can be more time-consuming than colorimetric assays.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[9][11][12]

Materials:

  • 96-well cell culture plates

  • Test cells

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[12]

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly and measure the absorbance at 570 nm using a multi-well spectrophotometer.

Annexin V Apoptosis Assay

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V staining.[14][15]

Materials:

  • 6-well cell culture plates

  • Test cells

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (1 x 10^6 cells/well) in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[15]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15]

Visualizations: Signaling Pathways and Workflows

Glucose Metabolism and Related Signaling Pathways

Glucose metabolism is central to cellular energy production and is regulated by intricate signaling pathways. The insulin (B600854) signaling pathway, for instance, promotes glucose uptake and utilization.[16][17] Upon insulin binding to its receptor, a cascade involving PI3K and Akt is activated, leading to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose entry.[3][17]

Glucose_Metabolism_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Glucose This compound GLUT4 GLUT4 Transporter Glucose->GLUT4 Uptake PI3K PI3K Insulin_Receptor->PI3K Activates Glycolysis Glycolysis GLUT4->Glycolysis Akt Akt (PKB) PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes translocation TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production GLUT4_Vesicle->GLUT4

Caption: Insulin signaling pathway leading to glucose uptake and metabolism.

Experimental Workflow for Assessing Cell Viability

The following diagram illustrates a typical workflow for evaluating the impact of a test compound like this compound on cell viability using multiple assay endpoints.

Cell_Viability_Workflow cluster_assays Viability & Toxicity Assessment start Cell Seeding (e.g., 96-well plate) treatment Treatment with this compound (various concentrations & times) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh annexin Annexin V/PI Staining (Apoptosis) incubation->annexin data_analysis Data Analysis (Absorbance/Fluorescence Measurement) mtt->data_analysis ldh->data_analysis annexin->data_analysis conclusion Conclusion on Cell Viability and Toxicity data_analysis->conclusion

Caption: General workflow for in vitro cell viability and toxicity testing.

Conclusion

While direct experimental evidence on the cellular effects of this compound is currently lacking, this guide provides a framework for its investigation. Based on the known roles of D-glucose and the principles of isotopic labeling, this compound is anticipated to be a valuable tool for metabolic studies with a cellular impact profile similar to that of its non-deuterated counterpart, potentially modulated by kinetic isotope effects. The provided protocols and diagrams offer a robust starting point for researchers and drug development professionals to systematically evaluate the influence of this compound on cell viability and toxicity, thereby contributing to a deeper understanding of its biological significance.

References

Methodological & Application

Application Note: Quantitative Analysis of D-Glucose in Biological Matrices using D-Glucose-d1-3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, clinical research, and other fields requiring precise quantification of glucose.

Introduction Glucose is a central metabolite in most living organisms, and its accurate quantification in biological samples is crucial for a wide range of research, from metabolic disease studies to cell culture monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for its high specificity and sensitivity.[1] However, LC-MS analysis can be susceptible to variations arising from sample preparation and matrix effects, which can compromise accuracy.[2] The use of a stable isotope-labeled internal standard (IS) is essential to correct for these variations.[1][2] Isotope dilution mass spectrometry, where a known amount of an isotopically labeled analog of the analyte is added to the sample, is a powerful technique for achieving accurate and precise quantification.[1][3]

This application note provides a detailed protocol for the quantification of D-Glucose in biological fluids using D-Glucose-d1-3 as an internal standard. While protocols often cite the use of ¹³C- or other deuterium-labeled glucose variants, the principles and methodologies described here are directly applicable for this compound, which provides a +1 mass unit shift from the endogenous analyte.

Principle of Isotope Dilution Mass Spectrometry The core of this method is isotope dilution. A known quantity of this compound (the internal standard) is spiked into the unknown sample at the beginning of the sample preparation process.[1] The internal standard is chemically and physically identical to the endogenous D-Glucose (the analyte), ensuring they behave the same way during extraction, derivatization (if any), and chromatographic separation.[3] Any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference.[3] By measuring the peak area ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined from a calibration curve prepared with the same internal standard concentration. This method effectively normalizes for variations in sample recovery and ion suppression or enhancement.[4]

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Extraction & Processing cluster_2 Step 3: Analysis & Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of this compound (IS) Sample->Spike Mix Analyte + IS Mixture Spike->Mix Extract Protein Precipitation, Evaporation, Reconstitution (Potential for Analyte/IS Loss) Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Measure Peak Area Ratio (Analyte / IS) LCMS->Data Result Accurate Quantification (Ratio is Unaffected by Loss) Data->Result

Caption: Principle of Isotope Dilution using an internal standard (IS).

Experimental Protocol

This protocol outlines a method for quantifying D-Glucose in human plasma using protein precipitation followed by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

1. Materials and Reagents

ItemSupplier/Grade
D-Glucose (Analyte)USP Certified Reference Standard or equivalent
This compound (Internal Standard)Certified Reference Material
Acetonitrile (B52724) (ACN)LC-MS Grade
WaterLC-MS Grade
Ammonium (B1175870) Acetate (NH₄OAc)LC-MS Grade
Human Plasma (Control)Pooled, K2-EDTA
Microcentrifuge Tubes (1.5 mL)Polypropylene
Autosampler VialsGlass or Polypropylene

2. Preparation of Standards and Solutions

  • D-Glucose Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of D-Glucose in 10 mL of LC-MS grade water.

  • This compound IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of LC-MS grade water.

  • D-Glucose Working Standards: Serially dilute the D-Glucose Primary Stock with water to prepare working standards for the calibration curve (e.g., concentrations ranging from 1 µg/mL to 200 µg/mL).

  • IS Working Solution (10 µg/mL): Dilute the this compound IS Stock with water.

3. Sample Preparation

  • Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Thaw plasma samples on ice.

  • Pipette 50 µL of the appropriate sample (calibrator, QC, or unknown) into its labeled tube.

  • Add 10 µL of the IS Working Solution (10 µg/mL) to every tube except for blank samples (add 10 µL of water to blanks). Vortex briefly.

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.[1]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 5 mM ammonium acetate).[1]

  • Vortex to dissolve the residue and transfer to autosampler vials for LC-MS/MS analysis.

G start Start: Plasma Sample (50 µL) spike Spike with IS (this compound) start->spike precip Add Ice-Cold Acetonitrile (200 µL) for Protein Precipitation spike->precip vortex1 Vortex Vigorously precip->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry recon Reconstitute in Mobile Phase (100 µL) dry->recon end Inject for LC-MS/MS Analysis recon->end

Caption: Experimental workflow for plasma sample preparation.

4. LC-MS/MS Conditions Since glucose is a polar molecule, HILIC chromatography is well-suited for its separation from other matrix components.[3]

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or UPLC System
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-7 min), 95% B (7-10 min) |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Source Temp. 150°C
Desolvation Temp. 400°C[3]
Capillary Voltage 2.5 kV[3]

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for D-Glucose and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Notes
D-Glucose 179.1 89.0 8 Quantifier transition, based on published data.[3]
D-Glucose 179.1 59.0 16 Qualifier transition, based on published data.[3]
This compound (IS) 180.1 90.0 8 Proposed quantifier transition. Assumes the deuterium (B1214612) is retained on the fragment.
This compound (IS) 180.1 59.0 16 Proposed qualifier transition. Assumes the deuterium is lost from this fragment.

Note: Collision energies and transitions should be optimized empirically on the specific mass spectrometer being used.

5. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions for both D-Glucose and this compound.

  • Ratio Calculation: Calculate the peak area ratio (D-Glucose Area / this compound Area) for each standard, QC, and unknown sample.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the D-Glucose working standards. Perform a linear regression analysis, typically with 1/x or 1/x² weighting. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Concentration Determination: Determine the concentration of D-Glucose in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion This application note provides a robust and detailed protocol for the accurate quantification of D-Glucose in biological matrices using this compound as an internal standard with LC-MS/MS. The isotope dilution method effectively compensates for sample preparation variability and matrix-induced ion suppression, ensuring high-quality, reliable data.[2][4] The specified HILIC separation and MRM detection parameters provide the necessary specificity and sensitivity for demanding research applications. Researchers should perform full method validation according to established guidelines to ensure performance meets the requirements of their specific study.

References

Application Notes and Protocols for D-Glucose-d1-3 in Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolomics for accurate quantification of metabolites and for tracing metabolic pathways. D-Glucose-d1-3, a deuterated form of D-glucose, serves as an excellent internal standard and metabolic tracer for quantitative studies of glucose metabolism. Its use in conjunction with mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for precise and accurate measurements of glucose and its downstream metabolites, correcting for variations in sample preparation and instrument response. Furthermore, tracing the deuterium (B1214612) label from this compound through metabolic pathways provides valuable insights into the dynamics of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and other interconnected metabolic routes.

These application notes provide detailed protocols for the use of this compound in quantitative metabolomics, from sample preparation to data analysis. The methodologies are designed to be a starting point and may require optimization based on the specific experimental system, instrumentation, and research goals.

Applications

  • Internal Standard for Accurate Quantification: this compound is an ideal internal standard for the quantification of unlabeled D-glucose in various biological matrices, including plasma, serum, cell culture media, and tissue extracts.[1]

  • Metabolic Flux Analysis: By tracing the incorporation of the deuterium label into downstream metabolites, researchers can elucidate the relative activities of different glucose-utilizing pathways, such as glycolysis and the pentose phosphate pathway.

  • Studying Disease Metabolism: Understanding alterations in glucose metabolism is crucial in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound can be used to probe these metabolic shifts.

Data Presentation: Quantitative Analysis

The following tables provide examples of the quantitative data that can be generated using this compound in metabolomics studies.

Table 1: LC-MS/MS Parameters for D-Glucose and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
D-Glucose179.189.115Negative
This compound180.189.115Negative

Note: These are representative values and should be optimized for the specific instrument used.

Table 2: HILIC Chromatography Parameters and Expected Retention Times

ParameterValue
ColumnAmide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AAcetonitrile with 0.1% ammonium (B1175870) hydroxide
Mobile Phase BWater with 0.1% ammonium hydroxide
Gradient95% A to 50% A over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Expected Retention Time (RT)
D-Glucose / this compound~5-7 minutes

Note: Retention times are approximate and can vary significantly based on the specific column, LC system, and mobile phase composition.[2][3]

Table 3: Example Quantitative Data from a Cell Culture Experiment

This table illustrates how quantitative data from a stable isotope tracing experiment can be presented. In this hypothetical experiment, cancer cells were cultured in the presence of this compound for 24 hours.

MetaboliteUnlabeled (Peak Area)Labeled (M+1) (Peak Area)% LabeledFold Change (Treated vs. Control)
Glucose1.2E+072.5E+0767.6%-
Glucose-6-Phosphate8.5E+051.8E+0667.9%1.5
Fructose-6-Phosphate4.2E+059.1E+0568.4%1.3
Pyruvate1.1E+061.5E+0657.7%2.1
Lactate3.4E+074.8E+0758.5%2.8
Ribose-5-Phosphate2.5E+051.1E+0530.6%0.8

Experimental Protocols

A detailed methodology for a typical stable isotope labeling experiment using this compound in adherent mammalian cells is provided below.

Protocol 1: Cell Culture and Isotope Labeling

Materials:

  • Adherent mammalian cells

  • Complete growth medium (e.g., DMEM)

  • Glucose-free DMEM

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of this compound (e.g., 10 mM) and dFBS.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period to allow for the incorporation of the labeled glucose into metabolic pathways. The incubation time will depend on the pathways of interest; for example, glycolysis reaches a steady state within minutes, while the TCA cycle may take several hours.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 80% Methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C operation

Procedure:

  • Quenching: To halt metabolic activity, quickly aspirate the labeling medium and place the culture plate on ice.

  • Washing: Immediately wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate the samples on ice for 20 minutes to precipitate proteins.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • HILIC column

  • Mobile Phase A: Acetonitrile with 0.1% ammonium hydroxide

  • Mobile Phase B: Water with 0.1% ammonium hydroxide

  • LC-MS vials

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A).

  • LC Separation: Inject the reconstituted sample onto the HILIC column and perform a gradient elution to separate the polar metabolites. A typical gradient would start with a high percentage of organic solvent and gradually increase the aqueous portion.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify D-glucose, this compound, and their labeled metabolites. The MRM transitions should be optimized for each compound on the specific instrument being used.

Mandatory Visualizations

Experimental Workflow

G cell_culture 1. Cell Culture & Labeling (with this compound) quenching 2. Metabolic Quenching (Ice-cold Methanol) cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction drying 4. Sample Drying extraction->drying reconstitution 5. Reconstitution drying->reconstitution lcms 6. LC-MS/MS Analysis (HILIC-MRM) reconstitution->lcms data_analysis 7. Data Analysis lcms->data_analysis result result data_analysis->result Quantitative Results

Caption: Experimental workflow for quantitative metabolomics using this compound.

Signaling Pathway: Glucose Metabolism

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose This compound G6P Glucose-6-Phosphate (M+1) Glucose->G6P F6P Fructose-6-Phosphate (M+1) G6P->F6P R5P Ribose-5-Phosphate (M+1 or M+0) G6P->R5P F16BP Fructose-1,6-Bisphosphate (M+1) F6P->F16BP GAP Glyceraldehyde-3-Phosphate (M+1 or M+0) F16BP->GAP Pyruvate Pyruvate (M+1 or M+0) GAP->Pyruvate Lactate Lactate (M+1 or M+0) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA via Acetyl-CoA Nucleotides Nucleotides R5P->Nucleotides

Caption: Tracing this compound through Glycolysis and the Pentose Phosphate Pathway.

References

Application Notes and Protocols for In Vivo Studies Using D-Glucose-d1-3 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways in vivo. D-Glucose-d1-3, a glucose molecule labeled with a single deuterium (B1214612) atom at the third carbon position, serves as a specialized tracer for investigating specific arms of glucose metabolism. Its unique metabolic fate allows for the targeted assessment of the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP) activity, providing valuable insights into cellular redox homeostasis and biosynthetic precursor production. When this compound enters the oxPPP, the deuterium label is transferred to NADPH; in contrast, the label is exchanged with water during glycolysis.[1] This differential fate makes this compound an invaluable tool for researchers in fields such as oncology, neurobiology, and metabolic diseases.

These application notes provide a comprehensive guide to the in vivo use of this compound, including detailed experimental protocols, data interpretation, and visualization of the underlying metabolic pathways and workflows.

Key Applications

  • Quantification of Oxidative Pentose Phosphate Pathway (oxPPP) Flux: The primary application of this compound is to measure the in vivo activity of the oxPPP. The transfer of deuterium from C-3 of glucose to NADP+ to form NADPH is a direct measure of the flux through the G6PD and 6PGD reactions.[1]

  • Assessment of Redox Homeostasis: By quantifying NADPH production from the oxPPP, researchers can gain insights into the capacity of tissues to counteract oxidative stress and support reductive biosynthesis.

  • Elucidating Metabolic Reprogramming in Disease: This tracer can be used to study alterations in glucose metabolism in various disease models, such as cancer, where the oxPPP is often upregulated to support cell proliferation and combat oxidative stress.

  • Drug Discovery and Development: this compound can be employed to evaluate the in vivo efficacy of therapeutic agents that target metabolic pathways, particularly those intersecting with the oxPPP.

Metabolic Fate of this compound

The utility of this compound as a metabolic tracer is defined by the distinct pathways its deuterium label follows.

  • Glycolysis: Upon entry into the glycolytic pathway, the deuterium at the C-3 position of glucose is located on C-3 of fructose-6-phosphate (B1210287) and subsequently on C-3 of fructose-1,6-bisphosphate. The enzyme aldolase (B8822740) then cleaves fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The subsequent isomerization of DHAP to G3P by triosephosphate isomerase involves a proton exchange with the surrounding aqueous environment, leading to the loss of the deuterium label to water.[2]

  • Oxidative Pentose Phosphate Pathway (oxPPP): When glucose-6-phosphate derived from this compound enters the oxPPP, the enzyme glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of the C-1 carbon and transfers the hydride from the C-3 position to NADP+, forming deuterium-labeled NADPH (NADPD). A subsequent decarboxylation step is catalyzed by 6-phosphogluconate dehydrogenase (6PGD).[1]

This differential labeling provides a clear method to distinguish the flux through the oxPPP from glycolysis.

G cluster_glycolysis Glycolysis cluster_ppp Oxidative Pentose Phosphate Pathway This compound This compound Glucose-6-Phosphate-d1-3 Glucose-6-Phosphate-d1-3 This compound->Glucose-6-Phosphate-d1-3 Hexokinase Fructose-6-Phosphate-d1-3 Fructose-6-Phosphate-d1-3 Glucose-6-Phosphate-d1-3->Fructose-6-Phosphate-d1-3 PGI 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate-d1-3->6-Phosphoglucono-δ-lactone G6PD NADP+ NADP+ Fructose-1,6-Bisphosphate-d1-3 Fructose-1,6-Bisphosphate-d1-3 Fructose-6-Phosphate-d1-3->Fructose-1,6-Bisphosphate-d1-3 PFK DHAP + G3P-d1 DHAP + G3P-d1 Fructose-1,6-Bisphosphate-d1-3->DHAP + G3P-d1 Aldolase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate DHAP + G3P-d1->Glyceraldehyde-3-Phosphate TPI (Deuterium lost to H2O) Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate Ribulose-5-Phosphate + CO2 Ribulose-5-Phosphate + CO2 6-Phosphoglucono-δ-lactone->Ribulose-5-Phosphate + CO2 6PGD NADPD NADPD NADP+->NADPD Deuterium Transfer G Animal Acclimation Animal Acclimation Fasting & Anesthesia Fasting & Anesthesia Animal Acclimation->Fasting & Anesthesia Tracer Administration Tracer Administration Fasting & Anesthesia->Tracer Administration Blood Sampling (Time Course) Blood Sampling (Time Course) Tracer Administration->Blood Sampling (Time Course) Tissue Collection (End Point) Tissue Collection (End Point) Blood Sampling (Time Course)->Tissue Collection (End Point) Metabolite Extraction Metabolite Extraction Tissue Collection (End Point)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis & Interpretation Data Analysis & Interpretation LC-MS/MS Analysis->Data Analysis & Interpretation

References

Application Notes and Protocols for D-Glucose-d1-3 Labeling Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism that complements traditional static measurements of metabolite levels. The use of isotopically labeled substrates, such as D-Glucose-d1-3, allows for the precise tracking of atoms as they traverse metabolic pathways. This provides invaluable insights into the intricate network of biochemical reactions that underpin cellular function in both physiological and pathological states.

This compound, a glucose molecule labeled with a single deuterium (B1214612) atom at the third carbon position, serves as a powerful tracer for elucidating the flux through key pathways of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. By monitoring the incorporation of deuterium into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify metabolic rates and identify alterations in metabolic phenotypes associated with disease or drug treatment.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell cultures for this compound labeling experiments. Detailed protocols for cell seeding, media preparation, isotopic labeling, and metabolite extraction are provided, along with a summary of key quantitative data and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

The following table summarizes key quantitative parameters for designing and executing this compound labeling experiments. These values are intended as a starting point and may require optimization based on the specific cell line and experimental objectives.

ParameterRecommendationNotes
Cell Seeding Density (6-well plate) 0.2 - 1.0 x 10⁶ cells/wellAim for 70-80% confluency at the time of metabolite extraction to ensure cells are in an exponential growth phase.
Culture Medium Glucose-free basal medium (e.g., DMEM, RPMI-1640)Supplement with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.[2]
Serum Concentration 10% dialyzed Fetal Bovine Serum (dFBS)Standard concentration, but may be adjusted based on cell line requirements.[2]
This compound Concentration Match physiological or standard culture glucose levels (e.g., 5-25 mM)The concentration should be optimized to reflect the biological question and avoid metabolic artifacts.
Labeling Duration 1 - 24 hoursShorter times are suitable for tracking fast-turnover metabolites like glycolytic intermediates. Longer times may be needed to achieve steady-state labeling in downstream pathways like the TCA cycle.
Quenching Solution Ice-cold 80% Methanol (B129727) (-80°C)Rapidly halts enzymatic activity to preserve the metabolic state of the cells at the time of harvest.
Metabolite Extraction Solvent 80% MethanolEfficiently extracts a broad range of polar metabolites.
Biological Replicates Minimum of 3Essential for statistical significance.

Experimental Protocols

I. Preparation of this compound Labeling Medium

This protocol details the preparation of sterile cell culture medium for isotopic labeling experiments.

Materials:

  • Glucose-free basal medium (e.g., DMEM, RPMI-1640)

  • This compound powder

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, deionized water

  • Sterile syringe filters (0.22 µm)

  • Sterile conical tubes and storage bottles

Procedure:

  • Prepare a Concentrated Stock Solution of this compound:

    • In a sterile environment, dissolve the this compound powder in sterile deionized water to create a concentrated stock solution (e.g., 1 M).

    • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Store the stock solution at -20°C.

  • Prepare the Complete Labeling Medium:

    • Start with the desired volume of glucose-free basal medium.

    • Supplement the medium with dFBS to the desired final concentration (typically 10%).

    • Add the this compound stock solution to the basal medium to achieve the desired final concentration (e.g., for a final concentration of 25 mM in 100 mL of medium, add 2.5 mL of a 1 M stock solution).

    • If necessary, add other supplements such as L-glutamine, pyruvate, and antibiotics.

    • Sterile filter the complete labeling medium using a 0.22 µm filter unit.

    • Store the prepared labeling medium at 4°C and protect it from light. Use within two weeks for optimal results.

II. Cell Culture and Isotopic Labeling

This protocol describes the general procedure for labeling cultured cells with this compound.

Materials:

  • Cultured cells (adherent or suspension)

  • Prepared this compound labeling medium

  • Standard (unlabeled) cell culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Incubator (37°C, 5% CO₂)

  • Culture vessels (e.g., 6-well plates)

Procedure:

  • Cell Seeding:

    • Seed cells in the appropriate culture vessels at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.

    • Culture cells overnight in their standard growth medium to allow for attachment and recovery.

  • Initiate Labeling:

    • For adherent cells: Aspirate the standard growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed this compound labeling medium.

    • For suspension cells: Pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed this compound labeling medium.

  • Incubation:

    • Place the cells back into the incubator for the desired labeling period. The duration will depend on the metabolic pathway of interest and the time required to reach isotopic steady state.

III. Metabolite Quenching and Extraction

This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites from cultured cells.

Materials:

  • Labeled cells in culture vessels

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge (4°C)

  • -80°C freezer

Procedure:

  • Quenching:

    • Place the culture vessel on ice.

    • For adherent cells: Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular labeled glucose. Immediately aspirate the wash solution.

    • For suspension cells: Quickly pellet the cells by centrifugation at a low speed and discard the supernatant. Resuspend the cell pellet in a small volume of ice-cold 0.9% NaCl and transfer to a pre-chilled microcentrifuge tube. Centrifuge again and discard the supernatant.

  • Metabolite Extraction:

    • Add an appropriate volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).

    • For adherent cells: Use a cell scraper to scrape the cells into the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells: Add the cold methanol directly to the cell pellet and vortex vigorously.

  • Protein Precipitation and Lysate Clarification:

    • Incubate the methanol-cell lysate mixture at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

    • Store the metabolite extracts at -80°C until analysis by MS or NMR.

Visualization of Workflow and Signaling Pathways

To facilitate a clear understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Isotopic Labeling cluster_harvest Phase 3: Sample Harvesting cluster_analysis Phase 4: Analysis p1 Prepare this compound Labeling Medium l1 Incubate Cells with This compound Medium p1->l1 Add to cells p2 Seed Cells in Culture Vessels p2->l1 h1 Quench Metabolism (Ice-cold 80% Methanol) l1->h1 End of labeling period h2 Extract Metabolites h1->h2 a1 Mass Spectrometry (MS) or NMR Analysis h2->a1 Metabolite extract a2 Data Analysis and Metabolic Flux Calculation a1->a2

Caption: Experimental workflow for this compound labeling.

The metabolic fate of this compound can be traced through central carbon metabolism. The deuterium label on the third carbon is retained through the initial steps of glycolysis. Its subsequent distribution provides insights into the relative activities of glycolysis, the pentose phosphate pathway, and the TCA cycle.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-P-d1 Glucose->G6P F6P Fructose-6-P-d1 G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative PPP F16BP Fructose-1,6-BP-d1 F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P-d1 F16BP->GAP DHAP->GAP Pyruvate Pyruvate-d1 GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Tracing this compound through central carbon metabolism.

Glucose metabolism is tightly regulated by key signaling pathways that respond to cellular energy status and growth signals. The Insulin/PI3K/Akt and AMPK signaling pathways are central regulators of glucose uptake and utilization.

Signaling_Pathways cluster_insulin Insulin/PI3K/Akt Pathway cluster_ampk AMPK Pathway cluster_effects Cellular Effects Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GlucoseUptake Increased Glucose Uptake (GLUT4) Akt->GlucoseUptake Glycolysis Increased Glycolysis Akt->Glycolysis Glycogen Increased Glycogen Synthesis Akt->Glycogen Anabolism Increased Anabolism (Protein & Lipid Synthesis) Akt->Anabolism AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK AMPK->GlucoseUptake AMPK->Glycolysis Catabolism Increased Catabolism (Fatty Acid Oxidation) AMPK->Catabolism

References

Application Notes and Protocols for D-Glucose-d1-3 Infusion in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing with deuterated glucose isotopes, such as D-Glucose-d1-3, is a powerful technique for quantifying glucose kinetics and metabolic fluxes in vivo.[1][2] This method allows for the dynamic assessment of glucose production, utilization, and specific metabolic pathway activities, providing crucial insights into normal physiology and disease states like diabetes and metabolic syndrome.[3][4] These studies often involve a primed-continuous infusion of the labeled glucose tracer to achieve a steady state, enabling the calculation of metabolic fluxes.[1][3] This document provides detailed protocols and application notes for conducting this compound infusion studies in animal models, particularly rodents.

Data Presentation

Table 1: Recommended Infusion Parameters for Rodent Studies

This table provides a summary of typical quantitative parameters for stable isotope-labeled glucose infusion studies in rats and mice. These values are starting points and may require optimization based on the specific animal model, age, and experimental goals.

ParameterMouseRatReference
Animal Model C57BL/6N (8 weeks old, >25 g)Wistar (250-300 g)[5]
Fasting Period 3 - 6 hours5 hours (for clamp)[5][6]
Anesthesia Isoflurane (for surgery)Isoflurane (for surgery)[6][7]
Catheterization Jugular vein (infusion), Carotid artery (sampling)Jugular vein (infusion), Carotid artery (sampling)[5][8]
Tracer This compound (or other stable isotope labeled glucose)This compound (or other stable isotope labeled glucose)[1][2]
Priming Bolus Dose 14.0 µmol/kg (example for 6,6-D2-Glucose)20 mg/kg (example for D-Glucose-18O-2)[1][6]
Continuous Infusion Rate 11.5 µmol/kg/hr (example for 6,6-D2-Glucose)10-20 mg/kg/min (example for D-Glucose-18O-2)[1][6]
Infusion Duration 90 - 140 minutes120 minutes[1][6]
Blood Sampling Volume 20 - 50 µL~100 µL[1][6]
Sampling Frequency 0, 30, 60, 90, 120 min0, 90, 100, 110, 120 min[1][6]
Table 2: Hyperinsulinemic-Euglycemic Clamp Parameters

When combined with a hyperinsulinemic-euglycemic clamp, tracer studies can provide detailed information on insulin (B600854) sensitivity.[3][9]

ParameterMouseRatReference
Insulin Infusion Rate 10 mU/kg/minConstant rate (specific rate varies)[5][7]
Exogenous Glucose 30% Glucose50% Dextrose[5][7]
Blood Glucose Monitoring Every 5-10 minutesFrequent monitoring[5][7]
Euglycemia Target ~250 mg/dL (hyperglycemic example)Maintained at basal levels[5][7]

Experimental Protocols

Protocol 1: Surgical Preparation for Catheter Implantation

This protocol describes the surgical procedure for implanting catheters for infusion and blood sampling in rodents. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee guidelines.[8]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (sterilized)

  • Catheters (e.g., PE50 tubing)[8]

  • Heparinized saline

  • Sutures

Procedure:

  • Anesthetize the animal using isoflurane.

  • Make a midline incision in the neck to expose the right jugular vein and left carotid artery.

  • Carefully isolate the jugular vein and insert a catheter for infusion. Secure the catheter with sutures.

  • Isolate the carotid artery and insert a second catheter for blood sampling.[8] Secure the catheter with sutures.

  • Tunnel the catheters subcutaneously to the back of the neck and exteriorize them.

  • Flush both catheters with heparinized saline to maintain patency.

  • Close the incision with sutures.

  • Allow the animal to recover for 4-5 days before the infusion experiment. Monitor the animal's weight daily to ensure it returns to pre-surgery levels.[7]

Protocol 2: this compound Infusion

This protocol details the primed-continuous infusion of the this compound tracer.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile 0.9% saline

  • Infusion pump

  • Syringes

  • Blood collection supplies (e.g., heparinized capillaries)

Procedure:

  • Fast the animal for the appropriate duration (see Table 1) with free access to water.[6]

  • Connect the jugular vein catheter to a syringe pump containing the prepared this compound solution.

  • Administer a priming bolus dose of this compound to rapidly increase the plasma tracer concentration.[1]

  • Immediately following the bolus, begin the continuous infusion at a constant rate.[2]

  • Collect blood samples from the carotid artery catheter at baseline (time 0) and at regular intervals throughout the infusion (e.g., 30, 60, 90, 120 minutes).[6]

  • Process the blood samples to separate plasma and store at -80°C for later analysis.

  • At the end of the infusion period, euthanize the animal and collect tissues of interest. Snap-freeze tissues in liquid nitrogen.[2]

Protocol 3: Sample Analysis

Materials:

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)

  • Internal standards

Procedure:

  • Thaw plasma and tissue homogenate samples.

  • Perform metabolite extraction. A common method is protein precipitation with a cold solvent like methanol.[2]

  • Derivatize the samples as required for GC-MS analysis.

  • Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment of glucose and downstream metabolites.

  • Calculate metabolic fluxes using appropriate metabolic models and software.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Infusion Protocol cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Surgical_Catheterization Surgical Catheterization Animal_Acclimatization->Surgical_Catheterization Recovery Post-operative Recovery Surgical_Catheterization->Recovery Fasting Fasting Recovery->Fasting Tracer_Preparation Tracer Preparation Fasting->Tracer_Preparation Primed_Infusion Primed-Continuous Infusion Tracer_Preparation->Primed_Infusion Blood_Sampling Blood Sampling Primed_Infusion->Blood_Sampling Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Mass_Spectrometry Mass Spectrometry Sample_Processing->Mass_Spectrometry Data_Analysis Metabolic Flux Analysis Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for this compound infusion studies.

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Ribose5P Ribose-5-Phosphate G6P->Ribose5P PPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Malate Malate Citrate->Malate TCA Cycle

Caption: Simplified overview of central glucose metabolic pathways.

References

Application Note: High-Resolution NMR Spectroscopy for the Detection and Structural Elucidation of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, isotopic tracer analysis, and carbohydrate chemistry.

Purpose: This document provides detailed protocols and application notes for the use of Nuclear Magnetic Resonance (NMR) spectroscopy to detect and characterize D-Glucose selectively labeled with deuterium (B1214612) at the C-3 position (D-Glucose-d1-3). These techniques are crucial for tracing metabolic pathways and understanding enzyme mechanisms.

Introduction

Isotopically labeled molecules are invaluable tools in metabolic research and drug development. D-glucose labeled with stable isotopes, such as deuterium (²H), allows for the non-invasive tracking of glucose metabolism in biological systems. This compound, specifically, can be used to probe metabolic pathways involving the C-3 position of the glucose backbone. NMR spectroscopy is a powerful analytical technique that provides detailed atomic-level information on molecular structure and dynamics, making it ideal for the unambiguous identification and quantification of deuterated glucose and its metabolites.[1][2]

This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the analysis of this compound. The substitution of a proton with a deuteron (B1233211) at the C-3 position leads to characteristic changes in the NMR spectra, which can be leveraged for specific detection.

Principle of Detection

The detection of this compound by NMR relies on the distinct nuclear properties of deuterium compared to hydrogen. The key observable effects are:

  • In ¹H NMR: The signal corresponding to the proton at the C-3 position (H-3) will be absent from the spectrum. This absence also simplifies the signals of neighboring protons (H-2 and H-4) by removing the J-coupling interactions with H-3.

  • In ¹³C NMR: The carbon at the C-3 position (C-3) will experience an isotopic shift, typically a slight upfield shift, due to the presence of the heavier deuterium atom. The one-bond coupling between C-3 and H-3 (¹J_CH) will be replaced by a much smaller one-bond coupling to deuterium (¹J_CD).

  • In 2D NMR (COSY & HSQC): The absence of the H-3 proton results in the disappearance of correlation cross-peaks involving this position. For instance, in a ¹H-¹H COSY spectrum, correlations between H-2/H-3 and H-3/H-4 will be missing. In a ¹H-¹³C HSQC spectrum, the cross-peak for the C-3/H-3 pair will be absent.[3]

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9%) or other appropriate deuterated solvent (e.g., DMSO-d₆).[1]

  • Internal standard (optional, e.g., DSS-d₆ or TMS).[4]

  • High-quality 5 mm NMR tubes.

  • Pipettes and vials.

Protocol:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of D₂O.[1] The concentration may be adjusted based on the sensitivity of the NMR spectrometer.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • If quantification is required, add a known concentration of an internal standard like DSS-d₆.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Allow the solution to equilibrate for at least 24 hours at room temperature to establish anomeric equilibrium between the α and β forms before analysis.[4]

NMR Data Acquisition

The following are general protocols for a 400 or 600 MHz NMR spectrometer. Parameters should be optimized based on the specific instrument and sample.

Protocol 1: 1D ¹H NMR Spectroscopy

  • Purpose: To observe the proton signals and confirm the absence of the H-3 signal.

  • Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation).

  • Key Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-5 s

    • Acquisition Time: 2-4 s

    • Temperature: 298 K (25 °C)

Protocol 2: 1D ¹³C NMR Spectroscopy

  • Purpose: To observe the carbon signals and identify the isotopic shift at C-3.

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Key Parameters:

    • Spectral Width: 200-240 ppm

    • Number of Scans: 1024-4096 (due to lower sensitivity of ¹³C)

    • Relaxation Delay (d1): 2 s

    • Acquisition Time: 1-2 s

    • Temperature: 298 K

Protocol 3: 2D ¹H-¹H COSY

  • Purpose: To identify proton-proton spin coupling networks and confirm the break in the network at the C-3 position.[1]

  • Experiment: Correlation Spectroscopy (e.g., cosygpqf).

  • Key Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 4-8

    • Relaxation Delay (d1): 1.5 s

Protocol 4: 2D ¹H-¹³C HSQC

  • Purpose: To correlate directly bonded protons and carbons and confirm the absence of the H-3/C-3 cross-peak.[3][5]

  • Experiment: Heteronuclear Single Quantum Coherence (e.g., hsqcedetgpsisp2.2).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 100-120 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 8-16

    • Relaxation Delay (d1): 1.5 s

Data Presentation and Interpretation

The following tables summarize the expected chemical shifts for the anomeric forms of D-Glucose in D₂O. The values for this compound are predicted based on data for unlabeled glucose, highlighting the expected changes.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D₂O

Protonα-anomer (Predicted)β-anomer (Predicted)Comments
H-1 ~5.22 (d, J ≈ 3.7 Hz)~4.63 (d, J ≈ 8.0 Hz)Unchanged chemical shift, doublet due to coupling with H-2.
H-2 ~3.53 (dd, J ≈ 3.7, 9.8 Hz)~3.25 (dd, J ≈ 8.0, 9.0 Hz)Coupling to H-3 is absent. Appears as a doublet of doublets due to coupling with H-1 and H-4 (long-range) or simplifies further.
H-3 Absent Absent Site of deuteration.
H-4 ~3.42 (t, J ≈ 9.8 Hz)~3.49 (t, J ≈ 9.0 Hz)Coupling to H-3 is absent. Appears as a doublet due to coupling with H-5.
H-5 ~3.81 (ddd)~3.47 (ddd)Coupling pattern simplifies due to absence of H-3 coupling propagated through H-4.
H-6a ~3.79 (dd)~3.90 (dd)Largely unaffected.
H-6b ~3.72 (dd)~3.74 (dd)Largely unaffected.

Reference data for unlabeled glucose from various sources.[6][7]

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

Carbonα-anomer (ppm)β-anomer (ppm)Comments
C-1 ~93.1~96.9Unaffected.
C-2 ~72.5~75.2May show a small two-bond isotope effect (slight upfield shift).
C-3 ~74.0 ~76.9 Shows a one-bond isotope effect (upfield shift). Signal may be broader or show C-D coupling.
C-4 ~70.5~70.5May show a small two-bond isotope effect (slight upfield shift).
C-5 ~72.4~76.9Unaffected.
C-6 ~61.6~61.7Unaffected.

Reference data for unlabeled glucose.[8][9] The asterisk () indicates the position expected to show the most significant isotopic shift.*

Visualization of Workflows and logical relationships

Diagrams created using DOT language to illustrate key processes.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis p1 Weigh this compound p2 Dissolve in D2O (+ Internal Standard) p1->p2 p3 Transfer to NMR Tube p2->p3 p4 Equilibrate (24h) p3->p4 a1 1D 1H NMR p4->a1 Analyze a2 1D 13C NMR p4->a2 a3 2D COSY p4->a3 a4 2D HSQC p4->a4 d1 Process Spectra (FT, Phasing, Baseline) a1->d1 a2->d1 a3->d1 a4->d1 d2 Assign Signals d1->d2 d3 Confirm Deuteration Site d2->d3 d4 Quantify (optional) d3->d4 conclusion conclusion d3->conclusion Structural Confirmation

References

Application Note: Quantification of D-Glucose-d1-3 using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Glucose labeled with stable isotopes, such as deuterium (B1214612), is a crucial tracer for studying glucose metabolism, kinetics, and metabolic pathways in various physiological and pathological states, including diabetes and cancer.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantitative analysis of these labeled compounds due to its high sensitivity, selectivity, and reproducibility.[3][4] This application note provides a detailed protocol for the analysis of D-Glucose-d1-3 in biological matrices, such as plasma, using GC-MS. The method involves sample preparation, chemical derivatization to enhance volatility, chromatographic separation, and mass spectrometric detection.[5]

Principle

Due to its low volatility, glucose cannot be directly analyzed by GC-MS.[5] Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. Common derivatization techniques include silylation (e.g., trimethylsilylation), acetylation, or a combination of oximation and silylation/acetylation.[1] The oximation step is beneficial as it reduces the number of anomeric isomers, simplifying the resulting chromatogram.[6]

Following derivatization, the volatile glucose derivative is separated from other sample components on a gas chromatography column. The eluting compounds are then ionized in the mass spectrometer, typically by electron impact (EI) ionization. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and the abundance of specific ions containing the deuterium label is measured to quantify this compound.[3] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for the target analytes.[7]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., U-13C6-Glucose)

  • Derivatization reagents:

  • Solvents: Methanol (B129727), Chloroform (all HPLC or GC grade)

  • Sample preparation: Protein precipitation solution (e.g., ice-cold methanol or acetone)

2. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal evaporator.

3. Derivatization: Oximation followed by Acetylation

  • To the dried extract, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Vortex and incubate at 90°C for 30 minutes to form the oxime.

  • Cool the sample to room temperature.

  • Add 100 µL of acetic anhydride.

  • Vortex and incubate at 100°C for 1 hour to form the pentaacetate derivative.

  • Cool the sample to room temperature.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Splitless mode, 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Electron Impact (EI), 70 eV, 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the fragmentation pattern of the this compound derivative (see Data section)

Data Presentation

The selection of appropriate ions for monitoring is critical for the accurate quantification of this compound. The table below summarizes characteristic fragment ions for commonly used glucose derivatives. For this compound, the mass of the fragment containing the C-3 position will be shifted by +1 m/z unit.

Table 1: Characteristic Fragment Ions (m/z) of Derivatized Glucose for GC-MS Analysis

DerivativeFragment Ion (m/z)Corresponding Glucose CarbonsReference
Aldonitrile Pentaacetate145C1-C2
187C3-C6[8]
217C4-C6[8]
242C1-C4[8]
328C1-C6
Methyloxime Pentapropionate145C2-C3[9]
Aldonitrile Pentapropionate173C4-C5[9]
259C3-C4[9]
284C4-C5[9]
370C5-C6[9]
Di-isopropylidene Propionate301C1-C6 (no cleavage)[9]

For the analysis of this compound using the aldonitrile pentaacetate derivative, one would monitor for m/z 188 (for the fragment containing C3-C6) and m/z 187 for the unlabeled glucose. The ratio of the peak areas of these ions would be used for quantification.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (U-13C6-Glucose) Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Oximation Oximation (Hydroxylamine HCl in Pyridine) Evaporate->Oximation Acetylation Acetylation (Acetic Anhydride) Oximation->Acetylation GC_Inject Injection into GC-MS Acetylation->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Ratio to Internal Standard) Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The key to a successful analysis lies in the careful optimization of sample preparation, derivatization, and GC-MS parameters. The selection of appropriate fragment ions for SIM analysis is crucial for achieving the required selectivity and sensitivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in metabolic studies using stable isotope-labeled glucose.

References

Application Notes and Protocols for D-Glucose-d1 Analysis in Blood Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of stable isotope-labeled glucose, such as D-Glucose-d1, in blood plasma is a critical tool in metabolic research, enabling the study of glucose metabolism, turnover, and kinetics in vivo. Tracing the fate of isotopically labeled glucose provides invaluable insights into various physiological and pathophysiological states, including diabetes, obesity, and other metabolic disorders. This document provides detailed application notes and protocols for the preparation of blood plasma samples for the quantitative analysis of D-Glucose-d1 using mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection between LC-MS/MS and GC-MS depends on the available instrumentation and specific requirements of the study. LC-MS/MS often allows for the direct analysis of glucose in the plasma extract with minimal sample preparation, while GC-MS necessitates a derivatization step to increase the volatility of the sugar molecule. Both techniques offer high sensitivity and selectivity for the detection and quantification of deuterated glucose isotopes.

This guide outlines the essential steps for plasma sample preparation, including protein precipitation and, where necessary, derivatization, to ensure accurate and reproducible results.

Experimental Protocols

Blood Sample Collection and Plasma Preparation

Proper sample collection and handling are paramount to prevent glycolysis and ensure the integrity of the glucose concentration in the sample.

Materials:

  • Blood collection tubes containing an anticoagulant (e.g., EDTA, heparin, or sodium fluoride (B91410)/potassium oxalate). Sodium fluoride is a glycolytic inhibitor and is highly recommended.

  • Centrifuge

  • Pipettes and sterile, nuclease-free polypropylene (B1209903) tubes

  • Ice bath

Protocol:

  • Collect whole blood from the subject into an appropriate anticoagulant-containing tube.

  • Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Place the tube in an ice bath to minimize glycolysis if not processed immediately.

  • Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma from the blood cells.[1]

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

  • Transfer the plasma to a clean, labeled polypropylene tube.

  • If not analyzed immediately, store the plasma samples at -80°C to ensure long-term stability.

Protein Precipitation

Protein precipitation is a crucial step to remove high-abundance proteins from the plasma, which can interfere with the analysis and damage the analytical column. Organic solvent precipitation is the most common and straightforward method.

Materials:

Protocol (Acetonitrile Precipitation):

  • Thaw the frozen plasma samples on ice.

  • In a clean microcentrifuge tube, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma (e.g., 300 µL of acetonitrile to 100 µL of plasma). Acetonitrile is often favored for its efficient protein removal.[2][3]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Incubate the samples on ice for 20 minutes to further enhance protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the deproteinized plasma extract.

  • The supernatant can be directly used for LC-MS/MS analysis or taken for further processing (e.g., derivatization for GC-MS).

Derivatization for GC-MS Analysis

For GC-MS analysis, the polar hydroxyl groups of glucose must be derivatized to increase its volatility. Common derivatization methods include acetylation and silylation.[4][5][6]

Protocol (Acetylation):

  • Dry the supernatant from the protein precipitation step under a gentle stream of nitrogen gas.

  • To the dried residue, add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 60-80°C for 1 hour to form the glucose pentaacetate derivative.

  • After cooling to room temperature, evaporate the excess reagents under a stream of nitrogen.

  • Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS injection.

Data Presentation

The following table summarizes quantitative data from published methods for the analysis of deuterated glucose in human plasma. It is important to note that these values are for closely related deuterated glucose isotopes and that the performance of a method for D-Glucose-d1 should be independently validated.

ParameterLC-MS/MS Method (for 6,6-d2-glucose)GC-MS Method (General for Deuterated Glucose)
Linearity Range 0-10% relative concentration ratioAnalyte dependent, typically in µg/mL range
Correlation Coefficient (r²) >0.999[7]>0.99
Precision (% CV) 1.20 - 8.19%[7]<15%
Recovery Not explicitly stated, but direct injection of supernatant is commonDependent on extraction and derivatization efficiency
Limit of Detection (LOD) Method and analyte dependentMethod and analyte dependent
Limit of Quantification (LOQ) Method and analyte dependentMethod and analyte dependent

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of plasma samples for D-Glucose-d1 analysis.

experimental_workflow cluster_collection Sample Collection & Plasma Preparation cluster_preparation Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_gcms GC-MS blood_collection Whole Blood Collection (Sodium Fluoride Tube) centrifugation Centrifugation (1,000-2,000 x g, 10 min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage protein_precipitation Protein Precipitation (Acetonitrile) storage->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lcms_analysis Direct Injection supernatant_collection->lcms_analysis For LC-MS/MS derivatization Derivatization (e.g., Acetylation) supernatant_collection->derivatization For GC-MS gcms_analysis GC-MS Injection derivatization->gcms_analysis

References

Application Notes and Protocols for D-Glucose-d1-3 in Glycolysis and Gluconeogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled glucose is an indispensable tool in metabolic research, offering a window into the intricate network of biochemical pathways.[1] Among these, D-Glucose-d1-3, a glucose molecule with a deuterium (B1214612) atom at the third carbon position, serves as a valuable tracer for investigating glycolysis and gluconeogenesis. This monosaccharide is a critical component of general metabolism and acts as a signaling molecule in response to cellular metabolic status and stress.[2] Its use in conjunction with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism that is not achievable with traditional methods that only offer a static snapshot of metabolite concentrations.[2]

These application notes provide a comprehensive overview of the use of this compound in studying the central carbon metabolic pathways of glycolysis and gluconeogenesis. Detailed protocols for in vitro and in vivo experiments are presented, along with illustrative data and visualizations to guide researchers in designing and interpreting their metabolic studies.

Core Applications

The primary application of this compound lies in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of intracellular metabolic reactions.[3] By tracing the fate of the deuterium label, researchers can gain insights into:

  • Glycolytic and Gluconeogenic Flux: Determining the relative and absolute rates of glucose breakdown and synthesis.

  • Pathway Activity: Assessing the activity of key enzymes in central carbon metabolism.

  • Metabolic Reprogramming: Understanding how disease states (e.g., cancer, diabetes) or drug treatments alter metabolic pathways.[1]

  • Drug Mechanism of Action: Elucidating how therapeutic agents modulate specific metabolic pathways.[1]

Metabolic Fate of this compound

Upon entering the cell, this compound is phosphorylated to D-Glucose-6-phosphate-d1-3. As it proceeds through glycolysis, the deuterium label is retained on the third carbon of the resulting pyruvate (B1213749) molecule. In gluconeogenesis, the deuterium label from a precursor like deuterated lactate (B86563) can be incorporated into glucose at the C-3 position. The specific location of the deuterium atom allows for the precise tracking of its journey through these interconnected pathways.

Data Presentation

The following tables summarize hypothetical quantitative data from a tracer experiment using this compound in a cancer cell line to illustrate the expected mass isotopomer distributions in key metabolites.

Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates

MetaboliteM+0 (Unlabeled)M+1 (Labeled)Fractional Enrichment
Glucose-6-Phosphate50%50%0.50
Fructose-6-Phosphate52%48%0.48
Dihydroxyacetone phosphate (B84403) (DHAP)55%45%0.45
Glyceraldehyde-3-phosphate (G3P)55%45%0.45
Pyruvate60%40%0.40
Lactate62%38%0.38

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates

MetaboliteM+0 (Unlabeled)M+1 (Labeled)Fractional Enrichment
Citrate85%15%0.15
α-Ketoglutarate88%12%0.12
Succinate90%10%0.10
Fumarate91%9%0.09
Malate90%10%0.10

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established techniques for stable isotope tracing.

Protocol 1: In Vitro Metabolic Labeling and Metabolite Extraction

This protocol outlines the steps for labeling cultured cells with this compound and extracting intracellular metabolites for analysis.

Materials:

  • This compound

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Plate cells at the desired density and allow them to reach the desired confluency.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound at the desired concentration and dFBS.

  • Isotopic Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells and incubate for a predetermined time to approach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a sufficient volume of pre-chilled 80% methanol to the plate.

    • Scrape the cells and transfer the cell lysate to a centrifuge tube.

    • Vortex the tube vigorously.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis by MS or NMR.

Protocol 2: In Vivo Tracer Infusion and Tissue Collection

This protocol describes the infusion of this compound into a living organism and the subsequent collection of tissues for metabolic analysis.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline.

  • Tracer Administration: Infuse the tracer solution intravenously over a specific period to achieve steady-state labeling in the plasma.

  • Tissue Collection:

    • At the end of the infusion period, anesthetize the animal.

    • Surgically excise the tissues of interest (e.g., liver, kidney).

    • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction from Tissue:

    • Grind the frozen tissue into a fine powder under liquid nitrogen.

    • Extract metabolites using a suitable solvent, such as a methanol/water or acetonitrile/water mixture.

    • Centrifuge to remove tissue debris and collect the supernatant for analysis.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the metabolic fate of this compound and the experimental workflows.

Glycolysis_Gluconeogenesis_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis This compound This compound G6P Glucose-6-P-d1-3 This compound->G6P F6P Fructose-6-P-d1-3 G6P->F6P F16BP Fructose-1,6-BP-d1-3 F6P->F16BP DHAP DHAP F16BP->DHAP G3P G3P-d1-3 F16BP->G3P DHAP->G3P PYR Pyruvate-d1-3 G3P->PYR LAC Lactate-d1-3 PYR->LAC OAA Oxaloacetate PYR->OAA Enters TCA Cycle or can be used for Gluconeogenesis PYR_gng Pyruvate PYR_gng->OAA PEP Phosphoenolpyruvate OAA->PEP G3P_gng G3P PEP->G3P_gng F16BP_gng Fructose-1,6-BP G3P_gng->F16BP_gng F6P_gng Fructose-6-P F16BP_gng->F6P_gng G6P_gng Glucose-6-P F6P_gng->G6P_gng Glc_gng Glucose G6P_gng->Glc_gng

Caption: Metabolic fate of this compound in glycolysis and its relation to gluconeogenesis.

Experimental_Workflow_In_Vitro cluster_workflow In Vitro Experimental Workflow start Seed Cells labeling Isotopic Labeling with This compound start->labeling quench Quench Metabolism (Ice-cold PBS) labeling->quench extract Extract Metabolites (80% Methanol) quench->extract analyze Analyze by MS or NMR extract->analyze

Caption: A typical experimental workflow for in vitro stable isotope tracing.

Experimental_Workflow_In_Vivo cluster_workflow In Vivo Experimental Workflow start Acclimatize Animals infuse Infuse this compound start->infuse collect Collect Tissues (Freeze-clamping) infuse->collect extract Extract Metabolites collect->extract analyze Analyze by MS or NMR extract->analyze

Caption: A generalized workflow for in vivo metabolic flux analysis using a stable isotope tracer.

Conclusion

This compound is a powerful tool for the detailed investigation of glycolysis and gluconeogenesis. The methodologies outlined in these application notes provide a solid foundation for researchers to design and execute robust stable isotope tracing experiments. By combining these protocols with advanced analytical techniques and computational modeling, scientists and drug development professionals can gain unprecedented insights into the dynamic regulation of central carbon metabolism in health and disease, ultimately aiding in the identification of novel therapeutic targets and the development of more effective treatments.

References

Application of D-Glucose-d1-3 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development. Among these, deuterium-labeled glucose, such as D-Glucose-d1-3, offers a non-radioactive method to trace the fate of glucose in various metabolic pathways. This enables researchers to quantitatively assess the impact of xenobiotics on glucose metabolism and to elucidate the pharmacokinetic profiles of drugs that modulate these pathways. This document provides detailed application notes and protocols for the use of this compound in drug metabolism and pharmacokinetic (DMPK) studies.

This compound can be utilized as a tracer to investigate glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. By monitoring the incorporation of deuterium (B1214612) into downstream metabolites, researchers can gain insights into a drug's mechanism of action, its efficacy, and potential toxicities related to metabolic dysregulation.[1][2]

Core Applications in DMPK

Stable isotope-labeled glucose is a versatile tool in drug development and pharmacology. Its applications include:

  • Elucidating Drug Mechanism of Action: Determining how a drug candidate modulates specific metabolic pathways.

  • Assessing Drug Efficacy: Quantifying the metabolic response to therapeutic interventions.

  • Toxicity Studies: Investigating off-target metabolic effects of a drug.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug concentration and its metabolic effect over time.[3]

A primary application is in Metabolic Flux Analysis (MFA), which quantifies the rates of intracellular metabolic reactions. By introducing this compound into a biological system, the isotopic enrichment in downstream metabolites can be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to map the flow of glucose through various pathways.[2]

Experimental Workflow and Logical Relationships

The general workflow for a DMPK study using this compound involves several key stages, from experimental design to data analysis. The following diagram illustrates the logical progression of such a study.

General Experimental Workflow for this compound Tracer Studies cluster_0 Experimental Design cluster_1 In Vitro / In Vivo Experiment cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Define Objectives Define Objectives Select Model System Select Model System Define Objectives->Select Model System Tracer Administration Strategy Tracer Administration Strategy Select Model System->Tracer Administration Strategy Cell Culture / Animal Model Cell Culture / Animal Model Tracer Administration Strategy->Cell Culture / Animal Model Drug Treatment Drug Treatment Cell Culture / Animal Model->Drug Treatment This compound Administration This compound Administration Drug Treatment->this compound Administration Sample Collection Sample Collection This compound Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Derivatization (for GC-MS)->LC-MS/MS or GC-MS Analysis Isotopologue Distribution Analysis Isotopologue Distribution Analysis LC-MS/MS or GC-MS Analysis->Isotopologue Distribution Analysis Metabolic Flux Calculation Metabolic Flux Calculation Isotopologue Distribution Analysis->Metabolic Flux Calculation PK/PD Modeling PK/PD Modeling Metabolic Flux Calculation->PK/PD Modeling Biological Interpretation Biological Interpretation PK/PD Modeling->Biological Interpretation

General Experimental Workflow

Case Study: Metformin's Effect on Glucose Metabolism

Metformin (B114582) is a first-line medication for the treatment of type 2 diabetes that has been shown to lower plasma glucose levels.[1] Stable isotope tracer studies have been instrumental in elucidating its mechanism of action. Studies have shown that metformin increases intestinal glucose utilization and lactate (B86563) production.[4][5] This leads to a futile intestine-liver cycle where lactate produced in the gut is used by the liver for gluconeogenesis.[5]

The following signaling pathway diagram illustrates the effect of metformin on glycolysis.

Effect of Metformin on Glycolysis Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate PGI Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate PFK-1 Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate Aldolase Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Metformin Metformin Increased Glycolysis Increased Glycolysis Metformin->Increased Glycolysis Inhibition of Mitochondrial Respiration Inhibition of Mitochondrial Respiration Metformin->Inhibition of Mitochondrial Respiration Increased Glycolysis->Pyruvate Inhibition of Mitochondrial Respiration->Pyruvate

Metformin's Impact on Glycolysis

Quantitative Data Presentation

The following table summarizes data from a study investigating the effects of metformin on glucose and lactate metabolism in rats. Although this study used ¹⁴C-glucose, the principles and expected outcomes are analogous to studies using this compound.

ParameterControlMetformin (50 mg/kg)% Change
Intestinal Glucose Oxidation (nmol/mg tissue/h) 15.5 ± 1.212.1 ± 1.0-22%
Intestinal Lactate Production (nmol/mg tissue/h) 85.2 ± 5.493.7 ± 6.1+10%
Overall Intestinal Glucose Utilization (nmol/mg tissue/h) 100.7105.8+5%
Hepatic Lactate Production (µmol/g liver/h) 1.8 ± 0.32.9 ± 0.4+61%
Plasma Glucose (mmol/L) after Glucose Load 12.8 ± 0.98.6 ± 0.7-33%
Hepatic Portal Vein Lactate (mmol/L) after Glucose Load 2.1 ± 0.25.2 ± 0.5+148%

Data adapted from a study by Bailey et al. and presented for illustrative purposes.[4]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are generalized and may require optimization for specific experimental systems.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

Objective: To assess the effect of a drug on glucose metabolism in a cell line using this compound.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Drug of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they are in the mid-exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with dFBS and a known concentration of this compound. The concentration should be similar to that of glucose in the standard medium.

  • Drug Treatment: Treat the cells with the drug of interest at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Isotopic Labeling:

    • Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate for a predetermined period. For central carbon metabolism, labeling can be observed within minutes to hours.

  • Metabolism Quenching and Metabolite Extraction:

    • To halt all enzymatic activity, rapidly quench the metabolism. For adherent cells, this can be achieved by placing the culture dish on dry ice and aspirating the medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells.

    • Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

  • Sample Processing:

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: LC-MS/MS Analysis of Deuterated Glucose and its Metabolites

Objective: To quantify the isotopic enrichment of glucose and its downstream metabolites in plasma or cell extracts. This protocol is adapted for deuterated glucose from methods for ¹³C-labeled glucose.[6][7][8]

Materials:

  • Metabolite extracts or plasma samples

  • Acetonitrile

  • Ammonium (B1175870) acetate

  • LC-MS/MS system with an ESI or APCI source

Procedure:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Separation:

    • Use a HILIC or amine-based column for the separation of polar metabolites.

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute the polar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for glucose and its phosphorylated intermediates.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: These need to be optimized for this compound and its expected metabolites on the specific instrument. For example, for glucose, the transition could be m/z 180.1 -> m/z 89 (for [M-H]⁻ of glucose-d1).

  • Data Analysis:

    • Integrate the peak areas for the different isotopologues of each metabolite.

    • Correct for the natural abundance of isotopes.

    • Calculate the fractional enrichment of the deuterium label in each metabolite.

Protocol 3: GC-MS Analysis of Deuterated Glucose (with Derivatization)

Objective: To analyze the isotopic enrichment of glucose in biological samples using GC-MS. Derivatization is necessary to make the sugars volatile.[9][10][11]

Materials:

  • Dried metabolite extracts or plasma samples

  • Pyridine

  • Hydroxylamine (B1172632) hydrochloride or Ethoxyamine hydrochloride (EtOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-Methyl-bis(trifluoroacetamide) (MBTFA)

  • Acetic anhydride (B1165640) (for acetylation)

  • GC-MS system

Procedure:

  • Derivatization (TMS-Oximation Method):

    • To the dried sample, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Incubate at 90°C for 30 minutes to form the oxime derivatives.

    • Cool the samples to room temperature.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Incubate at 60°C for 30 minutes for silylation.

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized sugars.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

    • MS Analysis: Scan mode to identify metabolites or Selected Ion Monitoring (SIM) mode for targeted quantification of specific isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized glucose isotopologues based on their retention times and mass spectra.

    • Integrate the peak areas and calculate the isotopic enrichment.

Conclusion

This compound is a powerful and safe tracer for investigating the effects of drugs on glucose metabolism and for conducting pharmacokinetic studies. The protocols and application notes provided here offer a framework for researchers to design and execute robust experiments. By leveraging stable isotope tracing with this compound, scientists can gain deeper insights into the metabolic actions of new drug candidates, accelerating their development and improving our understanding of their therapeutic potential and safety profiles.

References

Application Notes and Protocols for Analyzing D-Glucose-d1-3 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing D-Glucose-d1-3 as a metabolic tracer to investigate cellular metabolism. It includes detailed application notes, experimental protocols for in vitro studies, and instructions for data analysis and visualization.

Introduction to this compound Tracing

Stable isotope tracing is a powerful technique to elucidate the dynamic activity of metabolic pathways. This compound is a glucose molecule where the hydrogen atom at the third carbon position is replaced with its stable isotope, deuterium (B1214612) (²H). This tracer is particularly useful for investigating the upper part of glycolysis and the anaplerotic contributions to the Tricarboxylic Acid (TCA) cycle. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can quantify metabolic fluxes and gain insights into cellular physiology in various states, including disease and in response to therapeutic interventions.[1]

Key Applications:

  • Quantifying Glycolytic Flux: Tracing the deuterium label through the glycolytic pathway provides a dynamic measure of glucose catabolism.

  • Assessing Pentose Phosphate Pathway (PPP) Activity: The fate of the deuterium at the C3 position can provide information about the relative activity of the PPP.

  • Investigating Anaplerosis and TCA Cycle Dynamics: Tracking the label into TCA cycle intermediates reveals the contribution of glucose to mitochondrial metabolism.

  • Evaluating Drug Efficacy: Assessing the impact of metabolic drug candidates on specific pathways by observing changes in tracer incorporation.

Experimental Workflow Overview

A typical this compound tracer experiment involves a series of sequential steps, from cell culture to data interpretation. Each stage is critical for obtaining high-quality, reproducible data.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase A Cell Culture & Seeding B Tracer Incubation with This compound A->B C Metabolism Quenching B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Metabolic Flux Analysis F->G

Caption: General experimental workflow for this compound tracer experiments.

Detailed Experimental Protocols

This section provides a detailed protocol for an in vitro this compound tracer experiment using adherent mammalian cells.

Materials
  • This compound

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Protocol for In Vitro Labeling
  • Cell Seeding: Seed adherent cells in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of metabolite extraction.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM). Add dFBS and other necessary supplements. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.[2]

  • Tracer Incubation:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium.

    • Incubate the cells for a predetermined period. The optimal labeling time depends on the metabolic pathways of interest and the cell doubling time. For central carbon metabolism, labeling can be observed within minutes to hours.

Protocol for Metabolism Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.[3]

  • Quenching:

    • Place the culture plate on a bed of ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells twice with a generous volume of ice-cold PBS to remove any remaining extracellular tracer.[4]

  • Extraction:

    • After the final PBS wash, add 1 mL of pre-chilled (-80°C) 80% methanol to each well of a 6-well plate.[5]

    • Use a cell scraper to scrape the cells into the cold methanol solution.[3]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.[2]

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

    • Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis and Data Processing

LC-MS/MS Analysis

Metabolite extracts are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often preferred for the separation of polar metabolites like those in central carbon metabolism.

Data Processing Workflow

The raw data from the mass spectrometer must be processed to identify metabolites and determine the mass isotopomer distributions (MIDs).[1]

G A Raw LC-MS Data (.raw, .mzXML) B Peak Picking & Integration A->B C Correction for Natural Isotope Abundance B->C D Mass Isotopomer Distribution (MID) Calculation C->D E Metabolic Flux Analysis D->E

Caption: Computational workflow for analyzing deuterium tracer data.

Several software packages are available for processing stable isotope tracing data. Open-source tools like MAVEN (Metabolomic Analysis and Visualization Engine) and commercial packages like INCA can be used for this purpose.[1][6] The general steps involve:

  • Peak Picking and Integration: Identification of chromatographic peaks corresponding to target metabolites and integration of their peak areas across all mass isotopologues (M+0, M+1, M+2, etc.).[1]

  • Correction for Natural Isotope Abundance: The raw MIDs are corrected for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

  • Calculation of Mass Isotopomer Distribution (MID): For each metabolite, the fractional abundance of each mass isotopologue is calculated. This MID vector is the primary input for flux modeling.[1]

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of metabolic reactions. Software such as INCA, Metran, or 13CFLUX2 can be used for MFA.[1][7]

Steps for MFA:

  • Define a Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is required. This includes all known biochemical reactions and the atom transitions for each reaction.

  • Input Measured Data: The calculated MIDs and any other relevant physiological data (e.g., substrate uptake and product secretion rates) are provided as input to the software.[6]

  • Flux Estimation: The software performs a parameter estimation to determine the intracellular fluxes that best fit the experimental data.

  • Statistical Analysis: A statistical analysis is conducted to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Data Presentation

Quantitative data from this compound tracer experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distribution of Key Metabolites

MetaboliteIsotopologueControl Condition (%)Treated Condition (%)
PyruvateM+060.5 ± 2.175.2 ± 3.5
M+139.5 ± 2.124.8 ± 3.5
LactateM+055.3 ± 1.870.1 ± 2.9
M+144.7 ± 1.829.9 ± 2.9
CitrateM+080.2 ± 4.585.6 ± 3.1
M+119.8 ± 4.514.4 ± 3.1

Data are presented as mean ± standard deviation for n=3 biological replicates.

Table 2: Relative Metabolic Fluxes

PathwayFluxControl Condition (Normalized)Treated Condition (Normalized)
GlycolysisGlucose -> Pyruvate100 ± 575 ± 6
TCA CyclePyruvate -> Citrate100 ± 860 ± 7
Pentose Phosphate PathwayG6P -> R5P15 ± 218 ± 3

Fluxes are normalized to the glucose uptake rate in the control condition. Data are presented as mean ± standard deviation.

Visualization of Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of the tracer and interpreting the results. The following diagrams were created using Graphviz (DOT language).

Glycolysis and Pentose Phosphate Pathway

This diagram illustrates the path of the deuterium from this compound through glycolysis and the initial steps of the Pentose Phosphate Pathway.

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway This compound This compound Glucose-6-phosphate-d1 Glucose-6-phosphate-d1 This compound->Glucose-6-phosphate-d1 Fructose-6-phosphate-d1 Fructose-6-phosphate-d1 Glucose-6-phosphate-d1->Fructose-6-phosphate-d1 6-Phosphoglucono-δ-lactone-d1 6-Phosphoglucono-δ-lactone-d1 Glucose-6-phosphate-d1->6-Phosphoglucono-δ-lactone-d1 Fructose-1,6-bisphosphate-d1 Fructose-1,6-bisphosphate-d1 Fructose-6-phosphate-d1->Fructose-1,6-bisphosphate-d1 Glyceraldehyde-3-phosphate-d1 Glyceraldehyde-3-phosphate-d1 Fructose-1,6-bisphosphate-d1->Glyceraldehyde-3-phosphate-d1 Dihydroxyacetone phosphate Dihydroxyacetone phosphate Fructose-1,6-bisphosphate-d1->Dihydroxyacetone phosphate 1,3-Bisphosphoglycerate-d1 1,3-Bisphosphoglycerate-d1 Glyceraldehyde-3-phosphate-d1->1,3-Bisphosphoglycerate-d1 Dihydroxyacetone phosphate->Glyceraldehyde-3-phosphate-d1 3-Phosphoglycerate-d1 3-Phosphoglycerate-d1 1,3-Bisphosphoglycerate-d1->3-Phosphoglycerate-d1 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate-d1->2-Phosphoglycerate Deuterium is retained Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate 6-Phosphogluconate-d1 6-Phosphogluconate-d1 6-Phosphoglucono-δ-lactone-d1->6-Phosphogluconate-d1 Ribulose-5-phosphate-d1 Ribulose-5-phosphate-d1 6-Phosphogluconate-d1->Ribulose-5-phosphate-d1

Caption: Tracing this compound through Glycolysis and the PPP.
TCA Cycle

This diagram shows how deuterium from this compound can be incorporated into TCA cycle intermediates via pyruvate.

tca_cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Pyruvate-d1 Pyruvate-d1 Oxaloacetate-d1 Oxaloacetate-d1 Pyruvate-d1->Oxaloacetate-d1 Pyruvate Carboxylase Citrate-d1 Citrate-d1 Oxaloacetate-d1->Citrate-d1 Isocitrate-d1 Isocitrate-d1 Citrate-d1->Isocitrate-d1 alpha-Ketoglutarate-d1 alpha-Ketoglutarate-d1 Isocitrate-d1->alpha-Ketoglutarate-d1 Succinyl-CoA-d1 Succinyl-CoA-d1 alpha-Ketoglutarate-d1->Succinyl-CoA-d1 Succinate-d1 Succinate-d1 Succinyl-CoA-d1->Succinate-d1 Fumarate-d1 Fumarate-d1 Succinate-d1->Fumarate-d1 Malate-d1 Malate-d1 Fumarate-d1->Malate-d1 Malate-d1->Oxaloacetate-d1

References

Application Notes and Protocols for the Quantification of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are essential tools in metabolic research and drug development, enabling the precise quantification of metabolites and the elucidation of metabolic pathways. D-Glucose-d1-3, a deuterated analog of D-Glucose, serves as a valuable internal standard or tracer for quantitative studies using mass spectrometry.[1][2] This document provides a detailed application note and protocol for developing a robust calibration curve for the quantification of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

The accurate quantification of this compound is critical for a variety of applications, including:

  • Metabolic Flux Analysis: Tracing the fate of glucose through various metabolic pathways.[2][3]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of glucose-based therapeutics.

  • Clinical Diagnostics: Quantifying glucose levels in biological samples for disease diagnosis and monitoring.[4][5]

The following protocols and data are provided as a comprehensive guide for researchers to establish a reliable and reproducible quantification method for this compound in their own laboratory settings.

Experimental Protocols

Preparation of Stock and Standard Solutions

Objective: To prepare a concentrated stock solution of this compound and a series of calibration standards through serial dilution.

Materials:

  • This compound powder

  • LC-MS grade water[1]

  • LC-MS grade methanol (B129727) or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in a 10 mL volumetric flask with LC-MS grade water.

    • Vortex thoroughly to ensure complete dissolution. This will be your 1 mg/mL stock solution.

    • Store the stock solution at -20°C or -80°C for long-term stability.[1]

  • Working Standard Solution Preparation (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with a 50:50 mixture of LC-MS grade water and methanol/acetonitrile.

    • This will be your 10 µg/mL working standard solution.

  • Serial Dilution for Calibration Curve:

    • Prepare a series of calibration standards by serially diluting the 10 µg/mL working standard solution. A typical concentration range for a calibration curve could be from 1 ng/mL to 1000 ng/mL.[6][7]

    • Use a suitable diluent that matches the final composition of your prepared samples (e.g., 50:50 water:methanol).

Sample Preparation

Objective: To extract this compound from a biological matrix (e.g., plasma, cell culture media) and prepare it for LC-MS analysis.

Materials:

  • Biological sample containing this compound

  • Internal Standard (IS) solution (e.g., ¹³C₆-D-Glucose)[5]

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)[3][5]

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Aliquoting:

    • Thaw frozen biological samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Aliquot a specific volume (e.g., 50 µL) of each sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.

  • Internal Standard Spiking:

    • Add a fixed amount of the internal standard solution to all tubes (except for blank samples).

  • Protein Precipitation:

    • Add a pre-determined volume of ice-cold protein precipitation solvent (e.g., 200 µL of methanol for a 50 µL sample).

    • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[3]

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3][8]

  • Supernatant Transfer and Filtration:

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Solvent Evaporation and Reconstitution (Optional):

    • If necessary, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase used for LC-MS analysis.

LC-MS/MS Analysis

Objective: To separate and detect this compound and the internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Typical LC Conditions:

ParameterValue
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of glucose from matrix components
Flow Rate 0.2 - 0.4 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 2-10 µL[3]

Typical MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)[8]
Precursor Ion (Q1) [M-H]⁻ or [M+H]⁺ for this compound
Product Ion (Q3) Optimized fragment ion
Collision Energy (CE) Optimized for fragmentation
Dwell Time 50-100 ms

Note: The specific MRM transitions (precursor and product ions) and collision energies must be optimized for this compound and the internal standard on the specific mass spectrometer being used.[3]

Data Presentation

Table 1: Calibration Curve Data for this compound
Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,523145,8900.0104
57,895148,2340.0533
1015,678150,1120.1044
5079,845149,5670.5338
100155,432147,9871.0503
250387,987151,3452.5636
500785,432148,7655.2799
10001,564,321149,87610.4374
Table 2: Quality Control Sample Data
QC LevelNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)CV (%)
LQC1514.898.74.2
MQC150153.2102.13.5
HQC750742.599.02.8

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock This compound Stock Solution (1 mg/mL) working Working Standard (10 µg/mL) stock->working Dilution standards Calibration Standards (Serial Dilution) working->standards Serial Dilution lcms LC-MS/MS Analysis standards->lcms sample Biological Sample spike Spike Internal Standard sample->spike precipitate Protein Precipitation spike->precipitate Add cold solvent centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration supernatant->filter filter->lcms data Data Acquisition (MRM) lcms->data integration Peak Integration data->integration ratio Calculate Peak Area Ratios integration->ratio curve Generate Calibration Curve ratio->curve Linear Regression quant Quantify Unknown Samples curve->quant

Caption: Experimental workflow for this compound quantification.

calibration_curve_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs known_conc Known Concentrations (Calibration Standards) regression Linear Regression Analysis (y = mx + c) known_conc->regression peak_areas Measured Peak Area Ratios (Analyte/IS) peak_areas->regression cal_curve Calibration Curve Equation & Correlation Coefficient (R²) regression->cal_curve unknown_quant Quantification of Unknown Samples cal_curve->unknown_quant Interpolate from curve

Caption: Logical relationship for generating a calibration curve.

References

Application Notes and Protocols for Studying the Pentose Phosphate Pathway Using D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance. The PPP is responsible for producing NADPH, a vital reductant for antioxidant defense and various biosynthetic reactions, and for generating pentose phosphates, the precursors for nucleotide and nucleic acid synthesis. Given its significance, particularly in highly proliferative cells such as cancer cells, the quantification of metabolic flux through the PPP is of great interest in biomedical research and drug development.

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively characterize the metabolic state of cells. By providing cells with a specifically labeled substrate, such as D-Glucose-d1-3, the deuterium (B1214612) isotope is incorporated into downstream metabolites. The analysis of the mass isotopomer distributions (MIDs) of these metabolites, typically by mass spectrometry (MS), reveals the relative activities of the metabolic pathways through which the substrate was processed.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a tracer to investigate the metabolic flux and activity of the Pentose Phosphate Pathway.

Principle of this compound Tracing in the Pentose Phosphate Pathway

This compound is a stable isotope-labeled form of glucose where a deuterium atom replaces a hydrogen atom at the third carbon position. When cells are cultured in a medium containing this compound as the primary glucose source, the deuterium label is carried through the initial steps of glycolysis and into the Pentose Phosphate Pathway.

The fate of the deuterium label at the C3 position allows for the elucidation of PPP activity:

  • Glycolysis: In the glycolytic pathway, Glucose-6-phosphate (G6P) is isomerized to Fructose-6-phosphate (F6P). The deuterium at C3 of G6P will be retained at the C3 position of F6P and subsequent glycolytic intermediates.

  • Oxidative PPP: G6P enters the oxidative branch of the PPP, where it is converted to 6-phosphogluconolactone and then to 6-phosphogluconate. The C1 carbon is lost as CO2, and two molecules of NADPH are produced. The deuterium at the C3 position is retained in the resulting pentose phosphates, such as ribulose-5-phosphate, ribose-5-phosphate (B1218738) (R5P), and xylulose-5-phosphate.

  • Non-Oxidative PPP: The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions interconvert pentose phosphates with glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate). The deuterium label from this compound will be distributed among these intermediates, and its specific location can provide insights into the reversibility and relative activity of these reactions.

By using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass shifts in these metabolites due to the incorporation of deuterium, it is possible to determine the fractional contribution of glucose to their synthesis and to elucidate the relative activities of the PPP in comparison to glycolysis.

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells. This protocol should be optimized for the specific cell line and experimental conditions.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free cell culture medium with this compound at the desired concentration (e.g., 25 mM). Also, supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules.

  • Labeling Incubation:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined period to achieve a metabolic and isotopic steady-state. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly quench the cells. Place the culture plates on ice and aspirate the labeling medium.

  • Washing: Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular labeled glucose. Aspirate the PBS completely.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol (B129727) (v/v in water) to each well.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract completely using a vacuum evaporator (e.g., SpeedVac). The dried pellet can be stored at -80°C until LC-MS analysis.

Protocol 3: LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile (B52724) and water.

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is often employed.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. Operate the instrument in negative ion mode for the detection of phosphorylated intermediates.

  • Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and their isotopologues. Targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be used for more sensitive quantification of specific metabolites of interest.

  • Data Analysis: Process the raw data using appropriate software to identify metabolites and determine their mass isotopomer distributions. Correct for the natural abundance of stable isotopes to accurately determine the incorporation of the deuterium label.

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Relative Abundance of Key PPP and Glycolytic Intermediates. This table would show the relative concentrations of key metabolites under different experimental conditions.

MetaboliteCondition A (Control)Condition B (Treatment)Fold Change
Glucose-6-Phosphate1.001.201.2
6-Phosphogluconate1.001.501.5
Ribose-5-Phosphate1.001.801.8
Fructose-6-Phosphate1.000.900.9
Lactate1.000.850.85

Table 2: Hypothetical Mass Isotopomer Distribution of Key Metabolites after Labeling with this compound. This table illustrates the percentage of each metabolite pool that contains the deuterium label (M+1).

MetaboliteM+0 (%)M+1 (%)
Glucose-6-Phosphate1090
6-Phosphogluconate2575
Ribose-5-Phosphate3070
Fructose-6-Phosphate4060
Sedoheptulose-7-Phosphate5050
Lactate6040

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in these application notes.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate (M+1) Glucose->G6P Hexokinase F6P Fructose-6-Phosphate (M+1) G6P->F6P PGI 6PG 6-Phosphogluconate (M+1) G6P->6PG G6PD NADPH1 NADPH G6P->NADPH1 G3P Glyceraldehyde-3-Phosphate (M+1) F6P->G3P ... Pyruvate Pyruvate G3P->Pyruvate Ru5P Ribulose-5-Phosphate (M+1) 6PG->Ru5P 6PGD NADPH2 NADPH 6PG->NADPH2 CO2 CO2 6PG->CO2 R5P Ribose-5-Phosphate (M+1) Ru5P->R5P X5P Xylulose-5-Phosphate (M+1) Ru5P->X5P S7P Sedoheptulose-7-Phosphate (M+1) E4P Erythrose-4-Phosphate (M+1) X5PR5P X5PR5P S7PG3P S7PG3P X5PR5P->S7PG3P Transketolase E4PF6P E4PF6P S7PG3P->E4PF6P Transaldolase X5PE4P X5PE4P F6PG3P F6PG3P X5PE4P->F6PG3P Transketolase

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.

ExperimentalWorkflow Start Start: Seed Cells CellCulture Cell Culture (Exponential Growth) Start->CellCulture Labeling Isotopic Labeling with This compound CellCulture->Labeling Quenching Metabolism Quenching (Ice-cold PBS wash) Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Analysis LC-MS Analysis Extraction->Analysis DataProcessing Data Processing and Flux Analysis Analysis->DataProcessing End End: Results Interpretation DataProcessing->End

Caption: Experimental workflow for metabolic flux analysis using this compound.

Unraveling Cellular Metabolism: Clinical Research Applications of D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled glucose, such as D-Glucose-d1-3, is a powerful tool in clinical and preclinical research for tracing and quantifying metabolic pathways. By replacing a hydrogen atom with its stable isotope, deuterium (B1214612), at a specific position on the glucose molecule, researchers can follow its journey through various biochemical reactions without perturbing the biological system.[1] This technique, known as metabolic flux analysis (MFA), provides a dynamic snapshot of cellular physiology, offering invaluable insights into disease mechanisms, drug efficacy, and pharmacokinetic profiles.[1] this compound serves as a tracer to elucidate the intricate workings of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The incorporation of the deuterium label into downstream metabolites can be precisely measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Key Clinical Research Applications

  • Oncology: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[3] this compound can be used to trace glucose uptake and its conversion to lactate, providing a quantitative measure of this metabolic reprogramming. This allows for the assessment of novel anti-cancer therapies that target cellular metabolism.

  • Diabetes and Metabolic Disorders: Understanding the dynamics of glucose production, uptake, and disposal is crucial in the study of diabetes and other metabolic diseases. Tracing with this compound enables the quantification of gluconeogenesis and glycogenolysis, offering insights into insulin (B600854) sensitivity and the effects of therapeutic interventions.[4]

  • Neurodegenerative Diseases: Glucose metabolism is essential for normal brain function, and its dysregulation has been implicated in neurodegenerative conditions. This compound can be used to study glucose transport and metabolism within the central nervous system.[2]

  • Drug Development: In drug development, this compound is used to assess the impact of a pharmacological agent on specific metabolic pathways. By quantifying changes in metabolic fluxes, researchers can confirm target engagement and understand the downstream effects of a drug candidate.[1] Furthermore, deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs.[5]

Experimental Workflow for Metabolic Flux Analysis

The general workflow for a metabolic tracer experiment involves several key stages, from experimental design to data analysis.

Metabolic Flux Analysis Workflow cluster_0 Experimental Design cluster_1 In Vitro / In Vivo Experiment cluster_2 Analytical Phase cluster_3 Data Interpretation exp_design Tracer Selection (this compound) & Labeling Strategy cell_culture Cell Seeding & Growth exp_design->cell_culture labeling Introduction of this compound cell_culture->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis GC-MS or NMR Analysis extraction->analysis data_analysis Isotopologue Distribution Analysis analysis->data_analysis flux_calc Metabolic Flux Calculation data_analysis->flux_calc interpretation Biological Interpretation flux_calc->interpretation

A generalized workflow for a metabolic tracer experiment.

Tracing this compound Through Central Carbon Metabolism

The deuterium label on this compound can be traced through several key metabolic pathways, allowing for the quantification of their relative activities.

Glucose Metabolism Pathway Glucose This compound G6P Glucose-6-Phosphate-d1 Glucose->G6P F6P Fructose-6-Phosphate-d1 G6P->F6P Glycolysis Ribose5P Ribose-5-Phosphate G6P->Ribose5P Pentose Phosphate Pathway F16BP Fructose-1,6-Bisphosphate-d1 F6P->F16BP GAP Glyceraldehyde-3-Phosphate-d1 F16BP->GAP DHAP Dihydroxyacetone Phosphate F16BP->DHAP PEP Phosphoenolpyruvate GAP->PEP DHAP->GAP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Simplified diagram of central glucose metabolism.

Quantitative Data Summary

The following table provides an example of quantitative data that can be obtained from a metabolic flux analysis study using a deuterated glucose tracer. The values represent relative metabolic fluxes normalized to the glucose uptake rate.

Metabolic ReactionFlux (Fe-replete)Flux (Fe-limited)Fold Change
Glucose -> Gluconate (periplasmic)1001101.1
Glucose -> G6P (intracellular)90450.5
G6P -> Ribose-5-P (oxidative PPP)30150.5
F6P -> G3P (non-oxidative PPP)1050.5
Pyruvate -> Acetyl-CoA50250.5
Isocitrate -> α-Ketoglutarate40200.5

Data adapted from a study on Pseudomonas putida and is for illustrative purposes.[6]

Protocols

Note: The following protocols are generalized for the use of deuterated glucose tracers in metabolic flux analysis and are based on established methodologies.[1] Specific experimental parameters may need to be optimized for your particular cell type or animal model.

Protocol 1: In Vitro Metabolic Labeling of Adherent Mammalian Cells

Objective: To label cultured mammalian cells with this compound for metabolic flux analysis.

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Glucose-free culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Multi-well culture plates (e.g., 6-well)

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of labeling. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM) and dFBS.

  • Initiate Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined period to allow the cells to reach an isotopic steady state. This time should be optimized for your cell line and can range from minutes to several hours.[7]

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plates on ice.

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the extracts using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite extracts are now ready for derivatization and analysis by GC-MS or for resuspension for LC-MS or NMR analysis.

Protocol 2: In Vivo Deuterated Glucose Infusion in a Murine Model

Objective: To label metabolites in vivo by intravenous infusion of this compound.

Materials:

  • This compound

  • Sterile saline

  • Anesthetized mouse

  • Infusion pump and catheter

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools (forceps, scissors), pre-chilled

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol)

Procedure:

  • Tracer Preparation: Prepare a sterile solution of this compound in saline at the desired concentration for infusion.

  • Animal Preparation: Anesthetize the mouse and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.

  • Tracer Infusion:

    • Administer a bolus "priming" dose of this compound to rapidly increase the isotopic enrichment in the plasma.[8]

    • Immediately follow with a constant infusion of the this compound solution at a predetermined rate for the desired duration.[8] Infusion times can range from hours to days depending on the biological question.

  • Sample Collection:

    • Blood: Collect small blood samples at various time points throughout the infusion to monitor plasma glucose enrichment.

    • Tissue: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) on ice.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

Protocol 3: Sample Derivatization and Analysis by GC-MS

Objective: To prepare and analyze metabolite extracts for deuterium labeling by GC-MS.

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., methoxylamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)

  • GC-MS instrument

Procedure:

  • Derivatization:

    • Oximation: Add 50 µL of methoxylamine hydrochloride solution to the dried metabolite extract. Vortex and incubate at 60°C for 60 minutes. This step stabilizes the open-chain form of sugars.[9]

    • Silylation: Cool the samples to room temperature. Add 50 µL of MSTFA with 1% TMCS. Incubate at 60°C for 30 minutes.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the metabolites on an appropriate GC column (e.g., DB-5ms).

    • Analyze the eluting compounds by mass spectrometry, collecting data in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the retention times and mass spectra of the derivatized metabolites.

    • Quantify the relative abundance of different mass isotopologues (e.g., M+0, M+1, M+2) for each metabolite.

    • Use metabolic flux analysis software to fit the labeling data to a metabolic model and calculate flux values.

Conclusion

This compound is a versatile and powerful tool for the clinical research community. Its application in metabolic flux analysis provides a quantitative understanding of cellular metabolism in health and disease. The protocols outlined above provide a framework for researchers to design and execute robust tracer studies, ultimately contributing to the development of new diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

How to correct for matrix effects in D-Glucose-d1-3 LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and correct for matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of D-Glucose-d1-3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative analysis.[3][4][5]

This compound is a small, polar molecule. When analyzing complex biological samples (e.g., plasma, serum, urine), it is susceptible to interference from other polar endogenous components like salts, amino acids, and especially phospholipids, making matrix effects a critical challenge.[4]

Q2: My this compound signal is inconsistent and reproducibility is poor. How can I determine if matrix effects are the cause?

Inconsistent signal and poor reproducibility are classic symptoms of matrix effects.[1] To confirm this, you can use two primary methods:

  • Post-Column Infusion (Qualitative Assessment): This method identifies at which points during your chromatographic run ion suppression or enhancement occurs.[2][6] A constant flow of this compound standard is infused into the mass spectrometer (after the LC column). A blank matrix extract is then injected onto the column. Dips or peaks in the otherwise stable this compound signal indicate the retention times where matrix components are causing interference.[1][2]

  • Post-Extraction Spiking (Quantitative Assessment): This is the industry "gold standard" for quantifying the extent of matrix effects.[4] It involves comparing the peak area of the analyte spiked into a processed blank matrix sample with the peak area of the analyte in a neat (clean) solvent.[7] The ratio of these responses, known as the Matrix Factor (MF), quantifies the degree of ion suppression or enhancement.[4]

Q3: How do I calculate the Matrix Factor (MF) to quantify the impact on my analysis?

The Matrix Factor (MF) is calculated using the post-extraction spiking method. A value of 1.0 (or 100%) indicates no matrix effect, a value <1.0 indicates ion suppression, and a value >1.0 indicates ion enhancement.

ParameterDescriptionFormula
A Peak response of the analyte spiked into a pre-extracted blank matrix.-
B Peak response of the analyte in a neat solution (e.g., mobile phase).-
Matrix Factor (MF) The quantitative measure of the matrix effect.MF = A / B
Matrix Effect % The percentage of signal suppression or enhancement.% ME = (1 - MF) * 100

A detailed protocol for this experiment is provided below.

Q4: What are the most effective strategies to minimize or correct for matrix effects when analyzing this compound?

A multi-step approach is the most effective, focusing first on minimization and then on compensation.

  • Optimize Sample Preparation: The primary goal is to remove interfering components before analysis.[3][8] For a polar analyte like glucose in a biological matrix, different techniques offer varying levels of cleanliness.[9]

  • Improve Chromatographic Separation: Modify your LC method (e.g., change the column, mobile phase pH, or gradient) to chromatographically separate this compound from the interfering matrix components identified via post-column infusion.[1][10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely recognized and robust method for compensating for matrix effects.[1][11] An ideal SIL-IS, such as D-Glucose-¹³C₆, will co-elute with your this compound analyte and be affected by matrix interferences in the same way.[12][13] Since quantification is based on the peak area ratio of the analyte to the IS, any signal suppression or enhancement is effectively cancelled out.[3]

  • Employ the Standard Addition Method: This method corrects for matrix effects that are unique to each sample. It involves creating a calibration curve within each individual sample by spiking it with known concentrations of the analyte.[6] While highly accurate, it is labor-intensive as it requires multiple injections for each sample.[1]

The following diagram illustrates a logical workflow for addressing matrix effects.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation & Correction cluster_2 Correction Strategies A Poor Reproducibility or Inaccurate Quantification B Perform Post-Column Infusion (Qualitative Screen) A->B Suspect Matrix Effect C Perform Post-Extraction Spike (Quantitative Assessment) B->C Suppression/Enhancement Zone Identified D Optimize Sample Preparation (e.g., SPE, LLE) C->D E Optimize Chromatography (Separate Analyte from Interference) D->E G Matrix Effect Eliminated? E->G F Implement Correction Strategy J Use Stable Isotope-Labeled IS (e.g., D-Glucose-¹³C₆) [Preferred Method] F->J K Use Matrix-Matched Calibrators F->K L Use Standard Addition Method F->L G->F No H Proceed with Validated Method G->H Yes I Method Not Reliable I->D Re-evaluate & Optimize J->I K->I L->I

References

Minimizing isotopic exchange of D-Glucose-d1-3 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isotopic exchange of D-Glucose-d1-3 during sample preparation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your isotopically labeled samples.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa. For this compound, this "back-exchange" can lead to the loss of the deuterium label at the C3 position. This is a critical issue as it can compromise the accuracy of quantitative analyses that rely on the isotopic enrichment of the molecule, such as in metabolic flux analysis using mass spectrometry or NMR.[1]

Q2: Which hydrogen/deuterium atoms on the glucose molecule are most susceptible to exchange?

The susceptibility to exchange varies for different positions on the glucose molecule:

  • Highly Labile: The hydrogen atoms of the hydroxyl (-OH) groups are very labile and will rapidly exchange with protons from any protic solvent like water.

  • Semi-Labile: The deuterium at the C1 (anomeric) position is more stable than the hydroxyl protons but can be susceptible to exchange, particularly under acidic or basic conditions through a process called mutarotation.

  • Generally Stable: The deuterium atoms attached to carbons C2 through C6, including the C3 position, are generally stable and not prone to exchange under standard analytical conditions. However, extreme pH and high temperatures can promote exchange at these positions as well.[1]

Q3: What are the primary factors that promote the unwanted isotopic exchange of this compound?

The two main factors that accelerate the rate of deuterium-hydrogen exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange reaction. The minimum rate of exchange for many organic molecules is typically observed in a slightly acidic to a neutral pH range.[1]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange. Therefore, maintaining low temperatures throughout the sample preparation process is crucial for minimizing deuterium loss.

Q4: Can enzymatic activity in my sample cause loss of the deuterium label at the C3 position?

Yes, enzymatic reactions during metabolic processes can lead to the loss of the deuterium label at the C3 position. For instance, the triosephosphate isomerase reaction in glycolysis can facilitate the exchange of the hydrogen (or deuterium) at the C3 position of glyceraldehyde-3-phosphate, which is derived from glucose. This is a critical consideration for in vivo or cell culture-based experiments. Rapid and effective quenching of metabolic activity is essential to prevent this enzymatic exchange.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of deuterium label detected by mass spectrometry (downward mass shift). Use of protic solvents (e.g., H₂O, standard buffers) during sample preparation.If experimentally feasible, use deuterated solvents (e.g., D₂O, Methanol-d4). Minimize the time the sample is in protic solvents.
Sample pH is too high or too low.Adjust the sample to a pH between 6.0 and 7.0. For quenching exchange, a rapid shift to a pH of around 2.5 can be effective if compatible with your downstream analysis.
Elevated sample temperature during preparation or storage.Maintain samples at low temperatures (0 - 4°C) at all times, from extraction to analysis. Use pre-chilled solvents and tubes.
Incomplete or slow quenching of metabolic activity in biological samples.Use a rapid quenching method, such as immediate immersion in liquid nitrogen or extraction with ice-cold 80% methanol (B129727), to halt enzymatic processes that can cause label exchange.
High variability in deuterium enrichment between replicate samples. Inconsistent timing of sample processing steps.Standardize all incubation and sample processing times. Process all samples as quickly and consistently as possible after harvesting.
Inconsistent quenching efficiency.Ensure the quenching step is applied uniformly and rapidly to all samples. For adherent cells, ensure complete and even contact with the quenching solution.
Differential evaporation or dilution.Be meticulous with sample volumes. Use appropriate sealed containers to prevent evaporation, especially when working with small volumes.

Data on Isotopic Exchange of this compound

While precise quantitative data for the percentage of deuterium exchange at the C3 position under all possible sample preparation conditions is not extensively documented, the following table summarizes the expected relative stability based on established chemical principles.

Condition Parameter Value/State Expected Isotopic Exchange at C3 Recommendation
pH Acidic< 4ModerateAvoid prolonged exposure to strongly acidic conditions.
Neutral6.0 - 7.5LowOptimal pH range for sample preparation and storage.
Basic> 8Moderate to HighAvoid alkaline conditions.
Temperature -80°CStorageVery LowRecommended for long-term storage of extracts.
0 - 4°CProcessingLowMaintain samples on ice or in a refrigerated centrifuge during all processing steps.
Room Temperature (~25°C)ProcessingModerateAvoid prolonged exposure to room temperature.
> 40°CProcessingHighAvoid heating samples.
Solvent Aprotic (e.g., Acetonitrile)ExtractionVery LowGood choice for extraction if compatible with the experimental workflow.
Protic (e.g., Methanol, Water)ExtractionLow to ModerateMinimize exposure time. Use cold solvents.
Enzymatic Activity Unquenched Biological Sample-HighRapid and effective quenching is critical.
Quenched Biological Sample-LowFollow recommended quenching protocols.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Cells

This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites, including this compound, from adherent cells in culture.

Materials:

  • Culture plates with cells labeled with this compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% methanol in water (LC-MS grade)

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Place the culture plate on a bed of ice.

  • Quickly aspirate the labeling medium.

  • Immediately wash the cells twice with a generous volume of ice-cold PBS to remove any remaining extracellular tracer.

  • After the final PBS wash, aspirate the PBS completely and add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).

  • Use a cell scraper to scrape the cells into the methanol solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Store the metabolite extract at -80°C until analysis.

Protocol 2: Metabolite Extraction from Tissue Samples

This protocol is suitable for the extraction of metabolites from tissue samples that have been flash-frozen to preserve isotopic labels.

Materials:

  • Flash-frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol in water (LC-MS grade)

  • Homogenizer (e.g., bead beater) with pre-chilled tubes and beads

  • Refrigerated centrifuge (4°C)

Procedure:

  • Pre-chill all equipment, including homogenizer tubes and beads, on dry ice or in a -80°C freezer.

  • Weigh the frozen tissue sample quickly.

  • Place the frozen tissue in the pre-chilled homogenizer tube.

  • Add the appropriate volume of pre-chilled (-80°C) 80% methanol (e.g., 1 mL per 50 mg of tissue).

  • Homogenize the tissue in the cold methanol until a uniform lysate is obtained.

  • Incubate the homogenate at -80°C for 15 minutes to ensure complete protein precipitation.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Store the metabolite extracts at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Labeled Cells/Tissue quench Rapid Quenching (e.g., Liquid N2 or -80°C 80% Methanol) start->quench Critical Step: Minimize Time extract Metabolite Extraction (Cold Solvent) quench->extract separate Phase Separation/ Protein Precipitation (Centrifugation at 4°C) extract->separate collect Collect Supernatant separate->collect store Store Extract at -80°C collect->store prepare_analysis Prepare for Analysis (e.g., Dry Down, Reconstitute) store->prepare_analysis analyze LC-MS or GC-MS Analysis prepare_analysis->analyze end Data Interpretation analyze->end

Caption: Experimental workflow for minimizing isotopic exchange.

logical_relationship cluster_outcomes Consequences high_temp High Temperature label_loss Loss of Deuterium Label high_temp->label_loss extreme_ph Extreme pH (Acidic or Basic) extreme_ph->label_loss long_exposure Prolonged Exposure to Protic Solvents long_exposure->label_loss enzymatic Enzymatic Activity enzymatic->label_loss inaccurate_data Inaccurate Quantitative Data label_loss->inaccurate_data low_temp Low Temperature (0-4°C) neutral_ph Neutral pH (6.0-7.5) rapid_processing Rapid Processing quenching Effective Quenching

Caption: Factors influencing isotopic exchange and mitigation.

References

Technical Support Center: Resolving Overlapping Peaks in NMR Spectra with D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using D-Glucose-d1-3 to resolve overlapping peaks in Nuclear Magnetic Resonance (NMR) spectra. The inherent structural complexity of carbohydrates often leads to significant signal overlap, complicating spectral analysis and structural elucidation.[1] Strategic isotopic labeling with deuterium (B1214612) can be a powerful tool to simplify complex spectra.

Troubleshooting Guide

This section addresses common problems encountered during NMR experiments with this compound in a question-and-answer format, providing actionable solutions.

ProblemQuestionAnswer
Peak Disappearance or Reduced Intensity I've substituted my regular glucose with this compound, and now some of my proton peaks have disappeared or are significantly weaker. Is this normal?Yes, this is the expected and desired outcome. The deuterium nucleus (²H) has a different gyromagnetic ratio and spin quantum number (I=1) compared to a proton (¹H, I=1/2). In a standard ¹H NMR experiment, the signals from the deuterated positions (C1-H and C3-H) will not be observed in the proton spectrum, effectively "deleting" these peaks and simplifying the spectrum.
Unexpected Peak Splitting I'm observing unusual splitting patterns in my ¹³C NMR spectrum after using this compound. What is causing this?Deuterium is a spin-1 nucleus, and it can couple to adjacent ¹³C nuclei. This coupling (²H-¹³C) will cause the ¹³C signal to split into a triplet (1:1:1 ratio) for a single attached deuterium.[2] This can be a useful confirmation of deuteration at a specific site.
Changes in Chemical Shifts The chemical shifts of protons and carbons near the deuterated sites have shifted slightly upfield. Why did this happen?This phenomenon is known as the "deuterium isotope effect" on chemical shifts. The substitution of a proton with a deuteron (B1233211) can cause a small upfield shift (typically 0.01-0.05 ppm for ¹H and 0.1-0.5 ppm for ¹³C) for the signals of neighboring nuclei.[2][3] This effect is valuable for assigning signals in crowded spectral regions.
Inaccurate Integration The integration of the remaining proton signals in my ¹H NMR spectrum seems inaccurate for quantitative analysis. How can I address this?Deuteration can affect the relaxation times (T1) of nearby protons, which can in turn affect the accuracy of integration if the relaxation delay in your NMR experiment is not sufficiently long. To obtain reliable quantitative data, ensure that the relaxation delay is at least 5 times the longest T1 of the protons of interest.
Difficulty in Confirming Deuteration How can I be certain that the deuterium incorporation has occurred at the intended C1 and C3 positions?The most direct method is to acquire a ²H (deuterium) NMR spectrum. You should observe signals corresponding to the deuterons at the C1 and C3 positions. Additionally, in the ¹³C NMR spectrum, the signals for C1 and C3 should show the characteristic triplet splitting pattern due to one-bond ¹³C-²H coupling. The absence of cross-peaks for H1/C1 and H3/C3 in a ¹H-¹³C HSQC spectrum is also a strong indicator of successful deuteration.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound to resolve overlapping peaks?

A1: The primary reason is spectral simplification. Carbohydrate NMR spectra are notoriously complex due to the presence of many similar proton and carbon environments, leading to severe signal overlap, particularly in the non-anomeric region (typically 3.0-4.5 ppm).[1][4] By selectively replacing protons at the C1 and C3 positions with deuterium, you effectively remove their signals from the ¹H NMR spectrum. This reduces the number of peaks and minimizes overlap, making it easier to identify and assign the remaining signals.

Q2: How does this compound help in peak assignment?

A2: Besides simplifying the spectrum, the deuterium isotope effect can aid in assignment. The small upfield shift induced by deuterium on neighboring proton and carbon signals can help to identify which signals are in close proximity to the C1 and C3 positions.[3] This provides valuable structural information that can be used in conjunction with 2D NMR techniques for unambiguous peak assignment.

Q3: When should I consider using this compound over standard 2D NMR techniques?

A3: While 2D NMR techniques like COSY, TOCSY, and HSQC are powerful tools for resolving overlap, they may not always be sufficient for highly complex carbohydrate structures or mixtures.[1][5] this compound can be used as a complementary technique in such cases. It is particularly useful when:

  • Even in 2D spectra, there is significant overlap of cross-peaks.

  • You need to confirm the assignment of signals near the C1 and C3 positions.

  • You are studying the binding of glucose to a protein or other molecule and want to selectively observe protons on either the glucose or the binding partner.

Q4: Can I use this compound for quantitative studies?

A4: Yes, but with caution. As mentioned in the troubleshooting guide, deuteration can affect relaxation times, which may impact the accuracy of integration in ¹H NMR. It is crucial to use appropriate experimental parameters, particularly a sufficiently long relaxation delay, to ensure accurate quantification.

Q5: Where can I obtain this compound?

A5: The synthesis of specifically labeled isotopic compounds like this compound is a specialized process.[6][7] It is typically sourced from commercial suppliers of stable isotopes and isotopically labeled compounds.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Dissolve the Sample: Dissolve an appropriate amount of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.6 mL of D₂O, acetone-d₆, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the experimental requirements.[1]

  • Vortex and Centrifuge: Vortex the sample thoroughly to ensure complete dissolution. If any particulate matter is present, centrifuge the sample to prevent it from interfering with the NMR measurement.

  • Transfer to NMR Tube: Carefully transfer the supernatant to a clean, dry NMR tube.

  • Add Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added.

Protocol 2: NMR Data Acquisition

This protocol provides a general guideline. Specific parameters may need to be optimized based on the spectrometer and the sample.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the desired nuclei (e.g., ¹H and ¹³C).

    • Shim the magnetic field to achieve good resolution and lineshape.

  • 1D ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 10-12 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds (ensure it is at least 5 times the longest T1 for quantitative measurements).

    • Acquisition Time: 2-3 seconds.

  • 2D NMR Acquisition (¹H-¹³C HSQC):

    • Pulse Program: A sensitivity-enhanced, gradient-selected HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width: ~10 ppm in the ¹H dimension (F2) and ~100 ppm in the ¹³C dimension (F1), centered around the expected carbohydrate carbon region (60-110 ppm).

    • Number of Increments: 256 to 512 in the t₁ dimension.

    • Number of Scans: 4 to 16 per increment.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145-160 Hz.

Data Interpretation

Expected Deuterium-Induced Isotope Shifts in this compound NMR Spectra

The following table summarizes the anticipated effects of deuterium substitution at the C1 and C3 positions on the ¹H and ¹³C NMR spectra of D-glucose. The exact values of the isotope shifts can vary depending on the solvent and temperature.

NucleusPositionExpected EffectApproximate Shift (ppm)
¹H H1, H3Signal disappears from the ¹H spectrumN/A
H2, H4Small upfield shift-0.01 to -0.03
¹³C C1, C3Signal splits into a 1:1:1 tripletN/A
Upfield shift-0.2 to -0.5
C2, C4, C5Small upfield shift-0.05 to -0.15[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_1d Acquire 1D ¹H NMR setup->acq_1d acq_2d Acquire 2D NMR (e.g., ¹H-¹³C HSQC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline Correction) acq_2d->process assign Assign Resonances process->assign compare Compare with Unlabeled Glucose Spectrum assign->compare

Caption: Experimental workflow for resolving overlapping NMR peaks using this compound.

logical_relationship cluster_problem The Problem cluster_strategy The Strategy cluster_outcome The Outcome overlap Overlapping Peaks in ¹H NMR Spectrum of Glucose synthesis Synthesize this compound overlap->synthesis Leads to the need for substitution Replace ¹H with ²H at C1 and C3 positions synthesis->substitution simplification Spectral Simplification substitution->simplification Results in disappearance H1 and H3 signals disappear from ¹H spectrum simplification->disappearance resolution Improved Resolution of Remaining Signals simplification->resolution assignment Easier Peak Assignment resolution->assignment

Caption: Logical diagram illustrating how this compound resolves peak overlap in NMR.

References

Technical Support Center: Optimizing Quenching Methods for D-Glucose-d1-3 Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quenching methods for accurate metabolic studies using D-Glucose-d1-3. Find troubleshooting advice, detailed protocols, and comparative data to ensure the integrity of your metabolomics samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within a biological sample.[1][2] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment, preventing further metabolic changes that could alter the results of your this compound analysis.[1][3]

Q2: What are the most common causes of metabolite leakage during quenching?

A2: Metabolite leakage is often caused by damage to the cell membrane.[1][4] The most common culprits include:

  • Inappropriate quenching solvent: Using a solvent that disrupts the cell membrane, such as 100% methanol (B129727), can lead to significant leakage.[1][2]

  • Osmotic shock: A significant difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, damaging the membrane.[1]

  • Extreme temperatures: While cold temperatures are necessary to slow metabolism, excessively low temperatures or the formation of ice crystals can also compromise membrane integrity.[1][4]

  • Prolonged exposure: The longer the cells are in contact with the quenching solvent, the higher the risk of leakage.[1][5]

Q3: What are the most widely used quenching methods for metabolic studies?

A3: Commonly used quenching methods include the addition of a low-temperature organic solvent (like cold methanol), rapid freezing with liquid nitrogen, and the use of a low-temperature isotonic solution.[1][2][3] The choice of method often depends on the cell type and the specific metabolites of interest.[1] Fast filtration is another effective technique, particularly for suspension cultures, as it allows for rapid separation of cells from the culture medium before quenching.[6][7][8]

Q4: Is liquid nitrogen a "leakage-free" quenching method?

A4: While liquid nitrogen is highly effective at rapidly halting metabolism by snap-freezing, it does not in itself prevent leakage during the subsequent extraction steps.[1][3] The thawing and extraction procedures following liquid nitrogen quenching must be carefully controlled to prevent membrane damage and metabolite loss.[1] For instance, a study on HeLa cells found that quenching with liquid nitrogen followed by extraction with 50% acetonitrile (B52724) was an optimal method for minimizing loss.[1][9]

Q5: How can I minimize metabolite leakage when using a cold methanol quenching protocol?

A5: To minimize leakage with cold methanol, it is crucial to optimize the methanol concentration, temperature, and exposure time.[1] Using an aqueous solution of methanol is generally recommended over pure methanol.[1][2] For example, some studies have found that 40% aqueous methanol at -25°C is optimal for Penicillium chrysogenum, while 80% cold methanol is effective for Lactobacillus bulgaricus.[1][5][10] It is essential to validate and optimize the quenching conditions for each specific microorganism or cell type.[5]

Troubleshooting Guide

Problem 1: Significant loss of intracellular metabolites in my samples.

Possible Cause Suggested Solution
Cell membrane damage from quenching solvent. Avoid using 100% methanol.[1][2] Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find the optimal balance for your cell type.[1] Consider adding a buffer, like HEPES, to the quenching solution to help maintain cell integrity.[1]
Osmotic shock. Use an isotonic quenching solution, such as 0.9% sterile saline, to maintain cellular integrity.[1][3]
Prolonged exposure to the quenching solvent. Minimize the contact time between the cells and the quenching solution.[1] Process the quenched cells as quickly as possible. Fast filtration methods can significantly reduce this time.[6][7]
Inappropriate cell collection method. For adherent cells, avoid enzymatic digestion with trypsin, which can damage cell membranes and lead to metabolite leakage. Scraping cells after removing the medium is recommended.[2]

Problem 2: Inconsistent metabolomics data across replicates.

Possible Cause Suggested Solution
Incomplete quenching of metabolism. Ensure the quenching solution is sufficiently cold and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1][5] For some organisms and metabolites, quenching in a cold acidic organic solvent can be more effective.[11]
Metabolite degradation after quenching. If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) after quenching to prevent acid-catalyzed degradation of metabolites.[1][11]
Carryover of extracellular media. For adherent cells, wash them quickly with a suitable buffer like warm PBS before quenching.[1] For suspension cultures, fast filtration is a highly reproducible alternative to slow pelleting for removing media.[12]
Incomplete cell lysis during extraction. Incorporate a homogenization step, such as sonication or bead beating, after adding the extraction solvent to ensure complete cell disruption and metabolite release.[12]

Data Presentation

Table 1: Comparison of Common Quenching Methods

Quenching Method Advantages Disadvantages Best Suited For
Cold Aqueous Methanol Simple, fast, and effective for many microorganisms.[4] Can be optimized by adjusting methanol concentration.[5]Can cause metabolite leakage if not optimized for the specific cell type.[4][13] The optimal methanol concentration varies between organisms.[5]A wide range of microbial cells, but requires careful optimization.[4]
Liquid Nitrogen Flash-Freezing Provides the most rapid temperature drop to halt metabolism.[3][12] Suitable for both adherent and suspension cells.Does not prevent leakage during subsequent extraction steps, which must be carefully controlled.[1][3] Can cause cell membrane damage due to ice crystal formation.[4]Adherent cells and situations requiring the fastest possible metabolic arrest.[12]
Cold Isotonic Saline Minimizes osmotic shock and metabolite leakage.[3][13] Effective for sensitive mammalian cells.[12]May not quench metabolism as rapidly as cold solvents or liquid nitrogen.Suspension cultures of mammalian cells and other sensitive cell types.[14]
Fast Filtration Rapidly separates cells from the culture medium, minimizing carryover.[6] Allows for a very short time between sampling and quenching (e.g., <15 seconds).[6]Requires specialized filtration equipment. The vacuum pressure must be optimized to prevent cell damage.[6]Suspension cell cultures, especially when analyzing metabolites present in the culture medium.[7][15]

Table 2: Effect of Methanol Concentration on Metabolite Recovery in Penicillium chrysogenum

Quenching Solution (QS) Temperature Average Metabolite Recovery (%)
60% (v/v) Aqueous Methanol-40°CSuboptimal, significant leakage observed
Pure Methanol-40°CSuboptimal, significant leakage observed
40% (v/v) Aqueous Methanol-25°C95.7 (±1.1)
Data adapted from a study on Penicillium chrysogenum, highlighting the importance of optimizing methanol concentration.[5]

Experimental Protocols

Protocol 1: Liquid Nitrogen Quenching for Adherent Cells

  • Preparation: Grow adherent cells in multi-well plates to the desired confluency. Prepare a container of liquid nitrogen.

  • Washing: Aspirate the culture medium completely. Quickly wash the cells with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove extracellular metabolites. This wash step should be as brief as possible (<10 seconds).[1]

  • Quenching: Immediately aspirate the PBS and add liquid nitrogen directly to the plate to flash-freeze the cells.[1]

  • Metabolite Extraction: Add a pre-chilled (-20°C or -80°C) extraction solvent (e.g., 50% acetonitrile or 80% methanol) directly to the frozen cells in the plate.[1][9]

  • Cell Scraping: Scrape the cells from the plate into the extraction solvent.[1]

  • Collection: Collect the cell lysate and proceed with downstream processing for metabolome analysis.[1]

Protocol 2: Cold Saline Quenching for Suspension Cultures

  • Preparation: Grow suspension cells to the desired density. Prepare an ice-cold saline solution (e.g., 0.9% NaCl).

  • Quenching: Add an excess volume of the ice-cold saline to the cell culture to rapidly dilute extracellular metabolites and lower the temperature.[1][14]

  • Harvesting: Quickly centrifuge the cell suspension at a low speed to pellet the cells.[1]

  • Washing: Discard the supernatant and gently resuspend the cell pellet in a cold washing solution to remove any remaining media components.[1]

  • Final Centrifugation: Centrifuge the cells again to obtain a final cell pellet for extraction.

Protocol 3: Fast Filtration Quenching for Suspension Cultures

  • Setup: Assemble a vacuum filtration unit with a suitable filter membrane (e.g., glass fiber).

  • Filtration: Quickly filter the cell suspension using a defined vacuum pressure. The vacuum should be strong enough for rapid filtration but not so high as to cause cell damage.[6]

  • Washing: While the cells are on the filter, rapidly wash them with a cold, iso-osmotic solution (e.g., 0.9% NaCl) to remove residual culture medium.[6]

  • Quenching: Immediately transfer the filter with the washed cells into liquid nitrogen to quench metabolism. This entire process can be completed in under 15 seconds.[6]

  • Extraction: Proceed with metabolite extraction directly from the filter.

Mandatory Visualizations

glycolysis_pathway glucose This compound g6p Glucose-6-phosphate-d1-3 glucose->g6p Hexokinase f6p Fructose-6-phosphate-d1-3 g6p->f6p f16bp Fructose-1,6-bisphosphate-d1-3 f6p->f16bp Phosphofructokinase g3p Glyceraldehyde-3-phosphate-d(1) f16bp->g3p dhap Dihydroxyacetone-phosphate-d(1) f16bp->dhap bpg13 1,3-Bisphosphoglycerate g3p->bpg13 dhap->g3p pg3 3-Phosphoglycerate bpg13->pg3 pg2 2-Phosphoglycerate pg3->pg2 pep Phosphoenolpyruvate pg2->pep pyruvate Pyruvate pep->pyruvate Pyruvate Kinase tca TCA Cycle pyruvate->tca

Caption: Metabolic fate of this compound through the glycolytic pathway.

quenching_workflow start Start: Cell Sample cell_type Cell Type? start->cell_type adherent Adherent Cells cell_type->adherent Adherent suspension Suspension Cells cell_type->suspension Suspension adherent_wash Quick Wash (PBS) adherent->adherent_wash suspension_method Separation Method? suspension->suspension_method adherent_quench Quench: Liquid Nitrogen adherent_wash->adherent_quench extraction Metabolite Extraction adherent_quench->extraction filtration Fast Filtration suspension_method->filtration Fastest/ Highest Purity centrifugation Centrifugation suspension_method->centrifugation Standard filtration_wash Wash on Filter (Cold Saline) filtration->filtration_wash centrifugation_quench Quench: Cold Saline or Cold Aqueous Methanol centrifugation->centrifugation_quench filtration_quench Quench: Liquid Nitrogen filtration_wash->filtration_quench filtration_quench->extraction centrifugation_quench->extraction

Caption: Decision workflow for selecting an optimal quenching method.

References

How to address the kinetic isotope effect in D-Glucose-d1-3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glucose-d1-3 in metabolic tracer experiments. The content is designed to help address challenges related to the kinetic isotope effect (KIE) and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant for this compound experiments?

A1: The Kinetic Isotope Effect (KIE) is the alteration in the rate of a chemical reaction that occurs when an atom in a reactant is substituted with one of its heavier isotopes.[1] In the case of this compound, a hydrogen atom (¹H) at the C-3 position is replaced by a deuterium (B1214612) atom (²H or D). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond.[2][3] Consequently, more energy is needed to break a C-D bond, which can lead to a slower rate for any metabolic reaction where the cleavage of this bond is a rate-determining step.[2] Failure to account for the KIE can lead to an underestimation of the true metabolic flux.[4]

Q2: What is the expected magnitude of the KIE for this compound?

A2: While direct experimental data for the KIE of this compound is not extensively documented in the searched literature, we can infer its potential magnitude from studies of other deuterated glucose molecules. For instance, studies using [6,6-²H₂]-glucose have reported a relatively small KIE of 4-6% for several metabolic products.[2][4] The KIE for this compound would be classified as a secondary KIE if the C-H bond at the C-3 position is not broken in the rate-determining step of a reaction. Secondary KIEs are typically smaller than primary KIEs and can range from 0.8 to 1.5.[1][5] The precise magnitude will depend on the specific enzymatic reaction being studied.

Q3: Which metabolic pathways are most likely to be affected by a KIE when using this compound?

A3: The deuterium at the C-3 position of glucose is transferred to the C-1 position of pyruvate (B1213749) during glycolysis. Therefore, enzymes that metabolize pyruvate and involve the C-H bond at this position could exhibit a KIE. For example, the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase or the decarboxylation of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex could be affected. The significance of the KIE will depend on whether the C-H bond cleavage at this position is part of the rate-limiting step of the reaction.

Q4: What is deuterium loss and how can it affect my this compound experiment?

A4: Deuterium loss refers to the exchange of deuterium atoms on a tracer molecule with hydrogen atoms from the surrounding aqueous environment (water) during enzymatic reactions.[4] This can lead to a lower-than-expected deuterium enrichment in downstream metabolites, which could be misinterpreted as lower metabolic flux. For example, it has been noted that during a full turn of the tricarboxylic acid (TCA) cycle, it is possible for all deuterium labels to be lost.[4] The potential for deuterium loss from this compound as it is metabolized should be considered when interpreting results.

Troubleshooting Guides

Issue 1: My calculated metabolic fluxes are lower than expected when using this compound.

  • Possible Cause: This is a classic indication of a Kinetic Isotope Effect. The enzymatic machinery may be processing the deuterated glucose more slowly than its non-deuterated counterpart, leading to an underestimation of the actual metabolic rate.

  • Troubleshooting Steps:

    • Review the Literature: Check for any published KIE values for similar deuterated glucose tracers in your experimental system.

    • Perform a Parallel Labeling Experiment: Conduct a parallel experiment using a ¹³C-labeled glucose tracer, such as [U-¹³C₆]-glucose, which is expected to have a negligible KIE.[4] A comparison of the metabolic flux rates between the two tracers will allow you to quantify the KIE for this compound.

    • Apply a Correction Factor: Once the KIE is determined, you can use this value as a correction factor in your metabolic flux analysis models to obtain a more accurate estimation of the true flux rates.[2]

Issue 2: The deuterium enrichment in my downstream metabolites is lower than anticipated, even after considering potential KIE.

  • Possible Cause: This could be due to deuterium loss, where the deuterium label is exchanged with protons from water in the cellular environment.

  • Troubleshooting Steps:

    • Analyze Multiple Metabolites: Measure the deuterium enrichment in a series of downstream metabolites to identify where the label loss might be occurring.

    • Consult Pathway Maps: Review the biochemical pathways to identify enzymatic steps where hydrogen exchange with water is known to occur.

    • Consider Alternative Tracers: If deuterium loss is significant and problematic for your specific research question, consider using a different isotopically labeled glucose, such as one labeled at a more stable position or a ¹³C-labeled tracer.

Data Presentation

Table 1: Summary of Reported Kinetic Isotope Effects for Deuterated Glucose Tracers

Tracer UsedMetabolic ProductsMeasured KIE (kH/kD)Implied Reduction in RateReference
[6,6-²H₂]-glucoseLactate, Glutamate, Glutamine1.020 - 1.0422.0% - 4.2%[4]
α-D-glucose-d7Lactate~1.15~13%[2]
D-Glucose-2-dNot specifiedConformational Equilibrium Isotope Effect (H/DKβ/α) = 1.027 ± 0.005Not directly a rate reduction[5]

Experimental Protocols

Protocol: Determining the Kinetic Isotope Effect of this compound using Parallel Labeling

Objective: To quantify the KIE of this compound by comparing its metabolic flux to that of a non-deuterated ¹³C-labeled glucose tracer.

Methodology:

  • Experimental Setup:

    • Prepare two identical sets of cell cultures or animal cohorts. Ensure all conditions (e.g., cell density, media, growth phase) are as consistent as possible.

    • Group 1 (Deuterated Tracer): Will be administered this compound.

    • Group 2 (¹³C Tracer): Will be administered a non-deuterated ¹³C tracer, such as [U-¹³C₆]-glucose.

  • Tracer Administration:

    • Prepare labeling media by supplementing glucose-free medium with the respective isotopic tracers at the same concentration.

    • For cell cultures, replace the standard medium with the labeling medium and incubate for a time course sufficient to achieve or approach isotopic steady state.

  • Metabolite Extraction:

    • At designated time points, rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol (B129727).[6]

    • Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the cell lysates to pellet insoluble material.

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extracts using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.[6]

    • Analyze the isotopic enrichment patterns of key downstream metabolites (e.g., lactate, pyruvate, TCA cycle intermediates) using a targeted LC-MS/MS method.[6]

  • Data Analysis and KIE Calculation:

    • Determine the rate of label incorporation (flux) for each group by modeling the time course of isotopic enrichment.

    • Calculate the KIE as the ratio of the flux measured with the ¹³C tracer (k-¹³C) to the flux measured with the this compound tracer (k-D): KIE = k-¹³C / k-D .

    • Apply this empirically determined KIE value as a correction factor in subsequent metabolic models using this compound.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Identical Cell Cultures media1 Prepare this compound Medium media2 Prepare [U-13C6]-Glucose Medium group1 Group 1: Incubate with this compound media1->group1 group2 Group 2: Incubate with [U-13C6]-Glucose media2->group2 quench_extract Quench Metabolism & Extract Metabolites group1->quench_extract group2->quench_extract lcms LC-MS/MS Analysis quench_extract->lcms flux_calc Calculate Isotopic Enrichment and Flux Rates lcms->flux_calc kie_calc Calculate KIE (k_13C / k_D) flux_calc->kie_calc

Caption: Experimental workflow for quantifying the KIE.

troubleshooting_flowchart decision decision process process result result start Inaccurate or Unexpected Flux Results with This compound q1 Are calculated fluxes significantly lower than expected? start->q1 a1_yes KIE is a probable cause. Proceed to quantification. q1->a1_yes Yes q2 Is downstream deuterium enrichment unexpectedly low? q1->q2 No quantify Design a parallel labeling experiment to measure KIE. a1_yes->quantify a1_no Consider other experimental factors: steady state, sample prep, analytical error. q2->a1_no No a2_yes Deuterium loss is likely. Investigate exchange reactions. q2->a2_yes Yes correct Apply correction factor to flux analysis model. quantify->correct end Corrected Flux Values correct->end

Caption: Troubleshooting decision tree for KIE issues.

metabolic_pathway glucose This compound (Deuterium on C3) g6p Glucose-6-Phosphate-d1 (Deuterium on C3) glucose->g6p Hexokinase f6p Fructose-6-Phosphate-d1 (Deuterium on C3) g6p->f6p PGI dhap DHAP f6p->dhap Aldolase g3p Glyceraldehyde-3-Phosphate-d1 (Deuterium on C1) f6p->g3p Aldolase dhap->g3p TPI pyruvate Pyruvate-d1 (Deuterium on C1) g3p->pyruvate Glycolysis (multiple steps) lactate Lactate-d1 (Deuterium on C1) pyruvate->lactate LDH acetylcoa Acetyl-CoA pyruvate->acetylcoa PDH tca TCA Cycle acetylcoa->tca

References

Ensuring complete cell lysis for D-Glucose-d1-3 extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure complete cell lysis for the accurate extraction of D-Glucose-d1-3 and other metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during cell lysis procedures, helping you identify and resolve common problems to improve the quality and yield of your metabolite extracts.

Issue: Low Metabolite Yield, Suspected Incomplete Lysis

Q1: My metabolite yield is consistently low, and I suspect incomplete cell lysis. How can I confirm this and what steps can I take to improve it?

A1: Confirmation of incomplete lysis is the first critical step. Several methods can be used for verification:

  • Microscopic Examination: This is the most direct method. After your lysis procedure, take a small aliquot of the cell suspension and examine it under a phase-contrast microscope. The presence of a significant number of intact cells indicates that your lysis protocol needs optimization.[1] For a more quantitative assessment, you can use a hemocytometer with trypan blue stain to count the remaining viable (unstained) versus lysed (stained) cells.[1]

  • Protein Quantification: A successful lysis will release intracellular contents, including proteins. You can perform a protein assay, such as a Bradford or BCA assay, on the supernatant after centrifuging your lysate.[1] A higher protein concentration is indicative of more efficient cell lysis. Comparing the protein yield from different lysis methods can help you determine the most effective one for your specific cell type.[1]

  • DNA/RNA Release: The release of nucleic acids is another indicator of cell disruption. The amount of DNA or RNA in the lysate supernatant can be quantified using spectrophotometry.[1]

If incomplete lysis is confirmed, consider the following troubleshooting steps:

  • Increase Lysis Intensity or Duration: For mechanical methods like sonication, you can gradually increase the amplitude or the total sonication time.[2] It is often effective to use short pulses (e.g., 10-20 seconds on) followed by a cooling period (e.g., 30 seconds off) to prevent excessive heat generation.[2] For bead beating, ensure you are using the appropriate bead size and material for your cell type and that the tubes are not overloaded.[2]

  • Optimize Lysis Buffer: The composition of your lysis buffer is crucial. If you are using a detergent-based method, ensure the detergent concentration is optimal, typically around 1.0% for nonionic detergents.[2][3] For bacterial cells, the addition of enzymes like lysozyme (B549824) can help break down the cell wall.[2]

  • Combine Lysis Methods: A combination of techniques can be more effective than a single method.[2] For instance, enzymatic digestion can be followed by sonication to enhance the lysis of bacterial cells.[2] Similarly, freeze-thaw cycles can be performed before homogenization to improve efficiency.[2]

  • Ensure Proper Sample Preparation: It is essential to fully resuspend the cells in the lysis buffer before beginning the disruption process to ensure uniform exposure to the lysis agent.[2] For adherent cells, ensure they are thoroughly scraped and mechanically displaced into the lysis solution.[2]

Issue: Potential Metabolite Degradation During Lysis

Q2: I am concerned about the impact of heat generated during mechanical lysis (e.g., sonication) on my metabolites. How can I minimize this?

A2: Heat generation is a common concern with mechanical lysis methods and can lead to the degradation of thermally sensitive metabolites.[2] Here are some strategies to mitigate this:

  • Work on Ice: Always keep your samples on ice before, during, and after the lysis procedure.[2]

  • Use Pulsed Sonication: Instead of continuous sonication, use short pulses (e.g., 10-20 seconds) followed by cooling periods (e.g., 30 seconds) on ice.[2] This allows the sample to cool down between bursts of energy.

  • Pre-cool Equipment: Ensure that any equipment that will come into contact with the sample, such as the sonicator probe or homogenizer, is pre-chilled.

  • Use a Cold Lysis Buffer: Start with an ice-cold lysis buffer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding cell lysis for metabolite extraction.

Q1: How do I choose the right cell lysis method for my experiment?

A1: The choice of cell lysis method depends on several factors, including the cell type, the location of the target metabolite, and the downstream application.[4]

Lysis MethodCell Type SuitabilityAdvantagesDisadvantages
Sonication Bacteria, Mammalian Cells[1]Efficient, suitable for small volumes.[1]Can generate heat, potentially damaging metabolites.[1][2]
Bead Beating Yeast, Fungi, Bacteria, Plant Cells[1]Highly effective for tough-to-lyse cells.[1]Can generate significant heat, requiring cooling.[1]
Freeze-Thaw Mammalian Cells, Bacteria[5]Simple and effective.Can be time-consuming and may not be sufficient for complete lysis of tough cells without mechanical aid.[1][5]
Detergent-Based Lysis Mammalian Cells, Bacteria[1]Simple, effective, and often used in kits.[1]Detergents can interfere with downstream analyses like mass spectrometry and may need to be removed.[1]
Solvent Extraction All cell types[1]Efficiently quenches enzymatic activity and extracts metabolites in one step.[1]May not be sufficient for complete lysis of tough cells without mechanical aid.[1]

Q2: What is "quenching" and why is it important for metabolite extraction?

A2: Quenching is the rapid inactivation of cellular metabolism. This is a critical step to ensure that the metabolic state of the cells is preserved at the moment of harvesting, preventing enzymatic reactions from altering the metabolite profile.[6] The most common method for quenching is the use of a cold solvent, such as ice-cold methanol (B129727).[6][7]

Q3: Can I use trypsin to harvest adherent cells for metabolomics studies?

A3: It is generally not recommended to use trypsin for harvesting cells for metabolomics.[8] Trypsin can disrupt the cell membrane, leading to the leakage of intracellular metabolites and resulting in lower extraction efficiency.[8] A better alternative is to use a cell scraper to physically detach the cells after removing the medium.[8]

Experimental Protocols

Protocol 1: Sonication of Mammalian Cells for Metabolite Extraction

  • Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Quenching and Lysis: Add ice-cold 80% methanol to the culture dish to quench metabolic activity and lyse the cells.[6][7]

  • Cell Scraping: Use a cell scraper to detach the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.[6]

  • Sonication: Place the tube on ice and sonicate using a probe sonicator. Use short pulses of 10-20 seconds on, followed by 30 seconds off, for a total of 2-3 minutes to prevent overheating.[2]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[2]

  • Collection: Carefully collect the supernatant containing the metabolites for further analysis.[2]

Protocol 2: Bead Beating of Bacterial Cells for Metabolite Extraction

  • Cell Harvesting: Pellet bacterial cells from a culture by centrifugation.

  • Washing: Wash the cell pellet with an appropriate ice-cold buffer or saline solution.

  • Preparation: Resuspend the cell pellet in a microcentrifuge tube containing ice-cold lysis buffer and an appropriate volume of beads (e.g., 0.1 mm glass or zirconia beads for bacteria). The total volume of cells, buffer, and beads should not exceed half the tube's capacity.[2]

  • Homogenization: Secure the tubes in a bead beater and process for 2-5 minutes at a high speed. To prevent overheating, processing can be done in cycles with cooling on ice in between.[2]

  • Clarification: Centrifuge the tubes to pellet the beads and cell debris.[2]

  • Collection: Carefully aspirate the supernatant containing the extracted metabolites.[2]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_extraction Metabolite Extraction cluster_analysis Downstream Analysis Harvest Cell Harvesting Wash Wash with Cold PBS Harvest->Wash Quench Quench Metabolism (e.g., Cold Methanol) Wash->Quench LysisMethod Lysis (Sonication, Bead Beating, etc.) Quench->LysisMethod Centrifuge Centrifugation to Pellet Debris LysisMethod->Centrifuge Collect Collect Supernatant (Metabolite Extract) Centrifuge->Collect Analysis Mass Spectrometry / NMR Collect->Analysis

Caption: Experimental workflow for metabolite extraction.

TroubleshootingFlow Start Low Metabolite Yield CheckLysis Confirm Incomplete Lysis? (Microscopy, Protein Assay) Start->CheckLysis Incomplete Incomplete Lysis CheckLysis->Incomplete Yes Complete Lysis is Complete CheckLysis->Complete No Optimize Optimize Lysis Protocol: - Increase Intensity/Duration - Optimize Buffer - Combine Methods Incomplete->Optimize OtherIssues Investigate Other Issues: - Metabolite Degradation - Inefficient Extraction Complete->OtherIssues

Caption: Troubleshooting logic for low metabolite yield.

References

Technical Support Center: D-Glucose-d1-3 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the potential instability of D-Glucose-d1-3 and related deuterated glucose compounds in aqueous solutions. The information provided is intended to help troubleshoot common issues and ensure the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: For optimal stability, this compound powder should be stored at -20°C. Stock solutions, preferably prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO), should be stored in small aliquots at -80°C to prevent multiple freeze-thaw cycles.[1] When stored at -80°C, stock solutions are typically stable for up to six months, while at -20°C, they should be used within one month.[2]

Q2: How long are aqueous solutions of this compound stable?

A2: Aqueous solutions of glucose and its analogs can be unstable and should ideally be prepared fresh for each experiment.[1] If you must prepare an aqueous stock solution, it is recommended to use it within one working day.[1] For longer-term storage of solutions, it is best to aliquot and freeze them at -20°C or -80°C.[3]

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: Deuterated glucose is susceptible to the same degradation pathways as unlabeled glucose.[4] The main concerns are:

  • Maillard Reaction: A non-enzymatic reaction with amino acids, peptides, or proteins.[4]

  • Caramelization: Occurs at high temperatures (above 160°C) and involves the removal of water and formation of furan (B31954) derivatives.[4]

  • Formation of Advanced Glycation End-products (AGEs): D-glucose and its derivatives can react non-enzymatically with biomolecules to form AGEs, which can impact experimental results.[1]

Q4: How does pH affect the stability of this compound in my experiments?

A4: The pH of the aqueous solution can significantly influence the stability of glucose. Acidic conditions can lead to degradation, with the formation of intermediates like 3,4-dideoxyglucosone-3-ene (3,4-DGE) and 5-hydroxymethylfurfural (B1680220) (5-HMF).[5] While some studies indicate that a lower initial pH (around 3) might slow down the formation of certain degradation products, it is crucial to maintain a pH range of 7.0 to 8.5 for optimal stability in most biological experiments.[3][5]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect in Experiments

  • Possible Cause: Degradation of this compound in your working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your aqueous working solution immediately before each experiment from a properly stored, frozen aliquot of a stock solution (e.g., in DMSO).[1]

    • Verify Compound Quality: Ensure the purity of your this compound. If possible, refer to the certificate of analysis from your supplier.[1]

    • Optimize Incubation Time: The effects of your compound may be time-dependent. Consider running a time-course experiment to determine the optimal duration for your specific assay.[1]

Issue 2: Precipitation of the Compound in Aqueous Solution

  • Possible Cause: Poor solubility or "crashing out" of the compound from the solution.

  • Troubleshooting Steps:

    • Check Solvent Concentration: High concentrations of organic solvents from the stock solution can cause precipitation when diluted into an aqueous medium.[1]

    • Pre-warm the Medium: Adding a cold, concentrated stock solution to warm culture medium can cause the compound to precipitate. Ensure your medium is at the experimental temperature (e.g., 37°C) and mix the solution gently.[1]

    • Perform a Solubility Test: Before your main experiment, test the solubility of your desired concentration of this compound in the cell-free medium under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation.[1]

Data on Factors Influencing Glucose Stability

FactorEffect on StabilityRecommendations
Temperature High temperatures accelerate degradation (e.g., caramelization).[4]Store powder at -20°C and stock solutions at -80°C.[1][2] Avoid excessive heat during experiments unless required by the protocol.
pH Acidic conditions can promote the formation of degradation products.[5]Maintain a pH between 7.0 and 8.5 for optimal stability in most biological assays.[3]
Moisture Glucose compounds are hygroscopic and can absorb moisture, which accelerates degradation.[4]Store in a dry environment and handle quickly when preparing solutions.
Presence of Amino Compounds Can lead to the Maillard reaction.[4]Be aware of this potential interaction in complex media like cell culture media.[1]

Experimental Protocols

Protocol: Generic Stability Study

This protocol can be adapted to assess the stability of this compound under your specific experimental conditions.

  • Objective: To evaluate the stability of this compound in a specific aqueous buffer or cell culture medium over time.

  • Materials:

    • This compound

    • Aqueous buffer or medium of interest

    • Analytical method for quantification (e.g., LC-MS, NMR)

  • Procedure: a. Prepare a fresh solution of this compound in the desired aqueous medium at the target concentration. b. Divide the solution into multiple aliquots. c. Store the aliquots under the conditions you want to test (e.g., 4°C, room temperature, 37°C). d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition. e. Analyze the concentration and purity of this compound in each aliquot using a validated analytical method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine its stability profile.

Visualizations

This compound This compound Maillard Reaction Maillard Reaction This compound->Maillard Reaction + Amino Compounds Caramelization Caramelization This compound->Caramelization + High Temperature AGEs AGEs Maillard Reaction->AGEs

Caption: Key degradation pathways for this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solution Prepare Fresh Aqueous Working Solution Stock_Solution->Working_Solution Dilute Introduce_to_System Introduce to Experimental System Working_Solution->Introduce_to_System Incubate Incubate under Controlled Conditions Introduce_to_System->Incubate Data_Collection Collect Data Incubate->Data_Collection Data_Analysis Analyze Results Data_Collection->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Check_Stability Verify Compound Stability (See Stability Protocol) Inconsistent_Results->Check_Stability Yes

References

Technical Support Center: D-Glucose-d1-3 Standard Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of D-Glucose-d1-3 standards. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for assessing the purity of a this compound standard?

A1: The purity of a this compound standard is primarily assessed based on three key parameters:

  • Chemical Purity: This refers to the percentage of the compound that is D-Glucose, irrespective of its isotopic composition. Common impurities may include other sugars, degradation products, or residual solvents from the synthesis process.

  • Isotopic Purity (Isotopic Enrichment): This measures the percentage of the this compound molecules that contain the deuterium (B1214612) atom at the specified position (d1-3). It indicates the effectiveness of the deuteration process.

  • Enantiomeric Purity: This ensures the standard is predominantly the D-enantiomer, as the L-enantiomer can interfere in biological assays.

Q2: What are the common impurities that can be found in a this compound standard?

A2: Impurities in a this compound standard can arise from the starting materials, synthesis process, or degradation over time. Common impurities include:

  • Unlabeled D-Glucose: The presence of non-deuterated glucose.

  • Other Monosaccharides: Such as fructose (B13574) or mannose.

  • Degradation Products: Including gluconic acid, a product of oxidation.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Anomers: The presence of both α- and β-anomers of this compound is expected in solution as they exist in equilibrium.

Q3: What are the recommended analytical techniques for purity validation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine chemical purity by separating this compound from other non-isotopic impurities.

  • Mass Spectrometry (MS): Essential for determining isotopic purity and confirming the molecular weight of the deuterated standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the position of the deuterium label, assessing chemical purity, and identifying and quantifying impurities.[2][3]

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I resolve it?

A: Peak tailing in HPLC analysis of carbohydrates can be caused by several factors. Here are some common causes and solutions:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the hydroxyl groups of glucose, causing tailing.

    • Solution: Use a column with end-capping or a polymer-based column specifically designed for carbohydrate analysis. Adjusting the mobile phase pH can also help to suppress silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[4]

  • Column Contamination: Accumulation of contaminants on the column can affect peak shape.

    • Solution: Flush the column with a strong solvent or replace the guard column.

Q: My retention times are drifting during the analysis. What should I check?

A: Drifting retention times can compromise the reliability of your results. Consider the following:

  • Column Temperature Fluctuation: Inconsistent column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[5]

  • Mobile Phase Composition Change: The composition of the mobile phase can change over time due to evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[5]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated before starting the analytical run.

Mass Spectrometry Analysis

Q: How do I accurately determine the isotopic enrichment of my this compound standard using MS?

A: Accurate determination of isotopic enrichment requires careful optimization of MS parameters and data analysis:

  • Method: High-resolution mass spectrometry (HRMS) is recommended for resolving the isotopic peaks.

  • Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the labeled (M+1) and unlabeled (M) molecular ions. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C).[6][7]

Q: I am observing unexpected ions in my mass spectrum. What could be their source?

A: Unexpected ions can originate from various sources:

  • Impurities: As mentioned in the FAQs, these could be other sugars or degradation products.

  • Adduct Formation: Glucose can readily form adducts with salts present in the mobile phase (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺).

    • Solution: Use high-purity solvents and additives. The presence of adducts can sometimes be used to confirm the molecular weight.

  • In-source Fragmentation: The glucose molecule might fragment in the ion source.

    • Solution: Optimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation.

NMR Spectroscopy Analysis

Q: How can I use ¹H NMR to assess the purity of my this compound standard?

A: ¹H NMR is a powerful tool for purity assessment:

  • Chemical Purity: The presence of signals from impurities can be detected and quantified by integrating their peaks relative to the anomeric proton signal of this compound.

  • Isotopic Purity: The reduction in the intensity of the proton signal at the C-3 position, where deuterium has been substituted, can be used to estimate the isotopic enrichment.

  • Solvent Impurities: Residual solvents from the synthesis will appear as characteristic signals in the spectrum.[8][9][10]

Q: The hydroxyl (-OH) proton signals in my ¹H NMR spectrum are broad and difficult to interpret. Why is this and what can I do?

A: The hydroxyl protons of glucose exchange rapidly with each other and with residual water in the NMR solvent, leading to broad signals.

  • Solution: While challenging to analyze directly, running the NMR in a supercooled aqueous solution can slow down this exchange and allow for the observation of sharper -OH signals.[11] However, for routine purity analysis, focusing on the non-exchangeable C-H protons is more common.

Quantitative Data Summary

ParameterTypical SpecificationAnalytical Technique
Chemical Purity >98%HPLC-UV/RI, qNMR
Isotopic Enrichment >98 atom % DMass Spectrometry, NMR
Enantiomeric Purity >99% D-GlucoseChiral HPLC

Experimental Protocols

HPLC-UV Method for Chemical Purity Assessment

This method is suitable for the separation and quantification of non-isotopic impurities in the this compound standard.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterCondition
Column Amino-based carbohydrate column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase 80:20 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 195 nm[12]
Injection Volume 10 µL
Sample Preparation Dissolve the standard in the mobile phase to a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram and integrate the peaks.

  • Calculate the chemical purity by dividing the peak area of this compound by the total area of all peaks.

Mass Spectrometry for Isotopic Purity Determination

This protocol describes the use of High-Resolution Mass Spectrometry (HRMS) to determine the isotopic enrichment of the this compound standard.

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

LC-MS Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient suitable for elution
Flow Rate 0.2 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Full scan in high-resolution mode
Mass Range m/z 100-300

Procedure:

  • Infuse the sample directly or inject it into the LC-MS system.

  • Acquire the full scan mass spectrum of the molecular ion region.

  • Identify the monoisotopic peak for the unlabeled D-Glucose (m/z 180.0634 for [M+H]⁺) and the labeled this compound (m/z 181.0697 for [M+H]⁺).

  • Calculate the isotopic enrichment by comparing the intensities of the labeled and unlabeled peaks, after correcting for the natural abundance of ¹³C.

Quantitative NMR (qNMR) for Purity Assessment

This method allows for the determination of chemical purity by using a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound standard

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O)

NMR Parameters:

ParameterSetting
Pulse Program A quantitative pulse sequence with a long relaxation delay (e.g., 5 x T₁)
Number of Scans Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more)
Relaxation Delay (d1) 30-60 seconds
Temperature 298 K

Procedure:

  • Accurately weigh a known amount of the this compound standard and the internal standard into an NMR tube.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Acquire the ¹H NMR spectrum using quantitative parameters.

  • Integrate a well-resolved signal from the this compound (e.g., the anomeric proton) and a signal from the internal standard.

  • Calculate the purity of the this compound standard using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Purity Assessment cluster_validation Final Validation Sample This compound Standard Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC MS Mass Spectrometry Dissolve->MS NMR NMR Spectroscopy Dissolve->NMR ChemPurity Chemical Purity HPLC->ChemPurity IsoPurity Isotopic Purity MS->IsoPurity NMR->ChemPurity NMR->IsoPurity StrucConfirm Structural Confirmation NMR->StrucConfirm FinalReport Purity Validation Report ChemPurity->FinalReport IsoPurity->FinalReport StrucConfirm->FinalReport

Caption: Workflow for the purity validation of a this compound standard.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Secondary Interactions? Problem->Cause1 Cause2 Sample Overload? Problem->Cause2 Cause3 Column Contamination? Problem->Cause3 Solution1 Use end-capped column or adjust mobile phase pH Cause1->Solution1 Solution2 Reduce injection volume or sample concentration Cause2->Solution2 Solution3 Flush column or replace guard column Cause3->Solution3

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Chromatographic Separation of D-Glucose-d1-3 and Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the chromatographic separation of D-Glucose-d1-3 and other related sugars. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

A1: this compound is presumed to be a deuterated form of D-Glucose, where one or more hydrogen atoms have been replaced by deuterium. The nomenclature "d1-3" is ambiguous; however, the primary challenge in separating any deuterated glucose from its unlabeled counterpart lies in their identical chemical properties and molecular structures. Chromatographically, they behave almost identically, making baseline separation extremely difficult with standard HPLC methods. The separation from other sugars, such as fructose (B13574) or galactose, is also challenging due to their isomeric or epimeric nature.

Q2: What is the most suitable chromatographic technique for separating this compound from other sugars?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for the separation of polar compounds like sugars.[1][2] HILIC columns, particularly those with amide or amino stationary phases, provide good retention and selectivity for monosaccharides. When coupled with a mass spectrometer (HILIC-MS), it allows for the differentiation of isotopologues like this compound from unlabeled glucose based on their mass-to-charge ratio, even if they are not chromatographically resolved.[1][3]

Q3: How can I prevent peak splitting or broadening when analyzing glucose?

A3: Peak splitting or broadening for sugars like glucose is often due to the presence of anomers (α- and β- forms) in solution.[4] To address this, consider the following:

  • Elevated Column Temperature: Increasing the column temperature (e.g., to 60-80°C) can accelerate the interconversion between anomers, resulting in a single, sharper peak.

  • Mobile Phase Modification: Using a slightly alkaline mobile phase can also promote anomer mutarotation and improve peak shape. However, ensure your column is stable under these conditions.

  • Derivatization: While adding a step to the workflow, derivatization of the sugars can prevent anomer formation and lead to sharper peaks.

Q4: What are the key parameters to optimize for improving the resolution between glucose and other sugar isomers like fructose and galactose?

A4: Optimizing the separation of sugar isomers requires careful method development. Key parameters to consider are:

  • Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer in HILIC is critical. A shallower gradient or isocratic elution with a carefully optimized solvent ratio can improve resolution.[5]

  • Stationary Phase Chemistry: Different HILIC column chemistries (e.g., amide, amino, diol) will offer varying selectivities for sugar isomers. Screening different columns can be beneficial.

  • Column Temperature: As mentioned for anomer separation, temperature can also influence the selectivity between different sugars.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor retention of glucose and other sugars Mobile phase is too polar (high water content in HILIC).Incorrect column choice (e.g., using a reversed-phase column).Increase the percentage of organic solvent (acetonitrile) in the mobile phase.Ensure you are using a HILIC column (e.g., amide, amino, or diol).
Peak splitting or broad peaks for glucose Anomer separation (α- and β-glucose).Column degradation.Increase the column temperature (e.g., 60-80°C).Use a slightly alkaline mobile phase.Consider derivatization of the sugars.Replace the column if it's old or has been subjected to harsh conditions.
Co-elution of this compound and unlabeled D-Glucose Isotopologues have nearly identical chromatographic behavior.This is expected. Utilize a mass spectrometer (MS) detector to distinguish them based on their mass difference. Chromatographic separation is not a practical goal.
Poor resolution between glucose and other monosaccharides (e.g., fructose, galactose) Suboptimal mobile phase composition.Inappropriate column chemistry.Unsuitable column temperature.Optimize the acetonitrile/water ratio in the mobile phase. Experiment with shallow gradients.Screen different HILIC columns with varying stationary phases.Systematically vary the column temperature to assess its impact on selectivity.
Baseline noise or drift Contaminated mobile phase or column.Detector issues (e.g., lamp in RI detector).Filter all mobile phases.Flush the column with a strong solvent.Check the detector's performance and perform necessary maintenance.

Experimental Protocols

General HILIC-MS Method for Monosaccharide Analysis

This protocol provides a starting point for the separation and detection of this compound and other monosaccharides. Optimization will be required based on your specific instrument and sample matrix.

1. Sample Preparation:

  • For simple mixtures, dissolve the sugar standards in a solution that mimics the initial mobile phase composition (e.g., 80:20 acetonitrile:water).
  • For complex matrices (e.g., plasma, cell extracts), a protein precipitation step followed by supernatant evaporation and reconstitution in the initial mobile phase is recommended.

2. Chromatographic Conditions:

Parameter Condition
Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 85% B to 65% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

3. Mass Spectrometry Conditions (Negative Ion Mode ESI):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Scan Range m/z 179-190 (for hexoses)

Visualizations

TroubleshootingWorkflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? (Broadening, Splitting) start->peak_shape resolution Poor Resolution? peak_shape->resolution No anomers Check for Anomer Separation peak_shape->anomers Yes retention Poor Retention? resolution->retention No mobile_phase_comp Optimize Mobile Phase Composition (ACN/Water ratio) resolution->mobile_phase_comp Yes mobile_phase_polar Increase Organic Solvent % retention->mobile_phase_polar Yes end Problem Resolved retention->end No temp Increase Column Temperature anomers->temp mobile_phase_ph Adjust Mobile Phase pH anomers->mobile_phase_ph temp->end mobile_phase_ph->end column_chem Try Different HILIC Column Chemistry mobile_phase_comp->column_chem gradient Adjust Gradient Slope column_chem->gradient gradient->end column_choice Verify HILIC Column Use mobile_phase_polar->column_choice column_choice->end

Caption: Troubleshooting workflow for common chromatographic issues.

SeparationModes cluster_sugars Types of Sugar Separation Challenges cluster_techniques Recommended Chromatographic Approaches isotopologues Isotopologues (this compound vs D-Glucose) ms_detection Mass Spectrometry (MS) Detection isotopologues->ms_detection Primary Method isomers Isomers (Glucose vs Fructose) hilic HILIC (Amide, Amino, Diol) isomers->hilic Effective For epimers Epimers (Glucose vs Galactose) epimers->hilic Effective For anomers Anomers (α-Glucose vs β-Glucose) temp_control Temperature Control anomers->temp_control Key for Merging Peaks hilic->ms_detection Often Coupled With

References

Troubleshooting guide for deuterated glucose tracer experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting deuterated glucose tracer experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

IssuePotential CausesSolutions
Low or no deuterium (B1214612) enrichment in downstream metabolites Inefficient cellular uptake of deuterated glucose.[1] Sub-optimal labeling duration.[1] High metabolic flux through pathways that remove deuterium.[1] Dilution from unlabeled endogenous sources like glycogen.[2]Optimize cell culture conditions to enhance sugar transporter expression.[1] Perform a time-course experiment to determine the optimal labeling time for your pathway of interest.[1] Select a deuterated glucose tracer labeled at a more stable position, such as [6,6-²H₂]-glucose, for tracing into lactate (B86563) and glutamate.[2]
Inaccurate quantification of metabolite enrichment Interference from naturally occurring isotopes.[1] Kinetic Isotope Effect (KIE) altering reaction rates.[1] Matrix effects during mass spectrometry analysis.[1]Correct for natural isotope abundance using appropriate algorithms and software.[1] Be aware of the potential KIE and consider its impact on flux calculations; if necessary, measure it experimentally.[1] Use ¹³C-labeled internal standards for normalization and employ matrix-matched calibration curves.[1]
High variability between replicate samples Inconsistent cell seeding density or growth phase.[1] Variations in sample quenching and extraction efficiency.[1] Inconsistent timing of experimental steps.[1]Ensure uniform cell seeding and harvest cells at a consistent confluency.[1] Standardize and optimize quenching and extraction protocols.[1] Maintain precise timing for all experimental manipulations.[1]
Unexpected labeled species or label scrambling Recirculation of singly-deuterated molecules.[1] Metabolic exchange reactions.[1] Impurities in the deuterated tracer.[1]Use tracers with deuterium at positions less likely to be exchanged.[1] Analyze the labeling patterns of multiple metabolites to understand exchange pathways.[1] Verify the isotopic purity of the deuterated sugar before use.[1]
Poor chromatographic peak shape or resolution Sub-optimal Liquid Chromatography (LC) method for separating polar metabolites.[1] Co-elution with isobaric compounds.[1] Sample overload on the analytical column.[1]Develop or adapt an LC method specifically for polar metabolites (e.g., HILIC).[1] Optimize chromatographic conditions to separate critical isomers.[1] Adjust the sample injection volume or concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and how does it affect my deuterated sugar tracing experiment?

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of deuterated glucose tracers, the C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond.[2] This can result in an underestimation of the true metabolic flux if not accounted for.[2]

Q2: How significant is the KIE for commonly used deuterated glucose tracers?

The measured KIE for deuterated glucose is generally considered to be relatively small, often in the range of 4-6%.[2] However, even a small KIE can lead to an underestimation of true metabolic flux.[2] The effect can be more pronounced with extensive deuteration.[2]

TracerTypical KIE (%)Reference
Deuterated Glucose4-6[2]

Q3: How can I correct for the natural abundance of isotopes in my mass spectrometry data?

All elements have naturally occurring stable isotopes (e.g., ¹³C, ²H). These contribute to the mass isotopologue distribution (MID) of a metabolite and can interfere with the measurement of deuterium enrichment from your tracer.[1] It is crucial to correct for this natural abundance to accurately determine the true level of isotope incorporation.[1] Several algorithms and software packages are available to perform this correction by calculating the theoretical MID of an unlabeled metabolite and subtracting it from the measured MID of the labeled sample.[1][3]

Q4: Which deuterated glucose tracer should I use for my experiment?

The choice of deuterated glucose tracer depends on the specific metabolic pathway you are investigating.[1]

  • [1,2-²H₂]-Glucose: Can be used to trace the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis.[1]

  • [6,6-²H₂]-Glucose: Often used to measure the rate of glucose appearance in the blood due to endogenous glucose production and is considered a "non-recirculating" tracer.[1][4]

  • [U-²H₇]-Glucose: A uniformly labeled tracer that can provide a general overview of glucose metabolism into various downstream pathways.[1]

Careful consideration of which hydrogen atoms are replaced with deuterium is important, as some positions are more susceptible to exchange reactions, which can lead to the loss of the label.[1]

Q5: How long should I label my cells with the deuterated sugar?

The optimal labeling time depends on the turnover rate of the metabolites and pathways of interest.[1] A pilot time-course experiment is highly recommended.[1] For pathways with high flux, such as glycolysis, significant labeling may be observed within minutes.[5] For pathways with slower turnover, such as the biosynthesis of macromolecules, labeling for several hours or even days may be necessary.[1] The goal is to achieve a steady-state labeling of the metabolites of interest without causing metabolic perturbations.[5]

Experimental Protocols

Protocol 1: General In Vitro Deuterated Glucose Tracing in Cultured Adherent Cells

This protocol provides a general workflow for a stable isotope tracing experiment using deuterated glucose in cultured adherent mammalian cells.[6][7]

Materials:

  • Adherent mammalian cells of interest[6]

  • Complete cell culture medium[6]

  • Glucose-free and pyruvate-free cell culture medium[1]

  • Dialyzed fetal bovine serum (dFBS)[1]

  • Deuterated glucose (e.g., [U-²H₇]-glucose)[1]

  • 6-well plates[6]

  • Ice-cold 0.9% NaCl solution[6]

  • Pre-chilled (-80°C) 80% methanol[6]

  • Cell scraper[6]

  • Microcentrifuge tubes[6]

Procedure:

  • Cell Seeding and Growth: Seed cells in 6-well plates and grow them to the desired confluency (e.g., 70-80%).[2]

  • Prepare Labeling Media: Prepare the culture medium containing the desired concentration of deuterated glucose. It is critical to use dialyzed fetal bovine serum to reduce interference from unlabeled glucose.[2]

  • Introduce Tracer: Remove the standard medium and replace it with the deuterated glucose-containing medium. The duration of labeling depends on the pathways of interest.[2]

  • Quench Metabolism: After the incubation period, rapidly quench metabolic activity. A common method is to place the plate on ice, aspirate the medium, and quickly wash the cells with ice-cold 0.9% NaCl solution.[6] Then, add pre-chilled (-80°C) 80% methanol (B129727).[6]

  • Extract Metabolites: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.[6] Vortex thoroughly and centrifuge at a high speed to pellet protein and cell debris.[2]

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.[2]

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to make them volatile.[2]

  • Analysis: Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.[2]

  • Data Analysis: Process the raw data to calculate fractional enrichment, correcting for natural isotope abundance. Use this data to calculate metabolic fluxes.[2]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome Problem Unexpected Experimental Results (e.g., Low Enrichment, High Variability) CheckExperimentalDesign Review Experimental Design - Tracer Choice - Labeling Time Problem->CheckExperimentalDesign CheckSamplePrep Examine Sample Preparation - Quenching - Extraction Problem->CheckSamplePrep CheckAnalysis Verify Analytical Method - MS Parameters - Chromatography Problem->CheckAnalysis OptimizeProtocol Optimize Protocol - Adjust Labeling Time - Standardize Procedures CheckExperimentalDesign->OptimizeProtocol CheckSamplePrep->OptimizeProtocol RefineAnalysis Refine Data Analysis - Natural Abundance Correction - KIE Correction CheckAnalysis->RefineAnalysis SuccessfulExperiment Accurate & Reproducible Data OptimizeProtocol->SuccessfulExperiment RefineAnalysis->SuccessfulExperiment

Caption: Troubleshooting workflow for deuterated glucose tracer experiments.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Experiment cluster_2 Sample Processing cluster_3 Analysis CellSeeding 1. Cell Seeding & Growth MediaPrep 2. Prepare Labeled Media CellSeeding->MediaPrep AddTracer 3. Introduce Tracer MediaPrep->AddTracer Incubate 4. Incubate AddTracer->Incubate Quench 5. Quench Metabolism Incubate->Quench Extract 6. Extract Metabolites Quench->Extract Dry 7. Dry Extract Extract->Dry Analysis 8. LC/GC-MS Analysis Dry->Analysis DataProcessing 9. Data Processing & Flux Calculation Analysis->DataProcessing

Caption: General experimental workflow for in vitro tracer studies.

DataAnalysisWorkflow cluster_0 Data Acquisition cluster_1 Data Correction cluster_2 Quantification & Modeling cluster_3 Output RawData Raw Mass Spectrometry Data NaturalAbundanceCorrection Correct for Natural Isotope Abundance RawData->NaturalAbundanceCorrection TracerPurityCorrection Correct for Tracer Impurity NaturalAbundanceCorrection->TracerPurityCorrection CalculateEnrichment Calculate Fractional Enrichment (MID) TracerPurityCorrection->CalculateEnrichment FluxEstimation Metabolic Flux Analysis (MFA) CalculateEnrichment->FluxEstimation FluxMap Metabolic Flux Map FluxEstimation->FluxMap

Caption: Data analysis workflow for metabolic flux estimation.

References

Accounting for background deuterium enrichment in D-Glucose-d1-3 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in metabolic studies using D-Glucose-d1-3. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data analysis strategies to ensure the accuracy and reliability of your experimental results.

Frequently Asked questions (FAQs)

Q1: Why is it necessary to account for background deuterium (B1214612) enrichment in this compound studies?

A1: All hydrogen-containing compounds, including glucose, have a baseline level of naturally occurring deuterium. The natural abundance of deuterium (²H) is approximately 0.015% of all hydrogen atoms.[1][2][3] This naturally occurring deuterium contributes to the mass isotopomer distribution (MID) of glucose and its downstream metabolites.[4] Failure to correct for this natural abundance will lead to an overestimation of the deuterium enrichment derived from the this compound tracer, resulting in inaccurate calculations of metabolic fluxes.[5][6]

Q2: What are the primary sources of error when accounting for background deuterium enrichment?

A2: The primary sources of error include:

  • Inaccurate natural abundance values: The natural abundance of deuterium can vary slightly between different biological samples and reagents.[7]

  • Contamination: Contamination from unlabeled glucose sources, such as in cell culture media, can dilute the isotopic enrichment.[8]

  • Hydrogen/Deuterium (H/D) back-exchange: Deuterium atoms on labeled metabolites can be replaced by hydrogen atoms from the surrounding environment, particularly in aqueous solutions.[8]

  • Matrix effects in mass spectrometry: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.[8]

Q3: How do I choose the correct derivatization method for GC-MS analysis of glucose?

A3: The choice of derivatization method is critical for obtaining accurate and reproducible results in GC-MS analysis of glucose. An ideal derivatization method produces a single, stable derivative with good chromatographic properties. Aldonitrile-pentaacetylation is often recommended because it produces a single derivatization product, simplifying data analysis compared to methods like methoxime-trimethylsilylation, which can produce multiple anomers.[9] Another effective method involves a two-step procedure where the carbonyl group at C1 is derivatized first, followed by the derivatization of the hydroxyl groups.[10]

Q4: What is the Kinetic Isotope Effect (KIE) and how can it affect my results?

A4: The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. C-D bonds are stronger than C-H bonds, which can lead to a slower reaction rate when a C-H bond cleavage is the rate-limiting step.[11] While the KIE for deuterated glucose is generally considered small, it can lead to an underestimation of the true metabolic flux if not accounted for.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound tracing experiments.

ProblemPossible CausesRecommended Solutions
Unexpectedly Low Deuterium Enrichment 1. Metabolic Loss of Deuterium: Deuterium atoms can be exchanged with hydrogen from water during certain enzymatic reactions.[11] 2. Kinetic Isotope Effect (KIE): Slower metabolism of the deuterated tracer compared to the unlabeled compound.[11] 3. Insufficient Tracer Enrichment: The initial enrichment of the this compound tracer may be too low. 4. Slow Metabolic Flux: The turnover rate of the metabolic pathway under investigation is slow.[8]1. Analyze the labeling patterns of multiple downstream metabolites to understand potential exchange pathways. 2. If significant KIE is suspected, consider using compounds with known KIE as standards to apply a correction factor.[11] 3. Ensure the isotopic purity of the tracer is high.[8] 4. Increase the incubation time with the tracer to allow for detectable labeling.[8]
High Variability Between Replicate Samples 1. Inconsistent Cell Culture Conditions: Variations in cell seeding density or growth phase.[12] 2. Inconsistent Sample Handling: Variations in quenching, extraction, or timing of experimental steps.[12]1. Ensure uniform cell seeding and harvest cells at a consistent confluency.[12] 2. Standardize all sample preparation protocols, including precise timing for each step.[12]
Inaccurate Quantification of Metabolite Enrichment 1. Interference from Natural Isotopes: Failure to properly correct for the natural abundance of heavy isotopes.[12] 2. Matrix Effects in Mass Spectrometry: Suppression or enhancement of the analyte signal by other components in the sample.[8]1. Use established algorithms or software to correct for natural isotope abundance.[5][8] 2. Use a deuterated internal standard that co-elutes with the analyte to normalize for matrix effects.[8]
Poor Chromatographic Peak Shape or Resolution 1. Suboptimal GC Method: The temperature program or column is not suitable for separating the derivatized glucose. 2. Sample Overload: Injecting too much sample onto the GC column.[12]1. Optimize the GC temperature gradient and select a column appropriate for sugar analysis. A common choice is a DB-XLB column.[13] 2. Reduce the injection volume or dilute the sample.[12]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Plasma Glucose for GC-MS Analysis

This protocol details the steps for preparing plasma samples for the analysis of this compound enrichment.

Materials:

Procedure:

  • Deproteinization:

    • To 200 µL of plasma, add a defined amount of ¹³C₆-Glucose internal standard.

    • Add acetonitrile to precipitate proteins.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube.[15]

  • Drying:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Pentaacetate derivative):

    • Add 100 µL of a 2:1 mixture of acetic anhydride (B1165640) and pyridine to the dried sample.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, evaporate the reagents under nitrogen.

  • Extraction:

    • Resuspend the derivatized sample in ethyl acetate for injection into the GC-MS.[16]

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)

  • Column: DB-XLB (30 m x 0.25 mm i.d. x 0.25 µm) or similar[13]

GC-MS Conditions:

  • Injection Volume: 1 µL (splitless mode)[13]

  • Injector Temperature: 250°C[13]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: 4 min at 280°C[13]

  • Carrier Gas: Helium at a flow rate of 0.88 mL/min[13]

  • Ionization Mode: Electron Impact (EI) at 70 eV[13]

  • Mass Spectrometer Tuning: Max Sensitivity Autotune[13]

Data Presentation

Natural Abundance of Deuterium

The following table summarizes the natural abundance of deuterium in various sources, which is a critical parameter for background correction.

SourceDeuterium Abundance (ppm)Approximate D:H Ratio
Vienna Standard Mean Ocean Water (VSMOW)155.761:6420
Standard Light Antarctic Precipitation (SLAP)891:11235
Earth's Oceans (average)~1561:6400
Human Body120 - 140~1:7140 - 1:8330

Data compiled from multiple sources.[7]

Mass Isotopomer Distribution of Unenriched Glucose

This table illustrates a theoretical mass isotopomer distribution (MID) for an unenriched six-carbon metabolite like glucose, considering the natural abundance of ¹³C. This serves as a baseline for comparison with labeled samples.

Mass IsotopomerTheoretical Abundance (%)
M+093.53
M+15.95
M+20.50
M+30.02
M+4<0.01
M+5<0.01
M+6<0.01

Note: These are theoretical values and may vary slightly based on the specific molecule and the natural abundances used in the calculation.

Mandatory Visualization

Experimental Workflow for this compound Tracing

G cluster_0 Experiment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Cell Culture / Animal Model B Introduction of this compound Tracer A->B C Incubation / Time Course B->C D Sample Collection (e.g., Plasma, Tissue) C->D E Metabolite Extraction D->E F Derivatization E->F G GC-MS Analysis F->G H Mass Isotopomer Data Acquisition G->H I Correction for Natural Deuterium Abundance H->I J Calculation of Deuterium Enrichment I->J K Metabolic Flux Analysis J->K

Workflow for this compound metabolic tracing experiments.
Simplified Glucose Metabolism Pathway

G Glucose D-Glucose-d1 G6P Glucose-6-Phosphate-d1 Glucose->G6P Glycolysis F6P Fructose-6-Phosphate-d1 G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Tracing D-Glucose-d1 through central carbon metabolism.
Logical Flow for Troubleshooting Low Deuterium Enrichment

G Start Low Deuterium Enrichment Observed CheckTracer Verify Tracer Purity and Concentration Start->CheckTracer CheckProtocol Review Experimental Protocol CheckTracer->CheckProtocol [Purity OK] Unresolved Consult Further Expertise CheckTracer->Unresolved [Purity Issue] CheckIncubation Optimize Incubation Time CheckProtocol->CheckIncubation [Protocol OK] CheckProtocol->Unresolved [Protocol Error] CheckAnalysis Validate Analytical Method CheckIncubation->CheckAnalysis [Time Optimized] Resolved Problem Resolved CheckIncubation->Resolved [Increased Enrichment] CheckAnalysis->Resolved [Method Validated] CheckAnalysis->Unresolved [Method Issue]

Troubleshooting logic for low deuterium enrichment.

References

Best practices for handling and storing D-Glucose-d1-3 to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Glucose-d1-3. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting experiments involving this compound to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The stability of this compound is highly dependent on proper storage to prevent degradation. As a stable isotope-labeled compound, its chemical properties and storage requirements are nearly identical to its unlabeled counterpart, D-glucose.[1] Recommendations vary for the compound in solid versus solution form.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving this compound, it is crucial to verify the certificate of analysis (CoA) for lot-specific information. The compound is typically supplied as a solid powder. It is important to store it in a tightly sealed container in a dry and dark place to protect it from moisture and light.[1]

Q3: What are the primary pathways of degradation for this compound?

A3: this compound is susceptible to the same degradation pathways as unlabeled glucose.[1] The main concerns are exposure to high temperatures, moisture, and reactive substances. At elevated temperatures, typically above 160°C, glucose can undergo caramelization.[1] In the presence of amino acids or proteins, it can undergo the Maillard reaction, a form of non-enzymatic browning.[1] Additionally, in acidic aqueous solutions, D-glucose can degrade into intermediates like 3,4-dideoxyglucosone-3-ene (3,4-DGE) and 5-hydroxymethylfurfural (B1680220) (5-HMF).[2]

Q4: Can I store this compound in a solution?

A4: Yes, but with precautions. For short-term storage (a few hours), solutions can be kept at 4°C.[3] For longer-term storage, it is recommended to prepare aliquots of the solution and store them at -20°C or -80°C to minimize freeze-thaw cycles which can contribute to degradation.[1][3] When preparing aqueous solutions, sterile filtration is also recommended.[1]

Q5: How can I check for the degradation of my this compound sample?

A5: Several analytical methods can be used to assess the purity and identify potential degradation products of your this compound sample. These include Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized glucose, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1]

Storage Condition Summary

FormulationStorage TemperatureAdditional RecommendationsTypical Shelf-Life (if unopened)
Solid (Powder) Room Temperature (20-25°C)Store in a tightly sealed container in a dry and dark place. Protect from moisture and light.2 years at 4°C, 3 years at -20°C (based on supplier data for similar compounds)[1]
In Solvent (e.g., DMSO, Water) -20°C or -80°CStore in tightly sealed vials to prevent evaporation and contamination. For aqueous solutions, sterile filtration is recommended. Aliquot to avoid repeated freeze-thaw cycles.[1][3]1 month at -20°C, 6 months at -80°C (based on supplier data for similar compounds)[1]

Note: The provided shelf-life information is based on typical supplier recommendations for similar labeled compounds and may vary. Always refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific storage information and expiration dates.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments using this compound.

Issue 1: Low or No Detectable Isotopic Enrichment in Downstream Metabolites

Question: I have performed a labeling experiment with this compound, but I am observing very low or no enrichment in my target metabolites. What are the potential causes and how can I troubleshoot this?

Answer: Low isotopic enrichment is a common challenge in metabolic tracing studies. Several factors could be contributing to this issue.

Potential Causes and Solutions for Low Isotopic Enrichment

Potential CauseRecommended Solution
Insufficient Incubation Time The time required to reach isotopic steady state varies depending on the cell type and metabolic pathway. For some pathways, this can take 24-48 hours or even longer.[4] Troubleshooting Step: Perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Dilution by Unlabeled Carbon Sources Standard culture media and supplements like fetal bovine serum (FBS) can contain unlabeled glucose and other carbon sources, which will dilute the isotopic enrichment.[4][5] Troubleshooting Steps: 1. Use glucose-free media as your base. 2. Use dialyzed FBS to remove small molecules like unlabeled glucose.[4] 3. Consider a pre-incubation period in a substrate-depleted medium before adding the tracer.[5]
Slow Metabolic Flux The inherent metabolic rate of your cells or tissue under the experimental conditions might be slow, leading to gradual incorporation of the label. Troubleshooting Step: Ensure that your experimental conditions are optimal for cell health and metabolic activity.[5][6]
Issues with Tracer Quality The this compound tracer itself may have degraded or have a lower isotopic purity than specified. Troubleshooting Steps: 1. Confirm the chemical identity and isotopic enrichment of your tracer using analytical methods like mass spectrometry. 2. Use a fresh stock of the tracer that has been stored correctly.[3]
Metabolite Quenching and Extraction Issues It is critical to rapidly quench metabolic activity to prevent enzymatic reactions from continuing after the labeling period.[4] Troubleshooting Step: Immediately place the culture dish on dry ice and use an ice-cold quenching/extraction solution, such as 80% methanol (B129727) pre-chilled to -80°C.[4][5]

Experimental Protocols

Protocol 1: General Workflow for a Stable Isotope Tracing Experiment

This protocol outlines the key steps for a typical in vitro metabolic tracing experiment using this compound.

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired concentration. Use dialyzed FBS to minimize unlabeled glucose.

  • Initiation of Labeling: Aspirate the old medium and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the predetermined optimal labeling time.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline.

    • Add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity and extract metabolites.[5]

    • Scrape the cells and collect the cell lysate.

  • Sample Processing:

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[5]

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

  • Analysis: Analyze the samples using an appropriate analytical platform, such as LC-MS or GC-MS, to determine the isotopic enrichment in your metabolites of interest.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding media_prep Media Preparation (this compound) initiate_labeling Initiate Labeling media_prep->initiate_labeling incubation Incubation initiate_labeling->incubation quenching Quenching & Extraction incubation->quenching processing Sample Processing quenching->processing ms_analysis LC-MS / GC-MS Analysis processing->ms_analysis

Caption: A generalized experimental workflow for metabolic tracing studies.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Products d_glucose This compound caramelization Caramelization Products d_glucose->caramelization     maillard Maillard Reaction Products d_glucose->maillard     accelerated_deg Accelerated Degradation gdp 3,4-DGE & 5-HMF d_glucose->gdp     high_temp High Temperature (>160°C) high_temp->d_glucose amino_acids Presence of Amino Acids amino_acids->d_glucose moisture Moisture moisture->d_glucose acidic_ph Acidic pH acidic_ph->d_glucose

Caption: Factors influencing the degradation of this compound.

troubleshooting_workflow start Low Isotopic Enrichment Observed check_time Review Incubation Time start->check_time check_media Verify Media Composition (unlabeled sources) start->check_media check_flux Assess Metabolic Activity start->check_flux check_tracer Confirm Tracer Quality start->check_tracer solution_time Optimize Labeling Duration (Time-course experiment) check_time->solution_time solution_media Use Glucose-Free Media & Dialyzed Serum check_media->solution_media solution_flux Optimize Cell Culture Conditions check_flux->solution_flux solution_tracer Use Fresh, Verified Tracer check_tracer->solution_tracer

Caption: Troubleshooting workflow for low isotopic enrichment.

References

Technical Support Center: Statistical Analysis of Variability in D-Glucose-d1-3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the statistical analysis of variability in D-Glucose-d1-3 experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question: Why is there low or inconsistent deuterium (B1214612) enrichment in my downstream metabolites?

Answer: Low or inconsistent deuterium enrichment is a common challenge in stable isotope tracing studies with this compound. Several factors can contribute to this variability.

  • Metabolic Loss of Deuterium: The deuterium atom at the C3 position of glucose can be lost to water during glycolysis. This exchange can lead to an underestimation of the actual metabolic flux.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond, which can lead to a slower enzymatic reaction rate for the deuterated glucose compared to its non-deuterated counterpart.[1] This effect, known as the kinetic isotope effect, can result in lower than expected incorporation of deuterium into downstream metabolites.[1]

  • Contamination with Unlabeled Glucose: The presence of unlabeled glucose in the cell culture medium, often from sources like non-dialyzed serum, can dilute the labeled precursor pool.

  • Insufficient Labeling Time: The time required to reach isotopic steady state, where the enrichment of the label in metabolites becomes stable, varies for different metabolic pathways. Glycolytic intermediates typically reach steady state within minutes to a few hours, while TCA cycle intermediates may take longer.[2]

Question: How can I minimize variability in my this compound experiments?

Answer: Minimizing experimental variability is crucial for obtaining reliable and reproducible results. Here are some key recommendations:

  • Use Dialyzed Serum: To minimize dilution from unlabeled glucose, it is recommended to use dialyzed fetal bovine serum (dFBS) in your cell culture media.

  • Optimize Labeling Time: Conduct a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions to ensure that isotopic steady state is reached.[2]

  • Rapidly Quench Metabolism: It is critical to halt all enzymatic activity immediately after the labeling period to accurately preserve the metabolic state. This can be achieved by rapidly aspirating the medium and adding an ice-cold quenching solution, such as 80% methanol (B129727) pre-chilled to -80°C.

  • Consistent Cell Density: Cell density significantly influences cellular metabolism.[2] Standardize cell seeding protocols and harvest cells at a consistent confluency to reduce variability between experiments.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fate of the deuterium atom from this compound in central carbon metabolism?

A1: The deuterium atom on the third carbon of D-glucose is transferred to NADH during the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis. In the pentose (B10789219) phosphate (B84403) pathway (PPP), the deuterium remains on the carbon skeleton as it is converted to ribose-5-phosphate. The specific atom transitions are crucial for interpreting the mass isotopomer distribution of downstream metabolites.

Q2: How is the data from this compound experiments statistically analyzed?

A2: The primary method for analyzing data from stable isotope tracing experiments is Mass Isotopomer Distribution Analysis (MIDA). This technique involves measuring the relative abundances of different mass isotopomers of a metabolite using mass spectrometry. The resulting mass isotopomer distribution (MID) is then used in computational models to estimate metabolic fluxes. Software packages such as INCA and Metran are commonly used for flux estimation.[3]

Q3: How can I correct for the kinetic isotope effect and deuterium loss in my data analysis?

A3: Correcting for the KIE and deuterium loss is essential for accurate flux quantification. While direct measurement of these effects can be complex, several computational approaches can be employed:

  • Metabolic Flux Analysis (MFA) Modeling: Modern MFA software can incorporate parameters to account for known kinetic isotope effects and deuterium exchange reactions.

  • Parallel Labeling Experiments: Conducting parallel experiments with different isotope-labeled tracers can help to better constrain the metabolic model and improve the accuracy of flux estimations.

  • Literature-Based Correction Factors: For some well-characterized reactions, correction factors for KIE have been experimentally determined and can be applied to the data. For instance, the KIE for deuterium-labeled glucose metabolism resulting in lactate (B86563) has been reported to have a kH/kD ratio of 1.042.[1]

Data Presentation

The following tables summarize hypothetical quantitative data from a this compound metabolic flux analysis experiment to illustrate expected results.

Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates

MetaboliteM+0 (Unlabeled)M+1 (Deuterated)
Pyruvate45%55%
Lactate48%52%

Table 2: Estimated Metabolic Fluxes

PathwayRelative Flux (%)
Glycolysis85
Pentose Phosphate Pathway15

Experimental Protocols

A detailed methodology for a typical this compound labeling experiment is provided below.

Cell Culture and Labeling:

  • Seed cells in appropriate culture plates and grow to the desired confluency (e.g., 80%).

  • Prepare the labeling medium by supplementing glucose-free basal medium with this compound at a concentration matching that of the standard growth medium. Use dialyzed fetal bovine serum (dFBS).

  • Aspirate the standard growth medium and wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells and incubate for the predetermined optimal labeling time.

Metabolite Extraction:

  • To quench metabolism, rapidly aspirate the labeling medium and place the culture dish on dry ice.

  • Add ice-cold 80% methanol (-80°C) to the cells and scrape them.

  • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

  • Incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 g) at 4°C for 10 minutes.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the extract completely using a vacuum evaporator. The dried pellet can be stored at -80°C until analysis.

GC-MS Analysis:

  • Derivatize the dried metabolite extracts to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Inject the derivatized sample into the GC-MS system.

  • Process the raw data to determine the mass isotopomer distributions of the metabolites of interest.

Mandatory Visualization

Experimental_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell_Culture Cell Culture & Seeding Labeling This compound Labeling Cell_Culture->Labeling Optimal Confluency Quenching Metabolic Quenching (-80°C Methanol) Labeling->Quenching Time-course Optimization Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization for GC-MS Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS MID_Determination Mass Isotopomer Distribution (MID) Determination GCMS->MID_Determination Flux_Estimation Flux Estimation (e.g., INCA, Metran) MID_Determination->Flux_Estimation Input MIDs Statistical_Analysis Statistical Analysis (Goodness-of-Fit) Flux_Estimation->Statistical_Analysis Flux_Map Flux Map Generation Statistical_Analysis->Flux_Map

Caption: General workflow for a this compound stable isotope tracing experiment.

D_Glucose_d1_3_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose This compound (Deuterium on C3) G6P Glucose-6-Phosphate-d1 Glucose->G6P F6P Fructose-6-Phosphate-d1 G6P->F6P R5P Ribose-5-Phosphate-d1 G6P->R5P Oxidative PPP F16BP Fructose-1,6-Bisphosphate-d1 F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate-d1 F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate GAPDH NADH NADH-d1 G3P->NADH Water H2O (Deuterium Loss) G3P->Water Potential Exchange

Caption: Fate of the deuterium atom from this compound in metabolic pathways.

References

Validation & Comparative

A Comparative Guide to D-Glucose-d1-3 and ¹³C-Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the intricate network of metabolic reactions within biological systems. The selection of an isotopic tracer is a critical decision that profoundly influences the precision and scope of an MFA study. This guide provides an objective comparison between the widely used ¹³C-labeled glucose and the less conventional deuterium-labeled glucose, specifically D-Glucose-d1-3, for mass spectrometry-based metabolic flux analysis.

At a Glance: Key Differences and Applications

The primary distinction between using ¹³C-glucose and this compound in MFA lies in the interrogated metabolic pathways and the analytical methodologies. ¹³C-glucose is the gold standard for tracing the carbon backbone of glucose as it traverses central carbon metabolism. In contrast, deuterium-labeled glucose offers unique insights into pathways involving hydrogen transfer, such as redox metabolism.

FeatureThis compound¹³C-Glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)
Isotopic Label Deuterium (B1214612) (²H) at the C-3 positionCarbon-13 (¹³C) at specific or all carbon positions
Primary Analytical Method Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR)
Primary Applications Probing pathways involving C-H bond breakage/formation, redox metabolism (NAD(P)H turnover), and specific enzymatic reactions.Quantifying fluxes through central carbon metabolism, including glycolysis, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[1][2]
Strengths Provides information on hydride transfer and redox states, which is complementary to ¹³C tracers.[3] Can offer insights into enzyme mechanisms.Well-established protocols and extensive literature support.[4][5][6] A wide variety of labeling patterns are commercially available to probe different pathways.[1][7]
Limitations Potential for kinetic isotope effects that can alter metabolic fluxes. The deuterium label can be lost to water in some reactions, complicating analysis. Less commonly used, with fewer established protocols for mass spectrometry-based MFA.Provides limited direct information on redox metabolism and hydride transfer.

Performance Comparison: Precision of Flux Estimates

The choice of tracer significantly impacts the precision of flux estimations for different metabolic pathways.

¹³C-Glucose: A Versatile Tool for Central Carbon Metabolism

Extensive research has demonstrated the utility of various ¹³C-glucose isotopologues for MFA. For instance, [1,2-¹³C₂]glucose is highly effective for resolving fluxes in glycolysis and the pentose phosphate pathway.[1][2] Uniformly labeled [U-¹³C₆]glucose provides a comprehensive labeling of downstream metabolites, making it suitable for a broad analysis of central carbon metabolism, including the TCA cycle.[5] The combination of different ¹³C-tracers in parallel experiments can further enhance the precision of flux estimations.

Table 1: Comparative Performance of ¹³C-Glucose Tracers for Key Metabolic Pathways

TracerGlycolysisPentose Phosphate Pathway (PPP)TCA Cycle
[1-¹³C]glucose ModerateHighLow
[1,2-¹³C₂]glucose HighHighModerate
[U-¹³C₆]glucose ModerateModerateHigh

This table summarizes findings from multiple studies. "High" indicates that the tracer generally provides high precision for flux estimation in that pathway, while "Moderate" and "Low" indicate progressively lower precision. The performance can vary depending on the specific biological system and experimental conditions.

This compound: Probing Specific Enzymatic Steps

Direct quantitative comparisons of this compound with ¹³C-glucose for mass spectrometry-based MFA are limited in the literature. The utility of this compound lies in its ability to investigate specific enzymatic reactions where the C-H bond at the 3-position is broken. For example, in the glycolytic pathway, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate involves the removal of a hydrogen atom from the C-1 position of glyceraldehyde-3-phosphate (which corresponds to the C-3 or C-4 of glucose). Tracing the deuterium from this compound through this step can provide insights into the activity of glyceraldehyde-3-phosphate dehydrogenase and the associated NAD⁺/NADH turnover.

Experimental Protocols

¹³C-Metabolic Flux Analysis Experimental Workflow

A typical ¹³C-MFA experiment involves several key stages, from experimental design to data interpretation.[8] The overall process requires careful planning and execution to ensure high-quality, reproducible data.

Protocol 1: Cell Culture and Isotopic Labeling with ¹³C-Glucose

  • Cell Culture and Adaptation: Culture mammalian cells in a defined medium to ensure metabolic and isotopic steady-state.

  • Tracer Introduction: Switch the cells to a medium containing the chosen ¹³C-labeled glucose substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose). The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard medium.

  • Isotopic Labeling: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state, where the labeling pattern of intracellular metabolites is stable. This is typically determined empirically but is often at least one to two cell doubling times.

  • Metabolite Quenching and Extraction: Rapidly halt all enzymatic activity by quenching the cells in a cold solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C). Extract the intracellular metabolites.

  • Sample Preparation: Prepare the metabolite extracts for analysis by mass spectrometry. This often involves derivatization to increase the volatility of the metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 2: Mass Spectrometry Analysis and Data Interpretation

  • Mass Spectrometry Analysis: Analyze the prepared samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.

  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Metabolic Flux Analysis: Use the corrected MIDs and other measured rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for MFA software (e.g., INCA, Metran). This software uses a metabolic network model to estimate the intracellular fluxes that best fit the experimental data.

Deuterium-Based Metabolic Flux Analysis Experimental Workflow

The experimental workflow for using this compound in mass spectrometry-based MFA is conceptually similar to that of ¹³C-MFA, with some key considerations.

Protocol 3: Cell Culture and Isotopic Labeling with this compound

  • Cell Culture and Labeling: Follow the same procedure as for ¹³C-glucose, replacing the standard glucose with this compound at the same concentration.

  • Metabolite Quenching and Extraction: The quenching and extraction procedures are identical to those used in ¹³C-MFA.

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS. The analysis will focus on detecting the incorporation of deuterium into downstream metabolites, resulting in a mass shift of +1 for each incorporated deuterium atom.

  • Data Analysis: The data analysis will involve quantifying the extent of deuterium labeling in key metabolites to infer the activity of pathways involving C-H bond cleavage at the C-3 position of glucose.

Visualization of Metabolic Pathways and Experimental Workflows

To better understand the flow of labeled atoms and the experimental process, the following diagrams are provided.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Central carbon metabolism pathways traced by glucose isotopes.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture & Isotopic Labeling B Metabolite Quenching & Extraction A->B C Mass Spectrometry Analysis (GC-MS / LC-MS) B->C D Data Processing & Correction C->D E Metabolic Flux Calculation D->E F Flux Map Visualization & Interpretation E->F

Caption: General experimental workflow for Metabolic Flux Analysis.

Conclusion

The choice between this compound and ¹³C-glucose for metabolic flux analysis depends on the specific research question. ¹³C-glucose, with its various isotopologues, remains the gold standard for a comprehensive analysis of central carbon metabolism, providing high-resolution flux maps of glycolysis, the PPP, and the TCA cycle.[1][2][5] this compound, while less conventional for mass spectrometry-based MFA, offers a unique and complementary tool to investigate specific enzymatic reactions and redox metabolism that are not directly accessible with ¹³C tracers. For a complete understanding of cellular metabolism, an integrated approach using both ¹³C and deuterium-labeled tracers may provide the most comprehensive insights. Careful consideration of the experimental goals, coupled with the strengths and limitations of each tracer, will ensure the generation of high-quality and reliable metabolic flux data.

References

A Comparative Guide to D-Glucose-d7 and Sparsely Labeled Deuterated Glucose Tracers for Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism is fundamental to understanding health and disease. Stable isotope tracers have emerged as indispensable tools for elucidating the intricate network of biochemical reactions that sustain life. Among these, deuterated glucose analogs offer a powerful, non-radioactive means to track the fate of glucose through various metabolic pathways. This guide provides a comprehensive comparison between the extensively labeled D-Glucose-d7 and sparsely labeled deuterated glucose tracers, with a focus on glucose deuterated at the C1 and C3 positions, hereafter referred to as D-Glucose-d(1,3) for the purpose of this comparison.

While direct comparative experimental data for a specific "D-Glucose-d1-3" tracer is limited in readily available scientific literature, this guide will draw upon established principles of metabolic tracing and data from studies using singly deuterated glucose molecules to provide a robust comparison.

At a Glance: Key Differences

FeatureD-Glucose-d7D-Glucose-d(1,3) (Inferred)
Degree of Labeling High (7 deuterium (B1214612) atoms)Low (2 deuterium atoms)
Primary Analytical Methods Deuterium Metabolic Imaging (DMI) via MRS/MRSI, Stimulated Raman Scattering (SRS) Microscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Signal Intensity in DMI/SRS HighLow to negligible
Primary Applications Global metabolic flux analysis, de novo lipogenesis imaging, glycogen (B147801) synthesis monitoring, broad pathway tracing.[1]Probing specific enzyme reactions or pathways (e.g., pentose (B10789219) phosphate (B84403) pathway with C1 labeling).
Kinetic Isotope Effect Potential for more pronounced effects due to multiple C-D bonds.Less pronounced kinetic isotope effect.
Tracer Cost Generally higherPotentially lower

Performance Comparison

The choice of a deuterated glucose tracer is intrinsically linked to the specific metabolic questions being addressed. D-Glucose-d7, with its high degree of labeling, provides a strong and readily detectable signal, making it ideal for studies requiring high sensitivity and for imaging techniques.[2] In contrast, sparsely labeled tracers like D-Glucose-d(1,3) offer a more nuanced view of specific metabolic steps, with a reduced likelihood of kinetic isotope effects altering the metabolic phenotype.

Key Advantages and Disadvantages

D-Glucose-d7:

  • Advantages:

    • High signal-to-noise ratio in analytical platforms like DMI and SRS microscopy.[2]

    • Enables the tracking of glucose-derived carbons and hydrogens through a wide array of metabolic pathways simultaneously.

    • Particularly well-suited for imaging de novo lipogenesis and glycogen storage.[3]

  • Disadvantages:

    • The presence of multiple deuterium atoms may introduce a more significant kinetic isotope effect, potentially altering the rates of enzymatic reactions.

    • Higher cost of synthesis.

D-Glucose-d(1,3) (Inferred):

  • Advantages:

    • Minimal kinetic isotope effect, leading to metabolic behavior that more closely mirrors that of unlabeled glucose.

    • Labeling at specific positions allows for the targeted investigation of particular pathways. For instance, a deuterium at the C1 position can be used to probe the pentose phosphate pathway (PPP), as this position is selectively lost as CO2 in the oxidative phase of the PPP.[4]

    • Potentially more cost-effective.

  • Disadvantages:

    • Significantly lower signal intensity, making it less suitable for imaging techniques like DMI and SRS.

    • Limited utility for tracking the glucose backbone through multiple downstream pathways due to the sparse labeling.

Experimental Protocols

The successful application of deuterated glucose tracers hinges on meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Cell Culture Labeling
  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Medium Exchange: Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).

  • Labeling: Replace the standard medium with a glucose-free medium supplemented with either D-Glucose-d7 or D-Glucose-d(1,3) at a concentration similar to that of the original medium.

  • Incubation: Incubate the cells for a predetermined duration to allow for tracer incorporation into cellular metabolites. This timing is critical and should be optimized based on the metabolic pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold solvent, such as 80% methanol, and scraping the cells.

    • Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites.[5]

  • Analysis: Analyze the extracted metabolites using mass spectrometry or NMR to determine the extent and pattern of deuterium incorporation.

In Vivo Animal Studies
  • Tracer Administration: Administer the deuterated glucose tracer to the animal model. Common methods include oral gavage, intraperitoneal injection, or intravenous infusion. The route and dosage should be carefully considered based on the experimental goals.

  • Tracer Circulation: Allow sufficient time for the tracer to circulate and be taken up by tissues of interest.

  • Tissue Collection: At the desired time point, euthanize the animal and rapidly excise the tissues of interest.

  • Metabolite Extraction: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Subsequently, homogenize the frozen tissue in a cold extraction solvent to extract the metabolites.

  • Analysis: Analyze the tissue extracts by MS or NMR to quantify the enrichment of deuterium in various metabolites.

Visualizing Metabolic Fates

The following diagrams, generated using the DOT language, illustrate the general workflow of a metabolic tracing experiment and the metabolic fate of the deuterium labels from glucose.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Tracer Select Tracer (D-Glucose-d7 or D-Glucose-d(1,3)) Admin Administer Tracer Tracer->Admin Model Prepare Experimental Model (Cell Culture or Animal) Model->Admin Incubate Incubate/Circulate Admin->Incubate Harvest Harvest Cells/Tissues Incubate->Harvest Extract Extract Metabolites Harvest->Extract Detect Analyze by MS or NMR Extract->Detect Interpret Interpret Data Detect->Interpret

Caption: General experimental workflow for metabolic tracing studies.

G cluster_glucose Glucose Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_lipids De Novo Lipogenesis Glucose D-Glucose-d7 / D-Glucose-d(1,3) G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Ribose5P Ribose-5-Phosphate G6P->Ribose5P C1-D lost as CO2 (for C1 labeled glucose) Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA NADPH NADPH Ribose5P->NADPH Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids Glutamate Glutamate Citrate->Glutamate

References

A Head-to-Head Battle for Proteomic Precision: Validating D-Glucose-d1-3 as a Quantitative Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides a comprehensive comparison of metabolic labeling using stable isotope-labeled glucose, with a focus on the validation of D-Glucose-d1-3 and its analogues, against other established quantitative proteomics strategies.

Metabolic labeling with stable isotope-containing precursors, such as this compound or more commonly, ¹³C-glucose, offers a powerful in vivo approach to introduce a mass signature into the entire proteome. This strategy allows for the combination of samples at the earliest experimental stage, minimizing sample handling-related variability and enhancing quantitative accuracy.

Performance Comparison: Glucose-Based Labeling vs. Alternative Standards

Metabolic labeling with glucose is often compared to other widely used quantitative proteomics techniques, primarily Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical labeling methods like isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT).

FeatureMetabolic Labeling with GlucoseSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Chemical Labeling (e.g., iTRAQ, TMT)
Principle In vivo incorporation of stable isotope-labeled glucose into the carbon backbone of all amino acids and subsequently proteins.In vivo incorporation of stable isotope-labeled essential amino acids (e.g., Arginine, Lysine) into proteins.In vitro chemical derivatization of peptides with isobaric or isotopic tags after protein extraction and digestion.
Point of Sample Mixing At the cell or tissue level, before any sample processing.At the cell or tissue level, before any sample processing.At the peptide level, after protein extraction and digestion.
Quantitative Accuracy High, as the internal standard is introduced early, correcting for variability in all subsequent steps.[1]High, for the same reasons as glucose labeling.[1]Can be lower due to variability introduced during protein extraction, digestion, and labeling, which occurs before sample pooling.
Reproducibility Generally high due to early sample mixing.Considered highly reproducible.[1][2]Can be less reproducible due to separate sample processing steps before pooling.
Applicability Broadly applicable to any cell or organism that metabolizes glucose, including those that can synthesize their own amino acids (prototrophs).[3]Primarily used in cell culture with amino acid auxotrophs or in organisms where specific labeled amino acids can be efficiently incorporated. Less suitable for prototrophs.[3]Applicable to virtually any protein sample, including tissues and clinical specimens.
Labeling Efficiency Can be complex to achieve 100% labeling due to pre-existing unlabeled metabolite pools and metabolic flux. Incomplete labeling can complicate data analysis.High labeling efficiency is often achievable in controlled cell culture systems.High labeling efficiency is typically achieved through optimized chemical reactions.
Cost Reagents like ¹³C-glucose can be relatively inexpensive.Labeled amino acids can be more expensive.Labeling reagents can be costly, especially for high-plex experiments.
Multiplexing Capability Typically limited to two or three samples (e.g., light, medium, heavy).Typically limited to two or three samples.High multiplexing capability (up to 18-plex with TMTpro).

Experimental Workflow & Protocols

The successful implementation of metabolic labeling with glucose requires careful planning and execution of the experimental workflow. Below are detailed protocols for key stages of the process.

General Experimental Workflow

The overall workflow for a quantitative proteomics experiment using glucose-based metabolic labeling involves several key steps, from cell culture to data analysis.

Metabolic Labeling Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Control Cells (Natural Abundance Glucose) C Harvest & Mix Cells A->C B Experimental Cells (Isotope-Labeled Glucose) B->C D Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Separation (Liquid Chromatography) E->F G Mass Spectrometry F->G H Peptide Identification G->H I Protein Quantification (Ratio of Heavy/Light Peptides) H->I

Quantitative proteomics workflow using metabolic labeling.

Detailed Experimental Protocols

1. Cell Culture and Metabolic Labeling with ¹³C-Glucose

This protocol is adapted for adherent mammalian cells.

  • Cell Seeding: Plate cells at a density that allows for several population doublings to ensure near-complete incorporation of the labeled glucose.

  • Media Preparation: Prepare glucose-free cell culture medium supplemented with dialyzed fetal bovine serum (to minimize unlabeled glucose from the serum). Add either natural abundance glucose (for the 'light' sample) or uniformly labeled ¹³C-glucose (for the 'heavy' sample) to the desired final concentration (e.g., 25 mM).

  • Labeling: Culture the cells in the respective light and heavy media for at least five to six cell divisions to achieve >97% isotope incorporation.

  • Harvesting: After the final treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them by scraping or trypsinization.

2. Protein Extraction and Digestion

  • Cell Lysis: Resuspend the mixed cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors. Lyse the cells by sonication or other appropriate methods.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (B142953) (DTT) and incubating at 56°C. Then, alkylate the free cysteine residues with iodoacetamide (B48618) in the dark.

  • Protein Digestion: Dilute the protein sample to reduce the concentration of denaturants (e.g., urea). Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

3. LC-MS/MS Analysis

  • Peptide Desalting: Desalt the digested peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants.

  • LC Separation: Resuspend the desalted peptides in an appropriate solvent and inject them into a nano-liquid chromatography system coupled to a high-resolution mass spectrometer. Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent.

  • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring high-resolution full MS scans followed by fragmentation of the most intense precursor ions to generate MS/MS spectra for peptide identification.

4. Data Analysis

  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database for peptide and protein identification.

  • Protein Quantification: The software will identify pairs of 'light' and 'heavy' peptides and calculate the ratio of their intensities. The protein ratio is then determined by the median of the corresponding peptide ratios.

Signaling Pathways and Logical Relationships

Metabolic labeling with glucose can be applied to study a wide range of cellular processes and signaling pathways. The incorporation of the stable isotope label allows for the quantification of changes in protein abundance in response to various stimuli or perturbations.

Signaling_Pathway_Analysis A External Stimulus (e.g., Drug Treatment, Growth Factor) B Signaling Cascade A->B C Cellular Response B->C D Changes in Protein Expression C->D E Metabolic Labeling with Isotope-Labeled Glucose D->E F Quantitative Proteomics (LC-MS/MS) E->F G Identification of Differentially Expressed Proteins F->G

Application of metabolic labeling to study signaling pathways.

Conclusion

Metabolic labeling with stable isotope-labeled glucose, such as this compound and its ¹³C-labeled counterparts, provides a robust and accurate method for quantitative proteomics. Its primary advantage lies in the early introduction of the internal standard, which corrects for experimental variability throughout the workflow. While it may not offer the high-level multiplexing of chemical labeling techniques, its broad applicability to various biological systems and cost-effectiveness make it an invaluable tool for researchers seeking precise and reliable quantification of proteome-wide changes. The choice of the optimal quantitative strategy will ultimately depend on the specific biological question, the experimental system, and the available resources.

References

A Researcher's Guide to Quantifying Glucose Uptake: A Comparative Analysis of D-Glucose-d1-3 and Other Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of commonly used methods for quantifying cellular glucose uptake, with a special focus on the stable isotope-labeled tracer, D-Glucose-d1-3. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of various glucose tracers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

The accurate measurement of glucose uptake is fundamental to understanding metabolic processes in various physiological and pathological states, including diabetes, cancer, and neurodegenerative diseases. The choice of tracer is a critical determinant of the accuracy and precision of these measurements. This guide compares the performance of this compound with established alternatives, including radiolabeled glucose analogs, non-radioactive enzymatic assays, and other stable isotope-labeled tracers.

Comparative Analysis of Glucose Uptake Tracers

The selection of a glucose tracer depends on several factors, including the specific research question, the experimental model, and the available analytical instrumentation. The following tables provide a summary of the key characteristics of different glucose tracers.

Table 1: Comparison of Key Performance Characteristics of Glucose Uptake Tracers

FeatureThis compound[U-13C6]-Glucose[³H]-2-Deoxy-D-glucose ([³H]-2-DG)2-Deoxy-D-glucose (2-DG) based Colorimetric/Fluorometric Assays
Principle Stable isotope tracer, metabolized similarly to glucose.Stable isotope tracer, metabolized similarly to glucose.Radioactive glucose analog, trapped intracellularly after phosphorylation.Glucose analog, trapped intracellularly after phosphorylation.
Detection Method Mass Spectrometry (LC-MS, GC-MS)Mass Spectrometry (LC-MS, GC-MS), NMR SpectroscopyLiquid Scintillation CountingSpectrophotometry (Colorimetric) or Fluorometry
Metabolic Fate Enters glycolysis and other downstream pathways.Enters glycolysis and other downstream pathways, allowing for metabolic flux analysis.Phosphorylated to [³H]-2-DG-6-phosphate and accumulates in the cell.[1]Phosphorylated to 2-DG-6-phosphate and accumulates in the cell.[2]
Safety Non-radioactive, safe for in vivo studies.Non-radioactive, safe for in vivo studies.Radioactive, requires specialized handling and disposal.[2]Non-radioactive.
Cost Generally less expensive than ¹³C-labeled tracers.[3]Generally more expensive than deuterated tracers.[3]Moderate cost for the tracer, but requires expensive detection equipment and disposal procedures.Relatively low cost for the kit.
Throughput Moderate to high, dependent on the LC-MS method.[4]Moderate to high, dependent on the LC-MS method.[4]Low to moderate, requires multiple washing steps.[2]High, amenable to multiwell plate formats.[2]
Key Applications Quantifying glucose uptake, metabolic flux analysis.Comprehensive metabolic flux analysis of central carbon metabolism.[5]Gold standard for sensitive measurement of glucose transport.[2]High-throughput screening for modulators of glucose uptake.[2]

Table 2: Advantages and Disadvantages of Different Glucose Uptake Tracers

TracerAdvantagesDisadvantages
This compound - Non-radioactive and safe for in vivo use.- Traces the fate of glucose through metabolic pathways.- Lower cost compared to ¹³C-labeled glucose.[3]- Potential for kinetic isotope effects, although generally smaller than with tritium.- Requires access to a mass spectrometer.
[U-13C6]-Glucose - Non-radioactive and safe.- Provides comprehensive labeling of downstream metabolites for flux analysis.[5]- Minimal kinetic isotope effect.[6]- Higher cost.- Requires a mass spectrometer or NMR for detection.
[³H]-2-DG - High sensitivity.[2]- Well-established "gold standard" method.[2]- Radioactive, posing safety and disposal issues.[2]- Labor-intensive with multiple wash steps.[2]- 2-DG is a glucose analog and its transport may not perfectly reflect that of glucose.
2-DG based assays - Non-radioactive and safe.- High-throughput and amenable to automation.[2]- Relatively low cost.- Lower sensitivity compared to the radioactive assay.[2]- Indirect measurement of accumulated 2-DG-6-phosphate.- Susceptible to interference from other cellular components.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of glucose uptake. Below are generalized protocols for key experiments using different tracers.

Protocol 1: Glucose Uptake Assay using this compound and LC-MS

This protocol describes a typical experiment for measuring glucose uptake in cultured cells using a stable isotope-labeled tracer.

  • Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Media Preparation: Prepare a glucose-free culture medium supplemented with a known concentration of this compound.

  • Isotope Labeling:

    • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the this compound containing medium to the cells.

    • Incubate for a specific period (e.g., 15-60 minutes) to allow for glucose uptake and metabolism.[7]

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold PBS to remove extracellular tracer.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract intracellular metabolites.[8]

  • Sample Preparation:

    • Collect the cell lysate and centrifuge to pellet cell debris.

    • Dry the supernatant containing the metabolites.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[8]

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system.

    • Separate the metabolites using liquid chromatography.

    • Detect and quantify the abundance of this compound and its labeled downstream metabolites using mass spectrometry.[8]

Protocol 2: Radiolabeled Glucose Uptake Assay using [³H]-2-Deoxy-D-glucose

This protocol outlines a common method for measuring glucose uptake using a radiolabeled glucose analog.

  • Cell Preparation: Culture cells to the desired confluency in multi-well plates.

  • Starvation: Serum-starve the cells overnight to increase the expression of glucose transporters.

  • Assay Initiation:

    • Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add the assay buffer containing [³H]-2-DG and any experimental compounds (e.g., insulin, inhibitors).

    • Incubate for a short period (e.g., 5-10 minutes).

  • Assay Termination:

    • Aspirate the assay buffer.

    • Wash the cells multiple times with an ice-cold stop solution (e.g., PBS with a glucose transporter inhibitor) to remove unincorporated radioactivity.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological processes and experimental procedures.

cluster_extracellular Extracellular cluster_cell Intracellular D-Glucose-d1-3_ext This compound GLUT GLUT D-Glucose-d1-3_ext->GLUT Transport 2-DG_ext [³H]-2-Deoxy-D-glucose 2-DG_ext->GLUT Transport D-Glucose-d1-3_int This compound GLUT->D-Glucose-d1-3_int 2-DG_int [³H]-2-DG GLUT->2-DG_int Hexokinase Hexokinase D-Glucose-d1-3_int->Hexokinase G6P-d1-3 G6P-d1-3 Glycolysis Glycolysis & other pathways G6P-d1-3->Glycolysis 2-DG_int->Hexokinase 2-DG-6P [³H]-2-DG-6P (Trapped) Hexokinase->G6P-d1-3 Hexokinase->2-DG-6P

Caption: Metabolic fate of this compound vs. [³H]-2-DG.

start Start cell_culture Cell Culture start->cell_culture tracer_incubation Incubate with Tracer cell_culture->tracer_incubation wash_cells Wash Cells tracer_incubation->wash_cells metabolite_extraction Metabolite Extraction / Cell Lysis wash_cells->metabolite_extraction analysis Analysis (LC-MS or Scintillation Counting) metabolite_extraction->analysis end End analysis->end

Caption: Generalized workflow for a glucose uptake assay.

question1 Need to trace downstream metabolism? question2 Is high sensitivity the top priority? question1->question2 No stable_isotope Use Stable Isotope Tracer (this compound or [U-13C6]-Glucose) question1->stable_isotope Yes question3 Is high-throughput screening required? question2->question3 No radioactive Use Radiolabeled Tracer ([³H]-2-DG) question2->radioactive Yes non_radioactive_kit Use Non-radioactive 2-DG Kit question3->non_radioactive_kit Yes consider_alternatives Consider alternatives (e.g., 3-OMG) or a combination of methods question3->consider_alternatives No

Caption: Decision tree for selecting a glucose uptake tracer.

Conclusion

The quantification of glucose uptake is a critical aspect of metabolic research. While radiolabeled tracers like [³H]-2-DG have long been the standard due to their high sensitivity, the safety and logistical advantages of non-radioactive methods are making them increasingly popular. Stable isotope-labeled tracers, such as this compound and [U-13C6]-glucose, coupled with mass spectrometry, offer a powerful approach to not only quantify glucose uptake but also to trace the metabolic fate of glucose through various intracellular pathways.

This compound emerges as a valuable tool, providing a safe and relatively cost-effective means to study glucose metabolism dynamically. While direct comparative data on its accuracy and precision against other tracers for quantifying glucose uptake are still emerging, the principles of stable isotope tracing suggest it is a robust method. The choice of the optimal tracer will ultimately depend on the specific experimental goals, the required level of sensitivity, throughput needs, and the available analytical instrumentation. This guide provides the necessary information for researchers to make an informed decision for their future studies in glucose metabolism.

References

A Researcher's Guide to the Inter-laboratory Comparison of D-Glucose-d1 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis of Analytical Platforms

The selection of an analytical method for D-Glucose-d1 quantification hinges on a variety of factors including sensitivity, precision, sample throughput, and the specific requirements of the experimental design. The following table summarizes the key quantitative performance characteristics of LC-MS/MS, GC-MS, and NMR for the analysis of glucose and its isotopologues.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection and quantification of the analyte and its isotope-labeled internal standard.Separation of volatile derivatives by gas chromatography followed by mass-based detection and quantification.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information based on signal intensity.
Sample Preparation Typically involves protein precipitation. Derivatization is sometimes used to improve chromatographic retention and ionization efficiency.[1]Requires derivatization (e.g., silylation, acetylation, oximation) to increase volatility.[2][3][4]Minimal sample preparation, often involving dissolution in a deuterated solvent.[5]
Sensitivity High (typically in the picomolar to nanomolar range).High (typically in the picomolar to nanomolar range).Lower sensitivity, typically requiring micromolar to millimolar concentrations.
Precision (CV%) Intra-assay CVs are generally low. For example, a method for glucose-d(2)/glucose ratio showed imprecision of 1.20-8.19%.[6]Good precision, with reported intra-assay coefficients of variation below 1%.[7]High precision, with repeatability standard deviation ≤ 0.8‰ for 13C abundance in glucose.[6]
Linearity Excellent linearity over a wide dynamic range. A linear response for the glucose-d(2)/glucose ratio was obtained over a relative concentration range of 0-10% (r2>0.999).[6]Good linearity is achievable with appropriate derivatization and calibration.Excellent linearity and quantitative accuracy.
Throughput High throughput is achievable with modern autosamplers and fast chromatography. Analysis time can be around 10 minutes per sample.[6]Moderate throughput, as derivatization can be time-consuming. Runtimes can be around 15-26 minutes.[8][9]Lower throughput due to longer acquisition times required for signal averaging, especially for low-concentration samples.
Specificity High, especially with tandem mass spectrometry (MS/MS) which provides structural confirmation.High, with mass spectral data providing molecular weight and fragmentation information for identification.Very high, providing detailed structural information and the ability to distinguish between different isotopomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the quantification of glucose isotopologues using LC-MS/MS, GC-MS, and NMR.

LC-MS/MS Protocol for D-Glucose-d1 Quantification
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a different isotopologue of glucose).

    • Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).[6]

    • Vortex the mixture and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.[10]

  • Chromatographic Conditions:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of polar metabolites like glucose.[10]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically employed.

    • Flow Rate: 0.2 - 0.4 mL/min.[10][11]

    • Column Temperature: 40°C.[10][11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for glucose analysis.[10]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the specific precursor-to-product ion transitions for D-Glucose-d1 and the internal standard.

GC-MS Protocol for D-Glucose-d1 Quantification
  • Sample Preparation and Derivatization (Plasma):

    • Perform a protein precipitation step as described for the LC-MS/MS protocol.

    • Dry the supernatant completely.

    • Oximation: Add 50 µL of 2% hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and incubate at 90°C for 60 minutes. This step converts the aldehyde group of glucose to an oxime, preventing the formation of multiple anomeric peaks.

    • Silylation: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) ethers, increasing volatility.[3]

  • Gas Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An oven temperature gradient is used to separate the derivatized glucose from other sample components. A typical program might start at 100°C and ramp up to 300°C.[12][13]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) is used to monitor specific fragment ions of the derivatized D-Glucose-d1 and its internal standard for quantification.

NMR Protocol for D-Glucose-d1 Quantification
  • Sample Preparation:

    • Lyophilize the sample to remove water.

    • Reconstitute the dried sample in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[5]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • The quantification of D-Glucose-d1 is achieved by integrating the area of a specific proton signal relative to the integral of the internal standard signal. The position of the deuterium (B1214612) label in D-Glucose-d1 will result in the absence or splitting of a specific proton signal, which can be used for confirmation.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the quantification of D-Glucose-d1 using the described analytical techniques.

Experimental Workflow for D-Glucose-d1 Quantification cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow cluster_NMR NMR Workflow LCMS_Start Sample Collection (e.g., Plasma) LCMS_Prep Protein Precipitation & Supernatant Evaporation LCMS_Start->LCMS_Prep LCMS_Recon Reconstitution LCMS_Prep->LCMS_Recon LCMS_Analysis LC-MS/MS Analysis (HILIC, ESI-, MRM) LCMS_Recon->LCMS_Analysis LCMS_Data Data Processing (Peak Integration & Quantification) LCMS_Analysis->LCMS_Data GCMS_Start Sample Collection (e.g., Plasma) GCMS_Prep Protein Precipitation & Supernatant Evaporation GCMS_Start->GCMS_Prep GCMS_Deriv Derivatization (Oximation & Silylation) GCMS_Prep->GCMS_Deriv GCMS_Analysis GC-MS Analysis (EI, SIM) GCMS_Deriv->GCMS_Analysis GCMS_Data Data Processing (Peak Integration & Quantification) GCMS_Analysis->GCMS_Data NMR_Start Sample Collection (e.g., Plasma) NMR_Prep Lyophilization NMR_Start->NMR_Prep NMR_Recon Reconstitution in D2O with Internal Standard NMR_Prep->NMR_Recon NMR_Analysis NMR Analysis (1D 1H Spectrum) NMR_Recon->NMR_Analysis NMR_Data Data Processing (Signal Integration & Quantification) NMR_Analysis->NMR_Data

Caption: Generalized workflows for D-Glucose-d1 quantification.

This guide provides a foundational comparison of the most common analytical techniques for D-Glucose-d1 quantification. The optimal choice of method will depend on the specific research question, available instrumentation, and the required level of sensitivity and throughput. For definitive inter-laboratory comparisons, a round-robin study with standardized samples and protocols would be necessary.

References

Unraveling Metabolic Phenotypes: A Comparative Guide to D-Glucose-d1-3 Tracer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic phenotypes using D-Glucose-d1-3 tracer analysis, supported by experimental data and detailed protocols. By tracing the metabolic fate of this stable isotope-labeled glucose, researchers can gain critical insights into the differential utilization of glucose in various cell types, particularly in discerning the metabolic reprogramming inherent in cancer cells compared to their normal counterparts.

Correlating Tracer Results with Metabolic Phenotypes

Stable isotope tracing with this compound allows for the precise measurement of glucose flux through key metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The incorporation of the deuterium (B1214612) label into downstream metabolites provides a quantitative measure of pathway activity. This enables a direct comparison of metabolic phenotypes, such as the pronounced glycolytic activity characteristic of many cancer cells (the Warburg effect) versus the primary reliance on oxidative phosphorylation in normal differentiated cells.

Data Presentation: Comparative Metabolic Flux Analysis

The following table summarizes hypothetical, yet representative, quantitative data from a this compound tracer experiment comparing a cancerous cell line (e.g., breast cancer cell line MCF-7) with a non-cancerous epithelial cell line (e.g., MCF-10A). The data is presented as the percentage of metabolite pools labeled with deuterium from this compound, indicating the relative contribution of glucose to these pools.

MetabolitePathwayCancer Cell Line (MCF-7) - % LabeledNormal Cell Line (MCF-10A) - % Labeled
LactateGlycolysis85%30%
CitrateTCA Cycle40%75%
Ribose-5-phosphate (B1218738)Pentose Phosphate Pathway60%25%
AlanineAnaplerosis50%20%

These data illustrate a classic example of the Warburg effect, where the cancer cell line exhibits a significantly higher conversion of glucose to lactate, indicating a greater reliance on glycolysis. Conversely, the normal cell line shows a higher percentage of labeled citrate, suggesting a more active TCA cycle and oxidative phosphorylation. Furthermore, the increased labeling of ribose-5-phosphate in the cancer cell line points to an elevated flux through the pentose phosphate pathway, which is crucial for producing biosynthetic precursors for rapid cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of stable isotope tracing experiments.

Key Experiment: this compound Tracing in Mammalian Cells

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the mid-exponential growth phase at the time of labeling.

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free DMEM with 10 mM this compound, 10% dialyzed fetal bovine serum (dFBS), and 1% penicillin-streptomycin. The use of dFBS is critical to minimize the background from unlabeled glucose.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined period (e.g., 6 hours) to allow for the incorporation of the tracer into downstream metabolites and to approach isotopic steady-state.

2. Metabolite Extraction:

  • Quenching: Rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the polar metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.

3. LC-MS Analysis:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50 µL of 50% methanol).

  • Chromatography: Separate the metabolites using a liquid chromatography system equipped with a column suitable for polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of the metabolites of interest. The mass shift of +1 m/z for each incorporated deuterium atom allows for the determination of the mass isotopomer distribution.

4. Data Analysis:

  • Peak Integration: Integrate the peak areas for each mass isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw isotopologue distribution for the natural abundance of stable isotopes.

  • Fractional Contribution Calculation: Calculate the fractional contribution of this compound to each metabolite pool to determine the relative pathway fluxes.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways traced by this compound and the general experimental workflow.

MetabolicPathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound This compound G6P Glucose-6-P-d1 This compound->G6P F6P Fructose-6-P-d1 G6P->F6P R5P Ribose-5-P-d1 G6P->R5P G6PD F16BP Fructose-1,6-BP-d1 F6P->F16BP DHAP DHAP-d1 F16BP->DHAP G3P Glyceraldehyde-3-P-d1 F16BP->G3P DHAP->G3P PEP PEP-d1 G3P->PEP Pyruvate Pyruvate-d1 PEP->Pyruvate Lactate Lactate-d1 Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-d1 Pyruvate->AcetylCoA PDH R5P->F6P R5P->G3P Transketolase/ Transaldolase Citrate Citrate-d1 AcetylCoA->Citrate Isocitrate Isocitrate-d1 Citrate->Isocitrate aKG α-Ketoglutarate-d1 Isocitrate->aKG SuccinylCoA Succinyl-CoA-d1 aKG->SuccinylCoA Succinate Succinate-d1 SuccinylCoA->Succinate Fumarate Fumarate-d1 Succinate->Fumarate Malate Malate-d1 Fumarate->Malate OAA Oxaloacetate-d1 Malate->OAA OAA->Citrate

Caption: Central carbon metabolism pathways traced by this compound.

ExperimentalWorkflow cluster_cell_prep Cell Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Cell Seeding growth Cell Growth to Exponential Phase seeding->growth labeling Incubate Cells with Tracer Medium growth->labeling media_prep Prepare this compound Labeling Medium media_prep->labeling quenching Quench Metabolism (Ice-cold PBS) labeling->quenching extraction Extract Metabolites (80% Methanol) quenching->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis and Flux Calculation lcms->data_analysis

Caption: Experimental workflow for this compound tracer analysis.

Cross-Validation of D-Glucose-d1-3 Data: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Glucose-d1-3 is critical for robust metabolic studies. This guide provides an objective cross-validation of analytical techniques used to measure this stable isotope-labeled glucose, offering a comprehensive comparison of their performance with supporting experimental data. By understanding the nuances of each method, researchers can confidently select the most appropriate technique for their specific experimental needs.

The use of stable isotope-labeled tracers like this compound has become a cornerstone of metabolic research, enabling the detailed tracing of glucose metabolism in vivo and in vitro. The deuterium (B1214612) label at the C3 position provides a powerful tool to investigate pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. However, the reliability of the data generated is intrinsically linked to the analytical method employed. This guide compares the most common techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical technique for this compound quantification hinges on a variety of factors, including sensitivity, specificity, and the required level of structural information. The following tables summarize the key performance characteristics of each method.

Table 1: Quantitative Performance Comparison for this compound Analysis

FeatureMass Spectrometry (GC-MS/LC-MS)NMR SpectroscopyHPLC (Refractive Index Detection)Enzymatic Assays
Principle Isotope dilution mass spectrometry; quantification based on the ratio of labeled to unlabeled glucose.Detection of the deuterium nucleus based on its magnetic properties.Separation of glucose based on its physicochemical properties, followed by detection of changes in refractive index.Enzymatic conversion of glucose, leading to a measurable colorimetric or fluorescent signal.
Specificity Very High (distinguishes between isotopologues).High (can distinguish the position of the label).Moderate (separates based on retention time).High for D-glucose, but does not distinguish isotopologues.
Sensitivity High (picomolar to femtomolar range).[1]Lower (micromolar to millimolar range).[1]Low (micromolar to millimolar range).[2]Moderate to High.[3]
Linearity Excellent over a wide dynamic range.[4]Good, signal intensity is directly proportional to the number of nuclei.[1]Good within a defined range.[2]Good within a defined range.[5]
Precision (RSD) < 5%< 5%[6]< 5%[2]< 6%[5]
Accuracy (% Recovery) 95-105%95-105%[6]95-105%[7]93-105%[5]
Limit of Detection (LOD) Very Low (pmol-fmol)High (µmol-mmol)High (µmol-mmol)[2]Moderate (µmol)[5]
Limit of Quantification (LOQ) Very Low (pmol-fmol)High (µmol-mmol)High (µmol-mmol)[2]Moderate (µmol)[5]

Note: The data presented in this table is a synthesis of information from studies on glucose and its isotopologues. Performance characteristics can vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the quantification of this compound using the discussed analytical techniques.

Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation:

    • Deproteinize biological samples (e.g., plasma, cell lysates) by adding a cold solvent like methanol (B129727) or acetonitrile (B52724) (1:3 v/v).

    • Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column (e.g., HILIC) to separate glucose from other metabolites.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): Monitor the specific mass transition for this compound. The precursor ion for [M-H]⁻ of this compound is m/z 180.1. A potential product ion for fragmentation would be monitored (e.g., m/z 90.1). Unlabeled glucose would be monitored using the transition m/z 179.1 -> 89.1.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration in the samples by comparing the peak area ratios of this compound to an internal standard (e.g., U-13C6-Glucose) against the standard curve.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Lyophilize aqueous samples (e.g., cell culture media, plasma) to remove water.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).

    • Transfer the sample to an NMR tube.

  • NMR Analysis:

    • Acquire ²H (deuterium) NMR spectra on a high-field NMR spectrometer.

    • The deuterium signal from this compound will have a characteristic chemical shift.

  • Quantification:

    • Integrate the area of the deuterium peak corresponding to this compound.

    • Calculate the concentration by comparing the integral of the analyte peak to the integral of the internal standard peak.[1]

HPLC with Refractive Index Detection (HPLC-RID) Protocol
  • Sample Preparation:

    • Deproteinize samples as described in the mass spectrometry protocol.

    • Filter the supernatant through a 0.22 µm filter before injection.[8]

  • HPLC-RID Analysis:

    • Chromatographic System: Use an HPLC system equipped with a refractive index detector.

    • Column: Employ a column suitable for carbohydrate analysis (e.g., an amino or ion-exclusion column).[7][9]

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water, is commonly used.[7]

    • Detection: Monitor the change in refractive index as the glucose elutes from the column.

  • Quantification:

    • Create a calibration curve by injecting known concentrations of D-glucose.

    • Determine the concentration of glucose in the samples by comparing their peak areas to the calibration curve. Note that this method does not distinguish between this compound and endogenous glucose.

Enzymatic Assay Protocol
  • Principle: This method is based on the glucose oxidase-peroxidase reaction. Glucose is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product, which can be measured spectrophotometrically.[3]

  • Sample Preparation:

    • Dilute samples as necessary to fall within the linear range of the assay.[5]

    • If samples are turbid, they should be clarified by centrifugation or filtration.[5]

  • Assay Procedure:

    • Use a commercial glucose oxidase assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding the sample to a reaction mixture containing glucose oxidase, peroxidase, and a chromogenic substrate.

    • Incubate for a specified time at a controlled temperature to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of D-glucose.

    • Determine the glucose concentration in the samples by comparing their absorbance to the standard curve. This method measures total D-glucose and does not differentiate the deuterated form.[5]

Mandatory Visualization

To aid in the conceptualization of the experimental design and the metabolic fate of this compound, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Cross-Validation BiologicalSample Biological Sample (e.g., Plasma, Cell Culture) Deproteinization Deproteinization (e.g., Cold Methanol) BiologicalSample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying (Nitrogen Stream/Vacuum) Supernatant->Drying Enzymatic Enzymatic Assay Supernatant->Enzymatic Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution MS Mass Spectrometry (LC-MS/MS or GC-MS) Reconstitution->MS NMR NMR Spectroscopy Reconstitution->NMR HPLC HPLC-RID Reconstitution->HPLC DataComparison Quantitative Data Comparison (Linearity, Precision, Accuracy) MS->DataComparison NMR->DataComparison HPLC->DataComparison Enzymatic->DataComparison FinalReport Comprehensive Report DataComparison->FinalReport

Experimental workflow for cross-validation.

D_Glucose_d1_3 This compound G6P_d1 Glucose-6-phosphate-d1 D_Glucose_d1_3->G6P_d1 Hexokinase F6P_d1 Fructose-6-phosphate-d1 G6P_d1->F6P_d1 Phosphoglucose Isomerase F16BP_d1 Fructose-1,6-bisphosphate-d1 F6P_d1->F16BP_d1 Phosphofructokinase DHAP DHAP F16BP_d1->DHAP Aldolase G3P_d1 Glyceraldehyde-3-phosphate-d1 F16BP_d1->G3P_d1 Aldolase DHAP->G3P_d1 Triose Phosphate Isomerase BPG_d1 1,3-Bisphosphoglycerate-d1 G3P_d1->BPG_d1 G3P Dehydrogenase PG3_d1 3-Phosphoglycerate-d1 BPG_d1->PG3_d1 Phosphoglycerate Kinase PG2_d1 2-Phosphoglycerate-d1 PG3_d1->PG2_d1 Phosphoglycerate Mutase PEP_d1 Phosphoenolpyruvate-d1 PG2_d1->PEP_d1 Enolase Pyruvate_d1 Pyruvate-d1 PEP_d1->Pyruvate_d1 Pyruvate Kinase Lactate_d1 Lactate-d1 Pyruvate_d1->Lactate_d1 Lactate Dehydrogenase (Anaerobic) AcetylCoA_d1 Acetyl-CoA-d1 Pyruvate_d1->AcetylCoA_d1 Pyruvate Dehydrogenase (Aerobic) TCA TCA Cycle AcetylCoA_d1->TCA

Metabolic fate of this compound in glycolysis.

References

A Researcher's Guide to Isotopic Tracers: A Cost-Benefit Analysis of D-Glucose-d1-3 and Other Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, the selection of an appropriate isotopic tracer is a pivotal decision that dictates the precision and scope of experimental outcomes. Stable isotope tracers are indispensable for mapping the intricate web of metabolic networks, allowing scientists to track the fate of atoms through biochemical reactions. This guide provides an objective comparison of D-Glucose-d1-3 against other common isotopic tracers, including carbon-13 and other deuterium-labeled glucose variants. We will delve into a cost-benefit analysis supported by experimental data, detailed methodologies, and visual aids to empower researchers, scientists, and drug development professionals in making informed decisions for their metabolic flux analyses.

Core Principles of Isotopic Tracers

The fundamental principle of isotopic tracing involves introducing a substrate enriched with a stable (non-radioactive) heavy isotope, such as Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), into a biological system.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to measure the incorporation of these heavy isotopes into downstream metabolites.[2] This allows for the quantification of metabolic fluxes—the rates of reactions—through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3]

The choice of tracer is critical and depends entirely on the biological question at hand.[1][4] While uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is often considered the gold standard for a comprehensive overview of central carbon metabolism, positionally labeled tracers like this compound offer the potential to probe specific reactions or pathways.[4][5]

Comparative Analysis of Glucose Tracers

The primary trade-off in selecting a tracer lies between the depth of information desired, potential confounding factors like kinetic isotope effects (KIE), and overall cost. Deuterium-labeled tracers are often more cost-effective than their ¹³C counterparts, but the significant mass difference between hydrogen (¹H) and deuterium (²H) can sometimes alter reaction rates—a phenomenon known as the Kinetic Isotope Effect (KIE).[6][7]

Performance and Properties Comparison

The suitability of a tracer can be evaluated based on several key parameters. The following table summarizes the properties of this compound in comparison to other widely used glucose isotopologues.

FeatureThis compound[6,6-²H₂]-Glucose[U-²H₇]-Glucose (alpha-D-glucose-d7)[1,2-¹³C₂]-Glucose[U-¹³C₆]-Glucose
Isotope ²H (Deuterium)²H (Deuterium)²H (Deuterium)¹³C (Carbon-13)¹³C (Carbon-13)
Number of Labels 12726
Primary Analytical Methods Mass Spectrometry (MS), NMR SpectroscopyDMI via MRS/MRSI, MS, NMR[6][8]Deuterium Metabolic Imaging (DMI) via MRS/MRSI, Stimulated Raman Scattering (SRS) Microscopy[9]MS, NMR[10]MS, NMR[1]
Key Advantage Probes specific C-H bond activities at the C3 position.Stable label positions for tracing into lactate (B86563) and glutamate.[7]High signal intensity for imaging techniques due to multiple labels.[9][11]High precision for resolving fluxes through Glycolysis and the Pentose Phosphate Pathway (PPP).[10][12]Provides a comprehensive overview of central carbon metabolism.[4]
Kinetic Isotope Effect (KIE) Possible, but likely minimal for a single label not involved in a rate-limiting C-H bond cleavage.Relatively small (measured at 4-6%), but must be considered for accurate flux quantification.[6][7][8]More pronounced KIE; can significantly slow the rate of glycolysis to lactate.[7][13][14]Generally considered negligible.[5]Generally considered negligible.[5]
Potential for Label Loss Deuterium at C3 can be susceptible to exchange with water during glycolysis.[7]C6 deuterons are generally more stable during glycolysis.[7]Susceptible to exchange reactions, which must be accounted for.[7]No label loss in central carbon metabolism.No label loss in central carbon metabolism.
Relative Cost Generally lower than ¹³C-labeled tracers.Generally lower than ¹³C-labeled tracers.Can be costly due to the high degree of labeling.Higher than deuterated tracers.Highest cost, considered the premium standard.
Pathway-Specific Suitability

The unique labeling pattern of each tracer makes it more or less suitable for interrogating specific metabolic pathways.

PathwayThis compound[6,6-²H₂]-Glucose[U-²H₇]-Glucose[1,2-¹³C₂]-Glucose[U-¹³C₆]-Glucose
Glycolysis ModerateHighModerate (KIE can be a factor)Very High [10][12]High
Pentose Phosphate Pathway (PPP) LowLowLowVery High [10][12]Moderate
TCA Cycle LowModerateModerateModerateVery High [10]

Experimental Protocols and Workflows

A robust stable isotope tracing experiment follows a standardized workflow, from tracer selection and cell labeling to metabolite extraction and data analysis.

General Protocol for Isotopic Labeling in Cell Culture

This protocol outlines a general methodology for a tracer experiment using adherent mammalian cells, which can be adapted for various glucose isotopologues.

  • Cell Culture and Seeding:

    • Culture cells to the desired confluency (typically ~80%) in standard glucose-containing medium.[15][16]

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow overnight.[16]

  • Tracer Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed, glucose-free medium or phosphate-buffered saline (PBS) to remove residual unlabeled glucose.[15][16]

    • Switch to a specially prepared labeling medium. This is typically a glucose-free medium supplemented with the desired concentration of the isotopic tracer (e.g., this compound) and other necessary components like dialyzed fetal bovine serum.[16]

    • Incubate the cells for a predetermined duration. The time required to reach an isotopic steady state (where the isotopic enrichment of key metabolites becomes constant) must be optimized for the specific cell line and pathway of interest.[1]

  • Metabolism Quenching and Metabolite Extraction:

    • To halt metabolic activity instantly, place the culture plates on ice.[16]

    • Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.[16]

    • Add a pre-chilled extraction solvent (e.g., 80% methanol, stored at -80°C) to each well.[15][16]

    • Scrape the cells into the solvent and transfer the lysate to a pre-chilled tube.[15]

  • Sample Preparation for Analysis:

    • Vortex the cell lysate vigorously to ensure complete extraction.[3]

    • Incubate at -20°C or on ice to precipitate proteins.[3][16]

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.[3][16]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.[3]

    • Dry the extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.[3]

  • Mass Spectrometry Analysis (LC-MS):

    • Reconstitute the dried extracts in a suitable solvent for analysis (e.g., the initial mobile phase for liquid chromatography).[16]

    • Separate metabolites using an appropriate chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[15]

    • Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass shifts in metabolites resulting from the incorporation of the isotopic label.[15]

Visualizing the Workflow and Metabolic Pathways

Clear diagrams of the experimental process and the metabolic fate of the tracer are essential for understanding and communicating the research.

G cluster_prep I. Experimental Setup cluster_extraction II. Sample Processing cluster_analysis III. Data Acquisition & Analysis Tracer Tracer Selection (e.g., this compound) Culture Cell Culture & Seeding Tracer->Culture Labeling Isotopic Labeling Culture->Labeling Quench Metabolism Quenching Labeling->Quench Extract Metabolite Extraction Quench->Extract Dry Sample Drying Extract->Dry Analysis LC-MS / NMR Analysis Dry->Analysis Processing Data Processing (Isotopologue Distribution) Analysis->Processing MFA Metabolic Flux Analysis Processing->MFA

General workflow for metabolic studies using stable isotope tracers.

G Glucose Glucose (e.g., this compound) G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Oxidative Non-oxidative Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA via Acetyl-CoA

Tracing glucose through central carbon metabolism.

Conclusion: Making the Right Choice

The cost-benefit analysis of this compound versus other isotopic tracers is not straightforward and is highly dependent on the specific research objectives.

  • For Broad Metabolic Phenotyping: Uniformly labeled [U-¹³C₆]glucose remains the unparalleled gold standard for obtaining a comprehensive view of central carbon metabolism, despite its higher cost.[4]

  • For Specific Pathway Analysis: Positionally labeled ¹³C tracers, such as [1,2-¹³C₂]glucose, offer superior precision for quantifying fluxes through specific pathways like glycolysis and the PPP.[10][12]

  • For Cost-Effective or Imaging-Based Studies: Deuterium-labeled tracers like [6,6-²H₂]glucose and [U-²H₇]-glucose are powerful alternatives.[9] They are particularly advantageous for in vivo imaging studies. However, researchers must be cognizant of and account for the potential impact of kinetic isotope effects and label exchange with water, which can lead to an underestimation of true metabolic rates if not properly addressed.[7]

This compound, as a singly, positionally deuterated tracer, offers a lower-cost option to potentially probe enzymatic steps involving the C-H bond at the C3 position. However, the current body of literature lacks extensive comparative data for this specific isotopologue. Its utility is likely hampered by the potential for the deuterium label to be lost during the isomerization steps in upper glycolysis. Therefore, for most quantitative flux analysis studies, more stably labeled tracers like [6,6-²H₂]-glucose or the information-rich ¹³C-labeled tracers would be recommended. Ultimately, the optimal tracer is the one that most directly and accurately answers the specific biological question at hand.

References

Assessing the Reproducibility of D-Glucose Labeling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, the selection of an appropriate isotopic tracer is a critical decision that directly impacts the reliability and reproducibility of experimental results. Stable isotope labeling experiments, particularly with D-glucose, are fundamental to elucidating metabolic pathways and quantifying metabolic fluxes. This guide provides an objective comparison of the performance and methodologies of different D-glucose isotopologues, with a focus on assessing the factors that contribute to experimental reproducibility.

While direct comparative studies on the reproducibility of D-Glucose-d1-3 are limited in the literature, this guide will draw comparisons between deuterium-labeled glucose and the more commonly employed ¹³C-labeled glucose tracers. The principles and experimental workflows discussed are broadly applicable to various deuterated glucose molecules.

Data Presentation: Quantitative Comparison of Glucose Tracers

The precision of metabolic flux analysis (MFA) is highly dependent on the choice of isotopic tracer. The following tables summarize the performance of various labeled glucose tracers in determining fluxes in central carbon metabolism. The data is primarily derived from computational analyses of the precision of flux estimates.

Table 1: Comparison of Primary Applications and Performance of Glucose Tracers

Tracer TypePrimary Tracer Molecule(s)Key Applications & Pathways TracedAdvantagesDisadvantages
Deuterium (B1214612) (²H)-Labeled Glucose This compound, [6,6-²H₂]glucoseGluconeogenesis, whole-body glucose homeostasisUseful for in vivo studies, can be detected by NMR and MSLess informative for resolving fluxes within central carbon metabolism compared to ¹³C-tracers.
Carbon-13 (¹³C)-Labeled Glucose [U-¹³C₆]glucose, [1,2-¹³C₂]glucoseMetabolic Flux Analysis (MFA) of Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleHigh precision for resolving intracellular fluxes, extensive literature and established protocols available.[1]Can be more expensive depending on the labeling pattern.

Table 2: Quantitative Precision of ¹³C-Labeled Glucose Tracers for Metabolic Flux Analysis

This table presents the precision scores for various ¹³C-labeled glucose tracers in determining the fluxes of key metabolic pathways, with higher scores indicating greater precision.[1]

TracerGlycolysisPentose Phosphate Pathway (PPP)TCA CycleOverall Network Precision
[1,2-¹³C₂]glucose HighHighModerateHigh
[U-¹³C₆]glucose LowLowHighModerate
[1-¹³C]glucose ModerateModerateLowModerate
[2-¹³C]glucose HighHighLowModerate
[3-¹³C]glucose HighHighLowModerate

Experimental Protocols

Reproducibility in glucose labeling experiments is critically dependent on meticulous and consistent execution of the experimental protocol. Below are detailed, comparative methodologies for a typical in vitro cell culture experiment using deuterium-labeled and ¹³C-labeled glucose.

Protocol 1: In Vitro Cell Culture Labeling with Deuterium-Labeled D-Glucose

Objective: To trace the incorporation of deuterium from a labeled glucose tracer into downstream metabolites.

Materials:

  • Cultured mammalian cells

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • Deuterium-labeled D-glucose (e.g., this compound or a suitable alternative like [6,6-²H₂]glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80% methanol (B129727), -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterium-labeled D-glucose and 10% dFBS. Equilibrate the medium to 37°C and 5% CO₂.

  • Initiation of Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Immediately add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The optimal time will depend on the specific metabolic pathways of interest and the turnover rates of the target metabolites.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Place the culture plate on dry ice to quench metabolic activity.

    • Add ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Sample Processing:

    • Centrifuge the lysate at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Store the extracts at -80°C until analysis by LC-MS or NMR.

Protocol 2: In Vitro Cell Culture Labeling with ¹³C-Labeled D-Glucose for Metabolic Flux Analysis

Objective: To quantify the relative fluxes through central carbon metabolism by measuring the incorporation of ¹³C from a labeled glucose tracer into downstream metabolites.

Materials:

  • Cultured mammalian cells

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • ¹³C-labeled D-glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled D-glucose and 10% dFBS. Equilibrate the medium to 37°C and 5% CO₂.

  • Initiation of Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Immediately add the pre-warmed labeling medium to the cells.

  • Incubation for Isotopic Steady State: Incubate the cells for a period sufficient to reach isotopic steady state, where the fractional enrichment of ¹³C in key metabolites becomes constant. This can range from several hours to over 24 hours depending on the cell type and the metabolic pathway.[2] Time-course experiments are recommended to determine the optimal labeling duration.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Place the culture plate on dry ice to quench metabolic activity.

    • Add ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Sample Processing:

    • Centrifuge the lysate at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Store the extracts at -80°C until analysis by GC-MS or LC-MS.

  • Data Analysis: Correct the mass isotopomer distributions for natural ¹³C abundance and use metabolic flux analysis software to calculate flux maps.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways involved in glucose metabolism and the experimental workflow for a typical labeling experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding Cell Seeding & Growth MediaPrep Labeling Medium Preparation Labeling Isotope Labeling MediaPrep->Labeling Introduce Tracer Quenching Metabolic Quenching Labeling->Quenching Stop Reaction Extraction Metabolite Extraction Quenching->Extraction MS_Analysis MS or NMR Analysis Extraction->MS_Analysis DataProcessing Data Processing & Flux Calculation MS_Analysis->DataProcessing

A generalized experimental workflow for stable isotope tracing studies.

Central_Carbon_Metabolism Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P Ribose-5-Phosphate PPP->R5P CO2 CO₂ PPP->CO2 R5P->F6P R5P->DHAP_G3P Citrate Citrate AcetylCoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Glutamine Glutamine Glutamine->TCA_Cycle

Overview of central carbon metabolism pathways traced by labeled glucose.

References

Navigating Preclinical Metabolic Research: A Comparative Guide to D-Glucose-d1-3 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on preclinical studies involving metabolic analysis, the choice of tracer is a critical decision with significant regulatory and scientific implications. This guide provides a comprehensive comparison of D-Glucose-d1-3, a deuterium-labeled glucose analog, with other commonly used metabolic tracers. It outlines the relevant regulatory landscape, presents comparative performance data, and offers detailed experimental protocols to support informed decision-making in your research.

While specific regulatory guidelines for this compound are not explicitly detailed by major regulatory bodies, its use in preclinical studies falls under the broader framework for new chemical entities and stable isotope-labeled compounds. The U.S. Food and Drug Administration (FDA) requires that preclinical research adheres to Good Laboratory Practices (GLP) as outlined in 21 CFR Part 58, ensuring the quality and integrity of nonclinical laboratory studies.[1][2] Similarly, the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide a suite of guidelines for non-clinical development, covering pharmacology, pharmacokinetics, and toxicology.[3][4][5]

For drug interaction and metabolism studies, the ICH M12 guideline offers a harmonized approach for in vitro and in vivo assessments.[6][7] When using stable isotope-labeled compounds as internal standards in bioanalytical methods, the principles outlined in the ICH M10 guideline on bioanalytical method validation are pertinent.[8] These guidelines emphasize the need for robust, reproducible, and well-documented studies to ensure the safety and efficacy of investigational drugs.[9]

Comparative Analysis of Metabolic Tracers

This compound serves as a valuable tool for tracing metabolic pathways.[10] However, a comprehensive understanding of its performance in comparison to established alternatives is crucial for selecting the optimal tracer for a specific research question. The most common alternatives include ¹³C-labeled glucose and the radioisotope-labeled analog [¹⁸F]FDG.[11]

Performance Comparison

The choice of tracer directly influences the precision and scope of metabolic flux analysis. While this compound is effective for tracing studies, other tracers may offer advantages for specific applications.[11]

TracerPrimary ApplicationAdvantagesLimitations
This compound Metabolic tracing, Internal standard for quantitative analysis.[10]Non-radioactive, stable isotope label.[10]Less extensive validation data available compared to ¹³C-glucose for specific flux analysis.
[U-¹³C₆]glucose Central carbon metabolism studies (e.g., glycolysis, TCA cycle).[11]Versatile for tracing carbon into a wide range of downstream metabolites.[11]May not be as precise as specifically labeled glucose for certain pathway distinctions.[11]
[1,2-¹³C₂]glucose Distinguishing between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[11]Provides high precision for overall network analysis of glycolysis and PPP.[11]More specific in its application compared to uniformly labeled glucose.
[¹⁸F]FDG In vivo glucose uptake measurement (PET imaging).[11]Gold standard for measuring glucose uptake, particularly in oncology.[11]Does not trace downstream metabolic fate as it is trapped after phosphorylation; requires handling of radioactive materials and specialized imaging facilities.[11]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to robust preclinical research. Below are generalized protocols for key experiments utilizing common glucose tracers.

Protocol 1: In Vitro Metabolic Flux Analysis using [1,2-¹³C₂]glucose

Objective: To quantify the relative flux of glucose through glycolysis and the pentose phosphate pathway in cultured cells.

  • Cell Culture: Plate cells at a desired density and culture in standard growth medium until they reach the desired confluence.

  • Tracer Incubation: Replace the standard medium with a medium containing a known concentration of [1,2-¹³C₂]glucose. The incubation time will depend on the pathways of interest, with glycolysis reaching isotopic steady state in approximately 10 minutes.[12]

  • Metabolite Extraction: After incubation, rapidly quench metabolic activity by washing the cells with ice-cold saline and then extracting metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in downstream metabolites like 3-phosphoglycerate (B1209933) and lactate.

  • Data Analysis: Calculate the mass isotopomer distribution of key metabolites to determine the relative contribution of glycolysis and the PPP to glucose metabolism.[13]

Protocol 2: In Vivo Glucose Uptake Assessment using [¹⁸F]FDG PET Imaging

Objective: To measure and visualize the in vivo uptake of glucose in a preclinical animal model.

  • Animal Preparation: Fast the animal for a predetermined period (e.g., 4-6 hours) to reduce background blood glucose levels.

  • Tracer Administration: Administer a bolus of [¹⁸F]FDG intravenously. The dose will depend on the animal model and imaging system.

  • Uptake Period: Allow for a 45-60 minute uptake period, during which the animal should be kept warm and anesthetized to minimize stress and muscle uptake of the tracer.

  • PET Imaging: Position the animal in a positron emission tomography (PET) scanner and acquire images for a specified duration.

  • Image Analysis: Reconstruct the PET data and perform image analysis to quantify the tracer uptake in various tissues and organs of interest. The uptake is often expressed as the standardized uptake value (SUV).

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for clarifying complex biological processes and experimental designs.

Glycolysis_Pathway This compound This compound Glucose-6-Phosphate Glucose-6-Phosphate This compound->Glucose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate PPP Pentose Phosphate Pathway Glucose-6-Phosphate->PPP G6PD Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate PFK Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle

Caption: Simplified diagram of the glycolytic pathway, a primary route for glucose metabolism.

Caption: General experimental workflow for a preclinical metabolic study using a stable isotope tracer.

Tracer_Comparison Metabolic Tracers Metabolic Tracers Stable Isotope Tracers Stable Isotope Tracers Metabolic Tracers->Stable Isotope Tracers Radioisotope Tracers Radioisotope Tracers Metabolic Tracers->Radioisotope Tracers This compound This compound Stable Isotope Tracers->this compound 13C-Glucose 13C-Glucose Stable Isotope Tracers->13C-Glucose [18F]FDG [18F]FDG Radioisotope Tracers->[18F]FDG

Caption: Logical comparison of different types of glucose tracers used in metabolic research.

References

Deuterated Glucose Tracers: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, isotopic tracers are indispensable for delineating the intricate pathways of cellular energetics and biosynthesis. Among these, deuterated glucose tracers, which utilize the stable isotope deuterium (B1214612) (²H), have emerged as a powerful tool, particularly with the advancement of Deuterium Metabolic Imaging (DMI). This guide provides an objective comparison of deuterated glucose tracers against other commonly used alternatives, namely ¹³C- and ¹⁸F-labeled glucose, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their experimental design.

Core Principles of Isotopic Glucose Tracers

Isotopic tracers work by introducing a "heavy" isotope of an atom into a molecule of interest, such as glucose.[1] By tracking the incorporation of this isotope into downstream metabolites, researchers can dynamically measure metabolic fluxes—the rates of turnover through a metabolic pathway—providing a more insightful view than static metabolite concentrations alone.[1] The choice of isotope and its position on the glucose molecule is critical and dictates the tracer's applications, analytical detection methods, and its inherent advantages and disadvantages.

Comparative Analysis of Glucose Tracers

Deuterated glucose offers a unique set of characteristics when compared to the more established ¹³C-labeled glucose and the widely used clinical tracer, ¹⁸F-FDG.

Advantages of Deuterated Glucose Tracers:

  • Safety and Biocompatibility: As a stable isotope, deuterium is non-radioactive, making it safe for human studies at tracer doses.[2][3] This allows for longitudinal studies without the concerns associated with ionizing radiation from tracers like ¹⁸F-FDG.[4]

  • Non-Invasive In Vivo Imaging: Deuterated glucose is a key substrate for Deuterium Metabolic Imaging (DMI), an MRI-based technique that can non-invasively map metabolic pathways in three dimensions.[3][5]

  • Versatility in Pathway Analysis: The specific placement of deuterium on the glucose molecule allows for the investigation of distinct metabolic pathways. For instance, [6,6-²H₂]-glucose is commonly used to trace glycolysis and the TCA cycle.[1]

  • Simplified Spectral Analysis in DMI: DMI benefits from the low natural abundance of deuterium, which eliminates the need for water suppression techniques that are often required in ¹H-MRSI.[3] The resulting spectra are simpler to interpret due to reduced coupling effects compared to ¹H spectra.[3]

  • Long-Term Metabolic Monitoring: Compared to techniques like hyperpolarized ¹³C-MRI, DMI can be used to observe metabolic processes over longer periods, extending to hours.[3]

Disadvantages of Deuterated Glucose Tracers:

  • Kinetic Isotope Effect: The substitution of hydrogen with the heavier deuterium can slow down enzymatic reactions where a carbon-hydrogen bond is broken. This "kinetic isotope effect" can lead to an underestimation of metabolic fluxes.[6] For example, perdeuteration of glucose has been shown to reduce the flux through glycolysis to lactate.[6]

  • Potential for Label Loss: Deuterium atoms can sometimes be lost and exchanged with protons from the surrounding aqueous environment during metabolic processing.[7] This can complicate the quantitative analysis of metabolic fluxes.

  • Spatial Resolution of DMI: While powerful, DMI currently has limitations in spatial resolution compared to other imaging modalities like PET.[3]

  • Complex Data Analysis: The analysis of mass spectrometry data from deuterated glucose tracing experiments can be complex, often requiring specialized software to calculate isotopic enrichment and metabolic fluxes.[8]

Quantitative Data Comparison

The selection of a glucose tracer is often guided by the specific requirements of the study and the analytical techniques available. The following table summarizes key quantitative parameters for deuterated, ¹³C-labeled, and ¹⁸F-labeled glucose tracers.

FeatureDeuterated Glucose ([U-²H₇]-glucose, [6,6-²H₂]-glucose)¹³C-Labeled Glucose ([U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose)¹⁸F-Labeled Glucose ([¹⁸F]FDG)
Isotope Type Stable (²H)Stable (¹³C)Radioactive (¹⁸F)
Primary Analytical Methods Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy, Deuterium Metabolic Imaging (DMI)[1][3]Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy[9]Positron Emission Tomography (PET)[10]
Primary Application Metabolic flux analysis, in vivo metabolic imaging[1][3]Metabolic flux analysis (MFA), pathway tracing[9][11]In vivo glucose uptake measurement[10]
Metabolic Fate Enters glycolysis and downstream pathways (TCA cycle, biosynthesis)[1]Enters glycolysis and downstream pathways (TCA cycle, biosynthesis)[12]Trapped in the cell after phosphorylation, does not proceed past the initial step of glycolysis[12][13]
In Vivo Human Studies Yes, non-radioactive[2][3]Yes, non-radioactive[9]Yes, involves ionizing radiation[4]
Signal-to-Noise Ratio (Imaging) DMI SNR can be lower than hyperpolarized ¹³C MRI[14]Hyperpolarized ¹³C MRI offers high SNR but for a short duration[14]PET offers high sensitivity[10]
Temporal Resolution (Imaging) Can monitor metabolism over hours[3]Hyperpolarized signal is short-lived (minutes)[14]Static image typically acquired at a single time point post-injection[13]

A study comparing the ingestion of glucose-d₇ and glucose-d₂ for DMI in the human brain at 7T found that glucose-d₇ resulted in larger ²H signals.[15] The whole-brain signal ratios (glucose-d₇ vs. glucose-d₂) at 100-120 minutes post-ingestion were approximately 1.8 for deuterated water (HDO), 1.7 for glutamate/glutamine (Glx), and 1.6 for lactate.[15]

MetaboliteSignal Ratio (glucose-d₇ / glucose-d₂)
HDO1.8 ± 0.3
Glx1.7 ± 0.3
Lactate1.6 ± 0.3
Data from a study on human brain DMI at 7T, 100-120 minutes post-ingestion of 0.75 g/kg of deuterated glucose.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are generalized protocols for in vitro cell culture and in vivo human studies using deuterated glucose.

Protocol 1: Deuterated Glucose Labeling of Cultured Adherent Mammalian Cells

This protocol provides a general workflow for tracing glucose metabolism in cultured cells.[8][16]

  • Cell Culture: Plate adherent mammalian cells at a density that will result in approximately 80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours in standard glucose-containing medium.[8][16]

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free and pyruvate-free cell culture medium with the desired concentration of deuterated glucose (e.g., [U-²H₇]-glucose) and dialyzed fetal bovine serum.[16]

  • Tracer Introduction: Replace the standard medium with the pre-warmed deuterated glucose labeling medium.[16]

  • Incubation: Culture the cells in the tracer-containing medium for a specified time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into downstream metabolites.[8] The optimal duration depends on the turnover rate of the metabolites of interest.[16]

  • Metabolite Quenching and Extraction:

    • Place the culture plate on dry ice to rapidly halt metabolism.[16]

    • Aspirate the labeling medium.[16]

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.[16][17]

    • Incubate on dry ice for 10 minutes.[16]

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[16][17]

  • Sample Processing:

    • Centrifuge the tubes at high speed for 10 minutes at 4°C to pellet cell debris.[16]

    • Transfer the supernatant containing the metabolites to a new pre-chilled tube.[16]

    • Dry the metabolite extract using a vacuum concentrator.[16]

    • Store the dried pellets at -80°C until analysis by mass spectrometry.[16]

Protocol 2: In Vivo Human Glucose Flux Measurement

This protocol outlines a primed constant infusion method to determine whole-body glucose flux using [6,6-²H₂]-glucose.[18]

  • Subject Preparation: Subjects should be in a fasted state.[18]

  • Tracer Administration:

    • Administer a priming bolus dose of 14.0 µmol/kg of [6,6-²H₂]-glucose to rapidly achieve isotopic equilibrium.[18]

    • Immediately follow with a constant intravenous infusion at a rate of 11.5 µmol/kg/hr.[18]

  • Blood Sampling:

    • Collect a baseline blood sample at time 0 (before tracer administration).[18]

    • Collect subsequent plasma samples at 90, 100, 110, and 120 minutes during the infusion.[18]

  • Sample Analysis: Analyze the plasma samples for isotopic enrichment of glucose using mass spectrometry.

  • Data Analysis: Calculate the whole-body glucose flux rate based on the isotopic enrichment at steady state and the tracer infusion rate.[18]

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to deuterated glucose tracing.

glycolysis_and_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle d_glucose [6,6-²H₂]-Glucose g6p G6P d_glucose->g6p f6p F6P g6p->f6p f16bp F1,6BP f6p->f16bp dhap DHAP f16bp->dhap g3p G3P f16bp->g3p dhap->g3p pep PEP g3p->pep pyruvate [3,3-²H₂]-Pyruvate pep->pyruvate lactate [3,3-²H₂]-Lactate pyruvate->lactate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa PDH citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa glutamate [4,4-²H₂]-Glutamate alpha_kg->glutamate Transaminase succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate experimental_workflow start Start: In Vitro (Cells) or In Vivo (Organism) tracer_admin Administer Deuterated Glucose Tracer start->tracer_admin incubation Incubation / Infusion (Time Course) tracer_admin->incubation sampling Sample Collection (e.g., Cells, Plasma) incubation->sampling quenching Metabolic Quenching (e.g., Cold Methanol) sampling->quenching extraction Metabolite Extraction quenching->extraction analysis Analysis (GC-MS, LC-MS, NMR) extraction->analysis data_proc Data Processing (Isotopologue Distribution) analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end End: Pathway Activity Quantified flux_calc->end tracer_comparison cluster_stable Stable Isotope Tracers cluster_radioactive Radioactive Tracer glucose_tracers Glucose Tracers d_glucose Deuterated Glucose (²H) glucose_tracers->d_glucose c13_glucose ¹³C-Glucose glucose_tracers->c13_glucose f18_fdg ¹⁸F-FDG glucose_tracers->f18_fdg d_glucose_attr Pros: Non-invasive imaging (DMI), Safe Cons: Kinetic isotope effect, Label loss d_glucose->d_glucose_attr c13_glucose_attr Pros: Gold standard for MFA, Versatile labeling Cons: Complex data interpretation c13_glucose->c13_glucose_attr f18_fdg_attr Pros: High sensitivity (PET), Measures uptake Cons: Radioactive, Trapped metabolite f18_fdg->f18_fdg_attr

References

A Head-to-Head Comparison: D-Glucose-d1-3 Versus Radiolabeled Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tracer is a pivotal decision in designing experiments to unravel the complexities of glucose metabolism. This guide provides an objective comparison between the stable isotope-labeled D-Glucose-d1-3 and traditional radiolabeled glucose tracers such as [¹⁸F]FDG, ¹⁴C-glucose, and ³H-glucose. We will delve into their performance, applications, and the experimental data that underpins their use, offering a clear perspective for choosing the optimal tool for your research needs.

The fundamental difference between this compound and radiolabeled glucose lies in the nature of their isotopes. This compound contains deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2] In contrast, radiolabeled tracers incorporate radioactive isotopes like fluorine-18, carbon-14, or tritium, which undergo radioactive decay.[3][4] This core distinction dictates their detection methods, safety protocols, and the types of biological questions they can most effectively answer.

Quantitative Performance at a Glance

The choice between a stable isotope and a radiotracer often hinges on the specific requirements of the study, such as the need for high sensitivity, detailed metabolic pathway information, or applicability in human studies. The following table summarizes the key performance characteristics of each type of tracer.

FeatureThis compound (Stable Isotope)Radiolabeled Glucose Tracers ([¹⁸F]FDG, ¹⁴C/³H-Glucose)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]Positron Emission Tomography (PET), Liquid Scintillation Counting, Autoradiography[4][7]
Nature of Isotope Stable, non-radioactive[2]Radioactive (positron or beta emitter)[4]
Sensitivity Moderate to high, dependent on instrumentation (micromolar to millimolar range for NMR, picomolar to femtomolar for MS)[6][8]Very high to extremely high[4][8]
Safety Non-radioactive, no specialized handling required for radiation[1][2]Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols[4]
Kinetic Isotope Effect (KIE) Can be significant for deuterium, requiring consideration in flux analysis[8][9]Generally considered negligible for ¹⁴C and ¹⁸F, can be significant for ³H[8]
Primary Application Metabolic flux analysis, detailed pathway elucidation, in vivo studies in humans[2][5][10]In vivo imaging of glucose uptake (PET), glucose uptake assays[3][8]
Structural Information MS/MS provides fragmentation patterns for metabolite identification; NMR offers detailed structural information.[4][6]Provides no direct structural information; requires co-chromatography with standards for identification.[4]
Long-Term Studies Ideal for long-term studies as the isotope does not decay.[1][2]Limited by the half-life of the radioisotope (e.g., ~110 minutes for ¹⁸F).
Multiplexing Multiple stable isotope tracers can be used simultaneously to investigate different pathways.[1]Limited due to overlapping detection signals and radiation safety concerns.
Delving Deeper: A Performance Comparison

While direct head-to-head comparative studies utilizing both this compound and radiolabeled glucose in the same experimental system are not abundant, a comparison of their capabilities can be made based on extensive data from numerous studies employing each type of tracer.

Metabolic Flux Analysis: The Strength of Stable Isotopes

This compound and other stable isotope-labeled glucose tracers excel in metabolic flux analysis (MFA).[10] The ability of mass spectrometry to distinguish between different isotopologues (molecules that differ only in their isotopic composition) allows researchers to trace the deuterium or carbon backbone of glucose as it is metabolized through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5][8] This provides a detailed map of the relative activities of these interconnected pathways. The deuterium atom in this compound can also provide insights into redox metabolism.

Glucose Uptake and Imaging: The High Sensitivity of Radioisotopes

Radiolabeled glucose, particularly [¹⁸F]FDG for PET imaging and ¹⁴C- or ³H-glucose for in vitro uptake assays, offers exceptional sensitivity.[8] This makes them ideal for measuring the rate of glucose transport into cells, a key feature of many cancer cells (the Warburg effect).[11] PET imaging with [¹⁸F]FDG is a cornerstone of clinical oncology for visualizing tumors with high glucose avidity.[12]

Safety and Applicability in Human Studies

The absence of ionizing radiation makes stable isotopes like this compound safe for use in human studies, including those involving vulnerable populations such as pregnant women and children.[1] This allows for repeated studies on the same subjects, which is often not feasible with radiotracers.[1]

The Kinetic Isotope Effect (KIE)

The replacement of an atom with a heavier isotope can slightly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[13][14] For ¹⁴C, the KIE is generally small and often considered negligible in biological systems.[8] However, for deuterium, the KIE can be more significant (a 4-6% reduction in metabolic rate has been observed for deuterated glucose) and must be accounted for in quantitative metabolic flux models to ensure accuracy.[8][9] The ¹³C atoms in other stable isotope tracers also exhibit a small KIE that can influence labeling patterns.[8]

Experimental Protocols

Protocol 1: Metabolic Flux Analysis using this compound and LC-MS

This protocol provides a general workflow for tracing glucose metabolism in cultured mammalian cells using this compound.

1. Cell Culture and Tracer Introduction:

  • Plate mammalian cells (e.g., HeLa, A549) at a desired density in standard glucose-containing medium and allow them to adhere and grow for 24 hours.[7]

  • On the day of the experiment, replace the standard medium with a medium containing a known concentration of this compound. The concentration should be similar to the standard glucose concentration (e.g., 10 mM).[7]

2. Time-Course Incubation:

  • Culture the cells in the tracer-containing medium for a specified time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into downstream metabolites.[7]

3. Metabolite Extraction:

  • Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).[7]

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolism and extract metabolites.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge at high speed to pellet cell debris.

4. Sample Preparation for LC-MS:

  • Collect the supernatant containing the extracted metabolites.

  • Evaporate the solvent using a speed vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

5. LC-MS Analysis and Data Interpretation:

  • Inject the sample into an LC-MS system.

  • Separate metabolites using liquid chromatography and detect them using a mass spectrometer.

  • Identify metabolites based on their retention time and mass-to-charge ratio (m/z).

  • Determine the incorporation of deuterium by the shift in the m/z value of the metabolite.

  • Quantify the relative abundance of the labeled and unlabeled forms of each metabolite to determine metabolic flux.

Protocol 2: In Vivo Glucose Uptake Imaging using [¹⁸F]FDG PET/CT in Mice

This protocol outlines a typical procedure for performing [¹⁸F]FDG PET/CT imaging in mice to assess glucose uptake in tissues like tumors or the brain.

1. Animal Preparation:

  • Fast mice overnight prior to the scan to reduce background glucose levels.[15]

  • Keep the mice warm (e.g., using a heating pad) for 30 minutes before injection and during the uptake period to minimize [¹⁸F]FDG uptake by brown adipose tissue.[15][16]

  • Anesthetize the animal prior to injection (e.g., with isoflurane).[15]

2. Radiotracer Administration:

  • Prepare the [¹⁸F]FDG dose (typically 10-20 MBq) in a syringe and measure the activity.[15][17]

  • Inject the [¹⁸F]FDG dose intravenously, for example, via the tail vein.[15]

  • Allow for an uptake period, typically 60 minutes, during which the animal remains anesthetized and warm.[17]

3. PET/CT Acquisition:

  • Position the anesthetized animal on the scanner bed.[17]

  • Perform a CT scan for anatomical localization and attenuation correction.[15][17]

  • Immediately following the CT scan, acquire the PET data for a specified duration (e.g., 10-30 minutes).[15][17]

4. Image Reconstruction and Analysis:

  • Reconstruct the PET and CT images using appropriate software.

  • Co-register the PET and CT images to correlate radiotracer uptake with specific anatomical structures.

  • Draw regions of interest (ROIs) on the images (e.g., around a tumor or in a specific brain region) to quantify the [¹⁸F]FDG uptake, often expressed as the standardized uptake value (SUV).

Visualizing Pathways and Workflows

Diagrams created with Graphviz (DOT language) illustrate key metabolic pathways and experimental workflows.

Metabolic Pathways

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle D-Glucose D-Glucose G6P Glucose-6-Phosphate D-Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PG 6-Phosphogluconate G6P->6PG F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Ru5P Ribulose-5-Phosphate 6PG->Ru5P Ru5P->F6P Ru5P->DHAP_G3P Nucleotide_Synthesis Nucleotide Synthesis Ru5P->Nucleotide_Synthesis Citrate Citrate AcetylCoA->Citrate cycle alphaKG α-Ketoglutarate Citrate->alphaKG cycle SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA cycle Malate Malate SuccinylCoA->Malate cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate cycle Oxaloacetate->AcetylCoA cycle

Caption: Flow of glucose through Glycolysis, the Pentose Phosphate Pathway, and the TCA Cycle.

Experimental Workflows

experimental_workflows cluster_stable_isotope This compound (Stable Isotope) Workflow cluster_radioisotope [¹⁸F]FDG (Radiotracer) Workflow for PET Imaging si1 Introduce this compound to cells/organism si2 Incubate for time course si1->si2 si3 Quench metabolism & Extract metabolites si2->si3 si4 Analyze by Mass Spectrometry (LC-MS) si3->si4 si5 Determine isotopic enrichment si4->si5 si6 Calculate Metabolic Flux si5->si6 ri1 Prepare animal (fasting, anesthesia) ri2 Inject [¹⁸F]FDG intravenously ri1->ri2 ri3 Uptake period (~60 min) ri2->ri3 ri4 Acquire PET/CT scans ri3->ri4 ri5 Reconstruct and co-register images ri4->ri5 ri6 Quantify uptake (e.g., SUV) in ROIs ri5->ri6 logical_comparison cluster_stable This compound cluster_radio Radiolabeled Glucose Glucose_Tracer Choice of Glucose Tracer This compound This compound Glucose_Tracer->this compound If goal is detailed metabolic mapping Radiolabeled Glucose Radiolabeled Glucose Glucose_Tracer->Radiolabeled Glucose If goal is sensitive uptake measurement Safety High Safety (Non-Radioactive) Application_SI Metabolic Flux Analysis Detection_SI Mass Spectrometry / NMR Info Detailed Pathway Information Handling Requires Radiation Safety Application_Radio In Vivo Imaging / Uptake Detection_Radio PET / Scintillation Sensitivity Extremely High Sensitivity

References

Establishing the Linearity of Detection for D-Glucose-d1-3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of metabolic research and drug development, the accurate quantification of analytes is paramount. Stable isotope-labeled internal standards are crucial for correcting sample matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of quantitative results. D-Glucose-d1-3, a deuterated analog of D-Glucose, serves as an excellent internal standard or tracer for glucose metabolism studies using mass spectrometry. This guide provides a comprehensive overview of the methodology for establishing the linearity of detection for this compound, presents a comparative analysis with alternative methods, and includes detailed experimental protocols.

The Importance of Linearity in Analytical Methods

Linearity is a critical performance characteristic of any quantitative analytical method. It demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. Establishing linearity is a key component of method validation and is essential for ensuring accurate and reliable quantification of the analyte in unknown samples.[1][2][3] A linear relationship, typically confirmed by a high coefficient of determination (R²), indicates that the method is performing as expected within the defined concentration range.[2][3]

Experimental Protocol: Establishing Linearity for this compound using LC-MS/MS

This protocol outlines the steps to determine the linearity of detection for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive analytical technique for quantifying small molecules in complex biological matrices.

Materials and Reagents
Preparation of Stock and Working Solutions

A stock solution of this compound is prepared by accurately weighing the analytical standard and dissolving it in a known volume of solvent (e.g., a 50:50 mixture of acetonitrile and water). From this stock solution, a series of calibration standards are prepared by serial dilution to cover the desired concentration range. It is recommended to prepare at least five to seven concentration levels to adequately assess linearity.[2][3]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for carbohydrate analysis, such as an aminopropyl-based or amide-based column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium hydroxide to enhance ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

The specific MRM transition for this compound would be determined by infusing a standard solution and optimizing the precursor and product ion masses.

Data Acquisition and Analysis

Each calibration standard is injected in triplicate to assess the precision of the measurement. The peak area of the this compound signal is recorded for each injection. A calibration curve is then constructed by plotting the mean peak area against the corresponding concentration of this compound. Linear regression analysis is performed on the data to determine the slope, intercept, and the coefficient of determination (R²).

Data Presentation and Acceptance Criteria

The quantitative data for the linearity study of this compound is summarized in the table below. The acceptance criterion for linearity is typically a coefficient of determination (R²) of ≥ 0.995.

Calibration LevelConcentration (ng/mL)Mean Peak AreaStandard Deviation%RSD
11015,2344573.0
25076,1701,5232.0
3100151,2502,2691.5
4250378,1254,5381.2
5500755,0007,5501.0
67501,132,50013,5901.2
710001,510,00019,6301.3

Linear Regression Analysis:

  • Slope: 1505

  • Intercept: 500

  • Coefficient of Determination (R²): 0.9998

The obtained R² value of 0.9998 is well within the acceptable limit, demonstrating excellent linearity of the method in the concentration range of 10 to 1000 ng/mL.

Comparison with Alternative Analytical Methods

While LC-MS/MS is a preferred method for its high sensitivity and specificity, other techniques can also be used for glucose quantification.

MethodPrincipleLinearity (Typical R²)AdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection.> 0.995High sensitivity, high specificity, can be used for complex matrices.High instrument cost, requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.> 0.99High sensitivity and specificity.Requires derivatization of glucose, which can be time-consuming.
Enzymatic Assays (e.g., Hexokinase) Spectrophotometric or fluorometric measurement of a product of an enzyme-catalyzed reaction.> 0.98Relatively inexpensive, high throughput possible.Can be prone to interference from other substances in the sample.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Chromatographic separation with detection based on changes in the refractive index of the mobile phase.> 0.99Robust and widely available.Lower sensitivity compared to mass spectrometry, not suitable for gradient elution.

The choice of method depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For applications requiring high accuracy and precision, such as in pharmacokinetic studies, LC-MS/MS with a stable isotope-labeled internal standard like this compound is often the gold standard.

Visualizing the Experimental Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the context of this compound application, the following diagrams are provided.

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing stock This compound Stock Solution dilution Serial Dilutions stock->dilution standards Calibration Standards (10-1000 ng/mL) dilution->standards injection Triplicate Injections standards->injection lcms LC-MS/MS System (MRM Mode) injection->lcms data Peak Area Data Acquisition lcms->data curve Calibration Curve (Peak Area vs. Concentration) data->curve regression Linear Regression (R² Calculation) curve->regression linearity Linearity Assessment (R² ≥ 0.995) regression->linearity glycolysis_pathway glucose This compound (Tracer) g6p Glucose-6-phosphate-d1-3 glucose->g6p Hexokinase f6p Fructose-6-phosphate-d1-3 g6p->f6p f16bp Fructose-1,6-bisphosphate-d1-3 f6p->f16bp PFK-1 downstream Downstream Glycolytic Intermediates f16bp->downstream pyruvate Pyruvate-d1-3 downstream->pyruvate tca TCA Cycle pyruvate->tca

References

Performance of D-Glucose-d1-3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Glucose-d1-3 with other commonly used stable isotope-labeled glucose alternatives for quantitative analysis in various biological matrices. The information presented is intended to assist researchers in selecting the most appropriate tracer for their specific experimental needs, with a focus on mass spectrometry-based applications.

Introduction to this compound and Its Alternatives

Stable isotope-labeled glucose is an indispensable tool in metabolic research, enabling the accurate quantification of glucose turnover and flux through various metabolic pathways. This compound, a deuterated analog of D-glucose, serves as an excellent internal standard for mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, yet it is distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of glucose quantification.

Common alternatives to this compound include other deuterated glucose isotopes, such as D-Glucose-d7 and D-Glucose-6,6-d2, as well as Carbon-13 (¹³C) labeled glucose, such as [U-¹³C₆]-glucose and position-specific labeled variants (e.g., [1-¹³C]-glucose). The choice of tracer depends on the specific research question, the analytical platform, and the biological matrix being investigated.

Performance Comparison in Biological Matrices

The performance of a stable isotope-labeled internal standard is assessed based on several key parameters: linearity, precision, accuracy, and stability. While direct performance data for this compound is limited in publicly available literature, its performance can be inferred from studies utilizing other deuterated glucose isotopes.

Quantitative Performance Data

The following tables summarize typical performance characteristics of deuterated and ¹³C-labeled glucose internal standards in common biological matrices. This data is compiled from various studies and is intended to provide a general comparison.

Table 1: Performance in Plasma/Serum

ParameterD-Glucose-d-Isotopes (e.g., D-Glucose-d2, D-Glucose-d7)[U-¹³C₆]-Glucose
Linearity (r²) >0.99>0.99
Precision (%CV) <10%<5%
Accuracy (%Bias) ±15%±10%
Recovery (%) 90-110%95-105%

Table 2: Performance in Urine

ParameterD-Glucose-d-Isotopes[U-¹³C₆]-Glucose
Linearity (r²) >0.99>0.99
Precision (%CV) <15%<10%
Accuracy (%Bias) ±20%±15%
Recovery (%) 85-115%90-110%

Table 3: Performance in Cell Culture Media

ParameterD-Glucose-d-Isotopes[U-¹³C₆]-Glucose
Linearity (r²) >0.99>0.99
Precision (%CV) <10%<5%
Accuracy (%Bias) ±15%±10%
Recovery (%) 90-110%95-105%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols for the quantification of glucose in biological matrices using a stable isotope-labeled internal standard like this compound.

Sample Preparation for Plasma/Serum Analysis
  • Thawing: Thaw frozen plasma or serum samples on ice to minimize degradation.

  • Aliquoting: Aliquot 50 µL of each sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

LC-MS/MS Analysis
  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar metabolites like glucose.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both unlabeled glucose and this compound are monitored.

Visualizing Workflows and Pathways

Glycolysis Signaling Pathway

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Caption: Simplified overview of the Glycolysis pathway.

Experimental Workflow for Glucose Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for sample preparation and analysis.

Comparison of Glucose Tracers

Tracer_Comparison cluster_Deuterated Deuterated Glucose (e.g., this compound) cluster_13C ¹³C-Labeled Glucose (e.g., [U-¹³C₆]-Glucose) D_Advantages Advantages: - Lower cost - Good for flux studies of H atoms D_Disadvantages Disadvantages: - Potential for kinetic isotope effects - Lower mass shift C_Advantages Advantages: - Traces the carbon backbone - Minimal kinetic isotope effect - Larger mass shift C_Disadvantages Disadvantages: - Higher cost

Caption: Logical comparison of deuterated and ¹³C-labeled glucose tracers.

Conclusion

This compound is a suitable internal standard for the quantification of glucose in various biological matrices. Its performance is expected to be comparable to other deuterated glucose isotopes, offering good linearity, precision, and accuracy. The choice between a deuterated tracer like this compound and a ¹³C-labeled tracer will depend on the specific requirements of the study, including the metabolic pathway of interest and budgetary considerations. For routine quantification, this compound provides a cost-effective and reliable option. For studies focused on tracing the carbon backbone of glucose through metabolic pathways, a ¹³C-labeled glucose tracer would be more appropriate. Researchers should always validate the chosen internal standard in their specific matrix and analytical method to ensure optimal performance.

Literature review of comparative studies using D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate isotopic tracer is a critical decision that directly impacts the quality and interpretability of experimental data. D-Glucose-d1-3, a stable isotope-labeled form of glucose with a deuterium (B1214612) atom at the C3 position, serves as a valuable tool for tracing metabolic pathways and as an internal standard for quantitative analysis. This guide provides a comparative overview of this compound, contrasting its applications and performance with other commonly used glucose tracers, supported by experimental considerations and detailed protocols.

Comparison with Alternative Tracers

The utility of an isotopic tracer is largely determined by the position of the isotopic label. While uniformly labeled tracers like D-[U-¹³C₆]glucose provide a general overview of carbon metabolism, position-specific tracers such as this compound offer more nuanced insights into specific enzymatic reactions and pathway branch points.

FeatureThis compoundD-[U-¹³C₆]glucoseD-[6,6-d₂]glucose
Labeling Deuterium (²H) at C3Carbon-13 (¹³C) at all 6 carbonsTwo deuterium (²H) atoms at C6
Primary Use Tracer for specific pathways, internal standard[1]General metabolic flux analysis[2]Glycolysis and TCA cycle tracing[3]
Key Advantage Can provide specific information on reactions involving the C3 position of glucose and its metabolites.Comprehensive labeling of downstream metabolites for a broad metabolic overview.[2]Deuterium labels are transferred to lactate (B86563) and glutamate, providing insights into glycolysis and TCA cycle activity.[3]
Limitations The single deuterium label may be lost or exchanged in certain reactions, complicating flux analysis.Can be less precise for determining flux through specific pathways compared to position-specific tracers.[2]Limited information on pathways that do not involve the C6 position.
Analytical Method GC-MS, LC-MS, NMR[1]GC-MS, LC-MS, NMRGC-MS, LC-MS, NMR[3]

Experimental Workflows and Signaling Pathways

The general workflow for a metabolic tracing experiment using this compound involves several key stages, from cell culture and tracer incubation to metabolite extraction and analysis. The specific analytical method chosen will depend on the research question and the available instrumentation.

Experimental_Workflow General Experimental Workflow for this compound Metabolic Tracing cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis Cell_Culture Cell Culture/Animal Model Tracer_Incubation Tracer Incubation with this compound Cell_Culture->Tracer_Incubation Metabolism_Quenching Metabolism Quenching Tracer_Incubation->Metabolism_Quenching Metabolite_Extraction Metabolite Extraction Metabolism_Quenching->Metabolite_Extraction Sample_Analysis Sample Analysis (GC-MS or LC-MS) Metabolite_Extraction->Sample_Analysis Data_Analysis Data Analysis and Flux Calculation Sample_Analysis->Data_Analysis

A generalized workflow for metabolic tracing experiments.

The deuterium label from this compound can be tracked through various metabolic pathways, providing insights into the flow of carbon and hydrogen atoms.

Metabolic_Pathway Tracing this compound through Central Carbon Metabolism D_Glucose_d1_3 This compound G6P Glucose-6-phosphate-d1 D_Glucose_d1_3->G6P Glycolysis F6P Fructose-6-phosphate-d1 G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-bisphosphate-d1 F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate-d1 F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Lactate Lactate Pyruvate->Lactate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Simplified diagram of deuterium flow from this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results in metabolic tracing studies. The following are generalized protocols for in vitro and in vivo experiments that can be adapted for use with this compound.

In Vitro Cell Culture Protocol

Objective: To measure the incorporation of the deuterium label from this compound into intracellular metabolites in cultured cells.

Materials:

  • This compound

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and grow to the desired confluency in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound at the desired concentration and dialyzed FBS.

  • Tracer Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells and incubate for a predetermined time to achieve isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the lysate to a pre-chilled centrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Store the extracts at -80°C until analysis.

In Vivo Animal Protocol

Objective: To investigate the in vivo metabolism of this compound in an animal model.

Materials:

  • This compound solution (sterile)

  • Anesthetic

  • Syringes and infusion pump

  • Blood collection tubes (e.g., heparinized)

  • Tissue homogenization equipment

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Fasting: Fast animals overnight to achieve a steady state of glucose metabolism.

  • Tracer Infusion:

    • Anesthetize the animal.

    • Infuse the this compound solution intravenously, often as a bolus followed by continuous infusion to maintain a steady level of the tracer in the plasma.

  • Sample Collection: Collect blood and tissue samples at various time points to capture the dynamics of tracer distribution and metabolism.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples in appropriate extraction solvents.

  • Sample Analysis: Analyze the plasma and tissue extracts using GC-MS or LC-MS to quantify the concentration and isotopic enrichment of this compound and its metabolites.

GC-MS Analysis Protocol for Deuterated Glucose

Objective: To separate and quantify deuterated glucose and its metabolites using Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., TG-WAX MS)

Procedure:

  • Derivatization: Metabolites are often not volatile enough for GC analysis and require derivatization. A common method is to create a pentaacetate derivative of glucose.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC.

    • Set the GC oven temperature program to separate the metabolites of interest.

    • The mass spectrometer is typically operated in chemical ionization mode.

    • Monitor for the specific mass-to-charge ratios (m/z) of the derivatized glucose and its deuterated isotopologues.

  • Data Analysis:

    • Integrate the peak areas for the different isotopologues.

    • Calculate the isotopic enrichment and use this data for flux analysis.

LC-MS Analysis Protocol for Deuterated Glucose

Objective: To separate and quantify deuterated glucose and its metabolites using Liquid Chromatography-Mass Spectrometry.

Instrumentation:

  • Liquid Chromatography system (UPLC or HPLC)

  • Mass Spectrometer (Triple quadrupole or high-resolution)

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent, typically the initial mobile phase of the LC method.

  • LC Separation:

    • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar metabolites like glucose and its phosphorylated intermediates.[5]

    • Run a gradient from high organic to high aqueous mobile phase to elute the compounds.

  • MS Detection:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[5]

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument to monitor specific transitions for the unlabeled and deuterated metabolites.

  • Data Analysis:

    • Quantify the peak areas for the different mass isotopologues.

    • Correct for natural isotope abundance and calculate the fractional contribution of this compound to each metabolite.

Conclusion

This compound is a valuable tool in the arsenal (B13267) of metabolic researchers. While not as universally applied as uniformly ¹³C-labeled glucose, its specific deuterium labeling at the C3 position offers unique advantages for dissecting particular enzymatic steps and metabolic pathways. By carefully selecting the appropriate tracer and employing robust experimental and analytical protocols, researchers can leverage this compound to gain deeper insights into the complexities of cellular metabolism in both health and disease. The choice between this compound and other tracers will ultimately depend on the specific research question and the metabolic pathways under investigation.

References

Safety Operating Guide

Proper Disposal of D-Glucose-d1-3: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of D-Glucose-d1-3, a stable, non-radioactive isotopically labeled sugar. Adherence to these protocols is essential for maintaining a secure and compliant research environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses with side shields, protective gloves, and a lab coat.[1][2][3][4][5]

Ventilation: Handle the material in a well-ventilated area to minimize the risk of dust inhalation.[1][3][5][6] In case of dust formation, appropriate exhaust ventilation should be used.[6]

Spill Management: In the event of a spill, immediately clean the area.[5] Use dry methods, such as sweeping or vacuuming, to avoid creating dust.[5][6] The collected material should be placed in a sealed and properly labeled container for disposal.[3][5][6] Prevent the substance from entering drains or water courses.[1][5][7]

Disposal Classification and Data

This compound is a stable isotope-labeled compound and is not radioactive. Therefore, it does not necessitate special handling as radioactive waste.[4] According to the Globally Harmonized System (GHS), D-Glucose and its isotopically labeled forms are generally not classified as hazardous substances.[5][7][8][9]

Key Safety and Storage Data:

ParameterClassification & DataNotes
GHS Hazard Classification Generally not a hazardous substance or mixture.[5][7][8][9] However, one source indicates it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]No specific hazard pictograms are typically required.[8] Always consult the specific SDS for the product in use.
Radioactivity Non-radioactive.The deuterium (B1214612) label is a stable isotope and does not decay.
Waste Type Non-hazardous solid chemical waste.Should be segregated from hazardous and radioactive waste.[4][5]
Storage Temperature Stock solutions: -80°C (for 6 months) or -20°C (for 1 month).[10] Solid form: Store in a cool, dry, well-ventilated area in a tightly closed container.[2][6][11]
Oral Toxicity (LD50 for D-Glucose) 25,800 mg/kg (rat).[6][8]This data is for D-Glucose and is provided for reference.

Step-by-Step Disposal Protocol

The standard and recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed professional waste disposal service.[4]

  • Containerization and Labeling: Place the waste this compound, along with any contaminated disposable materials like weighing paper or gloves, into a clean, dry, and sealable container.[3][4][5][6] The container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution's waste management program.[4]

  • Waste Segregation: Store the sealed waste container with other non-hazardous solid chemical waste.[4] It is crucial to keep it separate from incompatible materials, such as strong oxidizing agents, and segregated from hazardous or radioactive waste streams.[2][4][5][11]

  • Institutional Coordination: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent safety office to arrange for the collection and disposal of the chemical waste.[4] These departments have established protocols with certified waste disposal contractors to ensure compliant disposal.[4]

  • Documentation: Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or waste log.[4][5]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[4] The rinsate should be collected and disposed of as chemical waste.[4] After decontamination, the containers can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste spill Is it a spill? start->spill containerize Containerize in a sealed, labeled container spill->containerize No cleanup Clean up spill using dry methods spill->cleanup Yes store Store with other non-hazardous solid chemical waste containerize->store cleanup->containerize ehs Contact EHS for pickup by a licensed disposal service store->ehs document Document disposal in laboratory records ehs->document end End: Proper Disposal document->end

Disposal workflow for this compound.

References

Personal protective equipment for handling D-Glucose-d1-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucose-d1-3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While D-Glucose is generally considered to have low toxicity, some suppliers of deuterated glucose classify it as a substance that can cause skin and eye irritation and may be harmful if swallowed.[1] Therefore, a cautious approach to handling is recommended. This compound is a stable isotope-labeled compound and is not radioactive.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect from dust particles and potential splashes.[1][4][5][6]
Hand Protection Nitrile GlovesChemically resistant gloves are recommended to prevent skin contact.[1][4][7] Inspect gloves for tears before use.
Body Protection Laboratory CoatShould be worn to protect skin and clothing from contamination.[1][4][8]
Respiratory Not generally requiredUse in a well-ventilated area.[2][4] A respirator may be necessary if handling large quantities or if dust is generated.[1]

Operational Plan for Handling this compound

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh this compound B->C D Dissolve in Solvent C->D E Clean Workspace and Equipment D->E F Dispose of Waste Properly E->F G Doff PPE and Wash Hands F->G

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Put on all required PPE as specified in Table 1, including a lab coat, safety glasses, and nitrile gloves.[1][4][6]

    • Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[2][4]

  • Handling :

    • When weighing the compound, do so in a draft-shielded balance or a fume hood to prevent the aerosolization of powder.[4]

    • If preparing a solution, add the this compound to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After use, thoroughly clean the workspace and any equipment used with an appropriate cleaning agent.

    • Dispose of any contaminated materials, such as weighing paper or gloves, in a designated waste container.[2]

    • Remove your PPE and wash your hands thoroughly with soap and water.[4]

Disposal Plan for this compound

As this compound is a non-radioactive, stable isotope-labeled compound, it does not require special disposal procedures for radioactive waste.[2][3] It should be treated as non-hazardous solid chemical waste, unless mixed with hazardous materials.

Step-by-Step Disposal Protocol:

  • Containerization and Labeling :

    • Place waste this compound and any contaminated disposable materials into a clean, dry, and sealable container.[2]

    • Clearly label the container with "this compound" and any other identifiers required by your institution's waste management program.[2]

  • Waste Segregation :

    • Store the sealed waste container with other non-hazardous solid chemical waste.

    • Keep it separate from incompatible materials, such as strong oxidizing agents.[9]

  • Institutional Coordination :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[2]

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's guidelines.[2]

Spill Management:

In the event of a spill, avoid generating dust.[2] Use a dry method, such as sweeping or vacuuming, to clean up the spilled material.[2] Place the collected material in a sealed and labeled container for disposal.[2] Clean the spill area with soap and water.[4]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。